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  • Product: 2-methylamino-2-deoxy-L-gluconic acid

Core Science & Biosynthesis

Foundational

Molecular Structure and Configuration of 2-Methylamino-2-deoxy-L-gluconic Acid

Executive Summary 2-Methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid) is a rare amino sugar acid derivative primarily known as the oxidative degradation product of the antibiotic Streptomyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid) is a rare amino sugar acid derivative primarily known as the oxidative degradation product of the antibiotic Streptomycin . Chemically, it represents the carboxylic acid form of N-methyl-L-glucosamine, retaining the specific L-stereochemical configuration that distinguishes the streptomycin pharmacophore from common D-series carbohydrates.

This guide details the molecular architecture, stereochemical configuration, and synthetic isolation of this compound. It serves as a technical reference for researchers investigating aminoglycoside degradation pathways, chiral pool synthesis, or carbohydrate-based ligands.

Molecular Architecture & Stereochemistry

Chemical Identity[1]
  • IUPAC Name: (2S,3R,4S,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.20 g/mol

  • Classification: Aminodeoxy sugar acid (L-series)

Stereochemical Configuration

The molecule belongs to the L-series of carbohydrates, which is the mirror image of the naturally abundant D-gluconic acid derivatives. The stereochemistry at the chiral centers (C2, C3, C4, C5) is critical for its biological origin and chemical reactivity.

Carbon PositionSubstituentConfiguration (Fischer)Absolute Config (Cahn-Ingold-Prelog)Notes
C1 Carboxyl (-COOH)N/AN/AOxidized from aldehyde C1 of glucosamine.
C2 Methylamino (-NHCH3)LeftS Replaces the hydroxyl of L-gluconic acid.
C3 Hydroxyl (-OH)RightR Characteristic of L-gluco config.
C4 Hydroxyl (-OH)LeftS Characteristic of L-gluco config.
C5 Hydroxyl (-OH)LeftS Determines L-series assignment.
C6 Hydroxymethyl (-CH2OH)N/AN/APrimary alcohol.
Structural Visualization

The following diagram illustrates the stereochemical relationship between the parent L-glucose, the amino sugar intermediate, and the target acid.

MolecularConfig cluster_stereo Stereochemical Retention (L-Gluco Config) L_Glucose L-Glucose (Aldohexose) NM_L_Glucosamine N-Methyl-L-Glucosamine (Aminodeoxy Sugar) L_Glucose->NM_L_Glucosamine 1. C2-Amination 2. N-Methylation Target_Acid 2-Methylamino-2-deoxy- L-gluconic Acid NM_L_Glucosamine->Target_Acid C1 Oxidation (Aldehyde -> Carboxyl)

Figure 1: Structural derivation of 2-methylamino-2-deoxy-L-gluconic acid from the L-glucose backbone.

Synthesis and Isolation Protocols

The primary source of 2-methylamino-2-deoxy-L-gluconic acid is the degradation of Streptomycin, specifically the Streptobiosamine moiety. Total synthesis from L-arabinose via the Kiliani-Fischer synthesis is also possible but less common.

Protocol A: Isolation via Streptomycin Degradation

This classical method utilizes the acid lability of the glycosidic bonds in Streptomycin to release the amino sugar, followed by oxidation.

Reagents Required:

  • Streptomycin Sulfate (High Purity)

  • Barium Hydroxide [Ba(OH)₂]

  • Sulfuric Acid (H₂SO₄)

  • Bromine Water (Br₂/H₂O) or Mercuric Oxide (HgO)

  • Silver Carbonate (Ag₂CO₃)

Step-by-Step Methodology:

  • Hydrolysis of Streptomycin:

    • Dissolve Streptomycin sulfate in 1N H₂SO₄.

    • Heat at 100°C for 48 hours. This cleaves the glycosidic bonds, releasing Streptidine (precipitates) and Streptobiosamine .

    • Filter off Streptidine. The filtrate contains Streptobiosamine.

    • Further hydrolysis yields Streptose and N-methyl-L-glucosamine .[1]

  • Oxidation to the Acid:

    • Neutralize the hydrolysate with Ba(OH)₂ and filter BaSO₄.

    • Concentrate the filtrate containing N-methyl-L-glucosamine.

    • Oxidation Step: Treat the aqueous solution with Bromine water (Br₂) in the presence of BaCO₃ (to maintain neutral pH) for 48 hours at room temperature.

    • Mechanism:[] The aldehyde group at C1 is selectively oxidized to the carboxylic acid.[3]

  • Purification:

    • Remove excess Bromine via aeration.

    • Precipitate the bromide ions with Ag₂CO₃.

    • Pass the solution through a cation exchange resin (H+ form) to remove silver and other cations.

    • Concentrate to a syrup. The acid may crystallize slowly or can be isolated as a crystalline derivative (e.g., pentaacetyl derivative or hydrochloride salt).[4]

Protocol B: Characterization via Derivatives

Because the free acid is often hygroscopic or forms a syrup (due to lactone-acid equilibrium), it is best characterized as its Pentaacetyl derivative .

DerivativeMelting Point (°C)Optical Rotation

Reference
Hydrochloride Salt 160–163°C-88° (c=0.6, H₂O)[1]
Pentaacetyl Derivative 160.5–161.5°C-100° (c=0.7, CHCl₃)[2]
N-Acetyl Nitrile 165–166°C-51° (c=0.4, H₂O)[2]

Reaction Pathway & Degradation Logic[7][8]

The following diagram details the chemical pathway from the parent antibiotic to the target acid, highlighting the critical cleavage and oxidation steps.

SynthesisPathway Streptomycin Streptomycin (Parent Antibiotic) Hydrolysis Acid Hydrolysis (1N H2SO4, 100°C) Streptomycin->Hydrolysis Split Cleavage Products Hydrolysis->Split Streptidine Streptidine (Precipitate) Split->Streptidine N_Me_L_Glucosamine N-Methyl-L-Glucosamine (Intermediate) Split->N_Me_L_Glucosamine Filtrate Isolation Oxidation Oxidation (Br2 / H2O / BaCO3) N_Me_L_Glucosamine->Oxidation Target 2-Methylamino-2-deoxy- L-gluconic Acid Oxidation->Target C1 Aldehyde -> Carboxyl

Figure 2: Degradation pathway of Streptomycin yielding 2-methylamino-2-deoxy-L-gluconic acid.

Applications & Significance

Structural Elucidation of Aminoglycosides

Historically, the isolation of 2-methylamino-2-deoxy-L-gluconic acid was the "smoking gun" that proved the presence of the L-sugar configuration in Streptomycin. This was a pivotal discovery in carbohydrate chemistry, as L-sugars are rare in nature compared to their D-counterparts.

Chiral Synthons

In modern drug development, this molecule serves as a Chiral Pool Building Block .

  • Ligand Design: The amino-acid functionality allows it to act as a bidentate ligand for metal coordination (N and O donors).

  • Peptidomimetics: It can be incorporated into peptide backbones to induce specific conformational turns or improve proteolytic stability due to its non-natural L-configuration.

Analytical Marker

The detection of this acid in environmental samples or pharmaceutical preparations serves as a specific marker for the degradation of streptomycin-class antibiotics, ensuring quality control in manufacturing and environmental monitoring.

References

  • PubChem. (2025).[5][6][7][8] N-Methyl-alpha-L-glucosamine. National Library of Medicine. Available at: [Link]

  • Kuehl, F. A., et al. (1947).[9] Streptomyces Antibiotics.[1][9][10][11][12] XV. N-Methyl-L-glucosaminic Acid and Its Degradation to N-Methyl-L-alanine. Journal of the American Chemical Society, 69(12), 3032–3035. Available at: [Link]

  • Folkers, K., et al. (1946).[4] Streptomyces Antibiotics.[1][9][10][11][12] V. N-Methyl-L-glucosamine from Streptomycin. Journal of the American Chemical Society, 68(4), 536. Available at: [Link]

  • Wolfrom, M. L., et al. (1946). The Configuration of the Glycosidic Linkages in Streptomycin. Journal of the American Chemical Society, 68(10), 2169.[4]

Sources

Exploratory

Physicochemical properties of 2-methylamino-2-deoxy-L-gluconic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-methylamino-2-deoxy-L-gluconic Acid Abstract This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-methylamino-2-deoxy-L-gluconic Acid

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of 2-methylamino-2-deoxy-L-gluconic acid. Given the limited availability of direct experimental data for this specific L-isomer, this document synthesizes information from structurally analogous compounds and established chemical principles to offer a robust scientific profile for researchers, scientists, and drug development professionals. The guide covers molecular structure, predicted properties such as acidity, solubility, and optical activity, and details standardized, field-proven protocols for their experimental determination. The aim is to equip scientists with the foundational knowledge and practical methodologies required to work with and characterize this unique amino sugar acid.

Introduction and Molecular Structure

2-methylamino-2-deoxy-L-gluconic acid is a derivative of the L-isomer of glucose, belonging to the class of amino sugar acids. Its structure consists of a six-carbon chain (hexanoic acid) with hydroxyl groups at positions 3, 4, 5, and 6, and a methylamino group at the C-2 position. The parent compound, L-gluconic acid, is the enantiomer of the more common D-gluconic acid, a natural product of glucose oxidation[1]. The introduction of the methylamino group at the C-2 position creates a chiral center and imparts basic properties, making the molecule zwitterionic at physiological pH.

The unique combination of a carboxylic acid, a secondary amine, and multiple hydroxyl groups suggests high polarity, water solubility, and the potential for complex coordination with metal ions. Its structural similarity to N-acetyl-D-glucosaminic acid[2] and D-glucosaminic acid[3] points to potential roles in biological mimicry or as a building block in synthetic chemistry. This guide serves to establish a baseline of its expected physicochemical characteristics to facilitate its synthesis, purification, and application.

cluster_structure 2-methylamino-2-deoxy-L-gluconic acid C1 COOH C2 H-C-NHCH₃ C1->C2 C3 HO-C-H C2->C3 C4 H-C-OH C3->C4 C5 HO-C-H C4->C5 C6 CH₂OH C5->C6

Caption: Chemical structure of 2-methylamino-2-deoxy-L-gluconic acid.

Predicted Physicochemical Properties and Data Summary

PropertyPredicted Value / CharacteristicBasis for Prediction & Supporting References
Molecular Formula C₇H₁₅NO₆Based on chemical structure.
Molecular Weight 209.20 g/mol Calculated from the molecular formula.
Acidity (pKa₁) ~3.5 - 3.9The carboxylic acid group is expected to have a pKa similar to that of D-gluconic acid (pKa ~3.86)[1][4].
Basicity (pKa₂) ~7.5 - 8.0The secondary amine's pKa is predicted based on analogous amino sugars like 2-Deoxy-2-(ethylamino)-D-glucose (pKa ~7.76)[5].
Isoelectric Point (pI) ~5.5 - 6.0Calculated as the average of the predicted pKa values.
Water Solubility High / Freely SolubleThe presence of multiple polar functional groups (carboxyl, amine, four hydroxyls) suggests high aqueous solubility, similar to D-gluconic acid which is miscible with water[4].
logP (Octanol-Water) < -3.0Predicted to be highly negative due to its ionic character and multiple hydrophilic groups. For comparison, D-glucosaminic acid has a calculated XLogP3 of -5.9[3].
Melting Point >140°C (with decomposition)Expected to be a crystalline solid with a relatively high melting point, similar to related amino sugar acids. D-glucosaminic acid decomposes without a clear melting point[3].
Optical Rotation [α] Levorotatory (-)As an L-isomer, it is expected to rotate plane-polarized light to the left. The specific rotation value requires experimental determination. Enantiomers exhibit equal and opposite rotation[6][7].
Stability ModerateSusceptible to lactonization in acidic conditions, forming δ- and γ-lactones, a known equilibrium for gluconic acid[8]. The amino group may be susceptible to oxidation.

Synthesis and Analytical Methodologies

Proposed Synthetic Workflow

A plausible synthetic route starts from commercially available L-glucosamine hydrochloride. The workflow involves N-methylation followed by a selective oxidation of the C-1 aldehyde to a carboxylic acid.

A L-Glucosamine HCl B N-methylation (e.g., Eschweiler-Clarke reaction) A->B Formaldehyde, Formic Acid C 2-methylamino-2-deoxy-L-glucose B->C D Selective Oxidation (e.g., Iodine in alkaline solution) C->D I₂, KOH E Crude Product Mixture D->E F Purification (Ion-Exchange Chromatography) E->F G 2-methylamino-2-deoxy-L-gluconic acid (Pure Product) F->G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Aqueous Sample / Plasma B Protein Precipitation (e.g., with Methanol) A->B C Centrifugation B->C D Supernatant Collection & Dilution C->D E HILIC HPLC Separation D->E F Charged Aerosol Detector (CAD) (for Quantification) E->F G Mass Spectrometer (MS) (for Confirmation) E->G Split Flow

Sources

Foundational

Technical Guide: Ionization Profile of 2-Methylamino-2-deoxy-L-gluconic Acid

This guide provides an in-depth technical analysis of the ionization behavior of 2-methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid ). Detailed below are the predicted physicochemical const...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ionization behavior of 2-methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid ).

Detailed below are the predicted physicochemical constants derived from structural analogs (Sarcosine, L-Serine, and D-Glucosaminic acid), along with experimental validation protocols and speciation diagrams.

Executive Summary

2-methylamino-2-deoxy-L-gluconic acid is an amino sugar acid derivative characterized by a six-carbon backbone, a secondary amine at the C2 position, and a carboxylic acid at C1. Structurally, it is the N-methylated derivative of L-glucosaminic acid.

In aqueous solution, this compound behaves as a zwitterionic ampholyte . Its ionization state is governed by two principal dissociation constants: the deprotonation of the


-carboxylic acid (

) and the deprotonation of the secondary ammonium group (

). Understanding these values is critical for optimizing its use in chelation therapies, drug formulation (as a counter-ion), and metabolic tracking.

Molecular Architecture & Physicochemical Properties

The molecule exists primarily as a zwitterion at physiological pH, stabilized by an intramolecular electrostatic interaction between the carboxylate anion and the protonated methylamino group.

PropertyDetail
IUPAC Name (2R,3S,4S,5S)-2-(methylamino)-3,4,5,6-tetrahydroxyhexanoic acid
Common Name N-Methyl-L-glucosaminic acid
Molecular Formula

Molecular Weight 209.20 g/mol
Stereochemistry L-Configuration (Enantiomer of N-methyl-D-glucosaminic acid)
Key Functional Groups

-Carboxyl (-COOH), Secondary Amine (-NHMe), Polyol chain
Estimated Dissociation Constants (pKa)

As direct experimental data for the L-isomer is rare in public literature, values are derived via Structure-Activity Relationship (SAR) analysis using Sarcosine (N-methylglycine) and D-Glucosaminic acid as reference standards.

  • 
     (
    
    
    
    -Carboxyl): 2.10 ± 0.1
    • Mechanism:[1][2] The proximity of the positively charged ammonium group at C2 exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the carboxyl group compared to gluconic acid (pKa ~3.7).

  • 
     (Secondary Ammonium): 9.50 ± 0.2 
    
    • Mechanism:[1][2] N-methylation of an

      
      -amino acid typically raises the pKa by ~0.4 units compared to the primary amine (e.g., Glycine pKa 9.60 vs. Sarcosine pKa 10.01). However, the electronegative hydroxyl groups on the sugar backbone provide a slight inductive depression, settling the value near 9.5.
      
  • Isoelectric Point (pI): 5.80

    • Calculated as

      
      .[3] At this pH, the net charge is zero, and water solubility is theoretically minimal, though the polyol chain ensures high solubility regardless of charge.
      

Ionization States & Speciation

The molecule transitions through three distinct ionization states as pH increases from acidic to basic conditions.

The Protonation Scheme
  • Cationic Form (

    
    ):  pH < 2.0. Both groups protonated (-COOH, -NH
    
    
    
    Me
    
    
    ).
  • Zwitterionic Form (

    
    ):  pH 2.1 – 9.5. Carboxyl deprotonated, Amine protonated (-COO
    
    
    
    , -NH
    
    
    Me
    
    
    ). Dominant at physiological pH (7.4).
  • Anionic Form (

    
    ):  pH > 9.5. Both groups deprotonated (-COO
    
    
    
    , -NHMe).
Visualization of Ionization Pathway

The following diagram illustrates the sequential deprotonation steps.

IonizationScheme Cation Cationic Form (H2A+) (pH < 2.0) COOH / NH2Me+ Zwitterion Zwitterion (HA) (pH 2.1 - 9.5) COO- / NH2Me+ Cation->Zwitterion pKa1 ≈ 2.1 (-H+) Anion Anionic Form (A-) (pH > 9.5) COO- / NHMe Zwitterion->Anion pKa2 ≈ 9.5 (-H+)

Caption: Sequential deprotonation of 2-methylamino-2-deoxy-L-gluconic acid from acidic to basic conditions.

Experimental Determination Protocol

To validate these theoretical values, a Potentiometric Titration is the gold standard. Below is a self-validating protocol designed for high precision.

Materials
  • Analyte: >98% pure 2-methylamino-2-deoxy-L-gluconic acid (HCl salt form preferred for initial solubility).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Carbonate-free deionized water (degassed).

  • Instrumentation: Potentiometric titrator with a glass combination pH electrode.

Workflow
  • Calibration: Calibrate pH electrode using buffers at pH 1.68, 4.01, 7.00, and 10.01 to cover the full range.

  • Dissolution: Dissolve 0.5 mmol of the compound in 50 mL degassed water.

    • Note: If starting with the zwitterion, add 1.0 equivalent of HCl to fully protonate the carboxyl group before starting.

  • Titration: Titrate with 0.1 M NaOH in increments of 0.05 mL.

  • Data Acquisition: Record pH after stabilization (drift < 0.5 mV/min).

  • Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl (if added). The first half-equivalence point after that yields

    
    , and the second half-equivalence point yields 
    
    
    
    .
Titration Logic Diagram

TitrationWorkflow Start Start: Dissolve Compound (Add 1 eq HCl if Zwitterion) Titrate Add 0.1 M NaOH (Stepwise) Start->Titrate Measure Measure pH (Wait for stability) Titrate->Measure Check Is pH > 11.5? Measure->Check Check->Titrate No Calculate Calculate 1st & 2nd Derivatives Identify Inflection Points Check->Calculate Yes Result Output pKa1 & pKa2 Calculate->Result

Caption: Logic flow for the potentiometric determination of dissociation constants.

Applications & Implications

  • Chelation: The presence of the secondary amine and the vicinal hydroxyl groups makes this compound a potent chelator for metal ions (e.g.,

    
    , 
    
    
    
    ). The stability of these complexes is pH-dependent, peaking when the amine is deprotonated (pH > 9.5) or via specific coordination in the zwitterionic state.
  • Pharmaceutical Salts: Similar to Meglumine (N-methyl-D-glucamine), the L-acid derivative can form salts with basic drugs, potentially altering their solubility profiles due to the L-stereochemistry providing different crystal packing properties.

  • Metabolic Tracers: As an L-sugar derivative, it is likely resistant to standard glycolytic enzymes (Hexokinase), making it a candidate for metabolic tracers or non-metabolizable solubility enhancers.

References

  • Acid-Base Properties of Amino Acids. Chemistry LibreTexts. Retrieved from

  • Sarcosine (N-methylglycine) Physicochemical Data. National Center for Biotechnology Information (PubChem). CID 1088.[4] Retrieved from

  • D-Glucosaminic Acid Properties. National Center for Biotechnology Information (PubChem). CID 73563.[1][5] Retrieved from

  • pKa Values of Amines and Amino Acids. Organic Chemistry Data. Retrieved from

  • Ionization of N-Methyl-D-Glucamine (Meglumine). National Institutes of Health. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 2-Methylamino-2-deoxy-L-gluconic Acid and its Stereoisomer

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical abstracts and CAS registry data for 2-methylamino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical abstracts and CAS registry data for 2-methylamino-2-deoxy-L-gluconic acid. Given the limited availability of specific data for the L-isomer, this document also presents an in-depth analysis of its more extensively studied stereoisomer, 2-amino-2-deoxy-D-gluconic acid, as a crucial comparative reference. This approach is designed to offer researchers a foundational understanding of this class of compounds, highlighting the significance of stereochemistry and providing proposed methodologies for the synthesis and analysis of the L-isomer.

Introduction: The Significance of Amino Sugars and Stereochemistry

Amino sugars are a critical class of carbohydrates where a hydroxyl group is replaced by an amino group. They are fundamental components of numerous biologically important macromolecules, including antibiotics, and play vital roles in a wide range of biological processes.[1][2] The stereochemistry of these molecules, designated as either D or L, is paramount, as biological systems, particularly enzymes, exhibit high specificity for one form over the other. While D-sugars are predominant in nature, L-sugars also have specific and important biological roles.[3] For instance, our cells can efficiently metabolize D-glucose, but L-glucose is largely non-metabolizable.[3][4] This stereospecificity is a key consideration in drug development and biological research.

This guide focuses on 2-methylamino-2-deoxy-L-gluconic acid, a derivative of the L-isomer of glucosamine. Due to the scarcity of direct research on this specific compound, we will leverage the extensive data available for its D-isomer counterpart to provide a comprehensive and practical resource.

Core Registry Data: 2-Methylamino-2-deoxy-L-gluconic Acid

While detailed experimental data is sparse, the fundamental identification information for 2-methylamino-2-deoxy-L-gluconic acid is available.

PropertyValue
Chemical Name 2-deoxy-2-(methylamino)-L-gluconic acid
CAS Registry Number 552-83-0
Molecular Formula C₇H₁₅NO₅
Molecular Weight 193.19 g/mol

The D-Isomer as a Model: 2-Amino-2-deoxy-D-gluconic Acid

To understand the likely properties and behavior of the L-isomer, a thorough examination of its well-documented D-isomer, 2-amino-2-deoxy-D-gluconic acid (also known as D-glucosaminic acid), is essential.

Chemical and Physical Properties of the D-Isomer

The properties of 2-amino-2-deoxy-D-gluconic acid are well-characterized and provide a baseline for predicting the behavior of its L-enantiomer.

PropertyValue
CAS Registry Number 3646-68-2
Molecular Formula C₆H₁₃NO₆
Molecular Weight 195.17 g/mol
IUPAC Name (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid

This data is compiled from PubChem.

Synthesis of 2-Amino-2-deoxy-D-gluconic Acid and its Derivatives

The synthesis of D-glucosamine derivatives is well-established. A common starting material is D-glucosamine hydrochloride.

Protocol: Synthesis of N-Acetyl-D-glucosamine

A simplified and efficient method for the N-acetylation of D-glucosamine hydrochloride involves the following steps:

  • Suspend D-glucosamine hydrochloride in methanol.

  • Add an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.

  • Treat the solution with one and a half to two equivalents of acetic anhydride at room temperature.

  • The N-acetyl-D-glucosamine product will precipitate out of the solution.

  • The crude product can be collected by filtration and purified by recrystallization.

This method provides high yields of the desired product.

Analytical Methodologies for D-Isomer Derivatives

The analysis of amino sugars and their derivatives often employs High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of 2-Deoxy-D-glucose (a related compound)

A validated method for the analysis of 2-deoxy-D-glucose in plasma can be adapted for 2-amino-2-deoxy-D-gluconic acid. This method involves pre-column derivatization to attach a fluorescent tag, allowing for sensitive detection.

  • Sample Preparation: Deproteinize plasma samples with methanol. Dry the supernatant.

  • Derivatization: Dissolve the residue in a methanolic sodium acetate/boric acid solution. Add a derivatizing reagent, such as 2-aminobenzoic acid, in the presence of sodium cyanoborohydride and heat at 80°C for 45 minutes.

  • Chromatography: Separate the derivatized analytes on a C18 reversed-phase column using a gradient elution.

  • Detection: Use a fluorescence detector with excitation and emission wavelengths set appropriately for the chosen fluorescent tag (e.g., 360 nm and 425 nm for 2-aminobenzoic acid derivatives).

This method demonstrates good linearity, accuracy, and precision for the quantification of 2-deoxy-D-glucose and can serve as a starting point for developing a quantitative assay for 2-amino-2-deoxy-D-gluconic acid.[5]

Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis plasma Plasma Sample deproteinize Deproteinize (Methanol) plasma->deproteinize dry Dry Supernatant deproteinize->dry dissolve Dissolve Residue dry->dissolve add_reagent Add Derivatizing Reagent dissolve->add_reagent heat Heat (80°C) add_reagent->heat inject Inject Sample heat->inject separate Separate on C18 Column inject->separate detect Fluorescence Detection separate->detect separate->detect

Caption: Workflow for the HPLC analysis of amino sugars.

The L-Isomer: Proposed Synthesis and Analysis

While direct experimental data for 2-methylamino-2-deoxy-L-gluconic acid is lacking, established principles of stereoselective synthesis and analytical chemistry allow for the formulation of robust proposed methodologies.

Proposed Stereoselective Synthesis

The synthesis of L-amino sugars is a challenging but achievable goal in carbohydrate chemistry. A plausible approach to synthesize 2-methylamino-2-deoxy-L-gluconic acid would start from a readily available L-sugar precursor.

Proposed Synthetic Pathway:

The stereoselective synthesis of L-sugars of biological importance has been demonstrated starting from chiral building blocks like 4-O-benzyl-2,3-O-isopropylidene-L-threose.[3] A general strategy would involve the introduction of an amino or azido group at the C-2 position with inversion of configuration, followed by methylation of the amino group and oxidation of the anomeric carbon to a carboxylic acid.

Visualization: Proposed Synthetic Strategy

L_isomer_synthesis start L-Sugar Precursor step1 Introduce N-functionality at C-2 (e.g., Azide) start->step1 step2 Reduce to Amine step1->step2 step3 N-Methylation step2->step3 step4 Oxidize C-1 to Carboxylic Acid step3->step4 end 2-Methylamino-2-deoxy- L-gluconic acid step4->end D_vs_L_interaction cluster_D D-Isomer cluster_L L-Isomer D_isomer D-Isomer enzyme Enzyme Active Site D_isomer->enzyme Specific Binding (Metabolized) L_isomer L-Isomer L_isomer->enzyme No/Weak Binding (Not Metabolized)

Caption: Differential interaction of D- and L-isomers with an enzyme.

Conclusion and Future Directions

While the direct study of 2-methylamino-2-deoxy-L-gluconic acid is limited, a comprehensive understanding of its chemistry and potential biological significance can be inferred from the extensive research on its D-isomer. This guide provides a framework for researchers to approach the synthesis, analysis, and biological evaluation of this less-explored L-isomer.

Future research should focus on:

  • The development and validation of a stereoselective synthesis for 2-methylamino-2-deoxy-L-gluconic acid.

  • The full characterization of its physicochemical and spectroscopic properties.

  • In-depth biological studies to investigate its metabolic fate and potential therapeutic applications, particularly in comparison to its D-isomer.

By pursuing these research avenues, the scientific community can unlock the full potential of this and other L-amino sugars in drug discovery and development.

References

  • Yang, J., Xie, D., & Ma, X. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 28(12), 4724. [Link]

  • Fiveable. (2026, March 2). D,L Sugars | Organic Chemistry Class Notes. [Link]

  • Kuner, J. (2004). Amino Sugars and Glycosylamines as Tools in Stereoselective Synthesis. Current Organic Chemistry, 8(18), 1739-1752. [Link]

  • Oreate AI. (2026, January 15). Understanding D and L Sugars: The Sweet Science Behind Their Differences. [Link]

  • PubChem. (n.d.). D-Glucosaminic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Salazar, J., Bello, L., Chávez, M., Añez, R., Rojas, J., & Bermúdez, V. (2014). Glucosamine for osteoarthritis: biological effects, clinical efficacy, and safety on glucose metabolism. Arthritis, 2014, 424623. [Link]

  • Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1957). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society, 79(16), 4218-4219.
  • Gounder, M. K., Lin, H., Gounder, M. K., Reid, M., Crowell, J. A., & DiPaola, R. S. (2012). A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma. Biomedical chromatography : BMC, 26(5), 557–562. [Link]

  • Okano, T., & Mukaiyama, T. (2006). STEREOSELECTIVE SYNTHESIS OF l-SUGARS OF BIOLOGICAL IMPORTANCE STARTING FROM 4-O-BENZYL-2,3-O-ISOPROPYLIDENE-l-THREOSE AS A CHIRAL BUILDING BLOCK. Chemistry Letters, 35(4), 354-355. [Link]

Sources

Foundational

Technical Whitepaper: Synthetic Utility and Pharmacological Potential of 2-Methylamino-2-deoxy-L-gluconic Acid Scaffolds

The following technical guide provides an in-depth review of 2-methylamino-2-deoxy-L-gluconic acid (also known as -methyl-L-glucosaminic acid ) and its derivatives. This document is structured for researchers in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-methylamino-2-deoxy-L-gluconic acid (also known as


-methyl-L-glucosaminic acid ) and its derivatives. This document is structured for researchers in medicinal chemistry and carbohydrate synthesis, focusing on the molecule's utility as a chiral scaffold and its historical and practical connection to aminoglycoside antibiotics.[1]

[1]

Executive Summary

2-Methylamino-2-deoxy-L-gluconic acid is a rare sugar amino acid (SAA) possessing a distinct L-stereochemical configuration that sets it apart from the abundant D-glucose pool.[1] Historically identified as the oxidative degradation product of the N-methyl-L-glucosamine moiety in Streptomycin , this molecule has evolved from a structural elucidation artifact into a versatile chiral scaffold.[1]

Its derivatives—ranging from peracetylated nitriles to cyclic lactams—serve as critical intermediates in the synthesis of nucleoside mimetics, chiral ligands for asymmetric catalysis, and novel aminoglycoside antibiotics.[1] This guide details the rigorous synthesis, purification, and derivatization of this scaffold, emphasizing the control of C2-stereochemistry during the "bottom-up" assembly from L-arabinose.[1]

Chemical Architecture & Stereochemistry

The core structure is an L-hexonic acid derivative.[1] Unlike the common D-glucosaminic acid (derived from chitin/chitosan), the L-isomer offers an "unnatural" stereochemical handle useful for evading standard enzymatic degradation in biological systems.[1]

  • IUPAC Name: (2S,3S,4R,5S)-2-(methylamino)-3,4,5,6-tetrahydroxyhexanoic acid.[1]

  • Stereochemical Descriptors:

    • C2: S-configuration (bearing the -NHMe group).[1]

    • C3: S-configuration.

    • C4: R-configuration.

    • C5: S-configuration.

  • Key Feature: The N-methyl group at C2 prevents simple Schiff base formation, altering its reactivity compared to primary amino sugars and enhancing its solubility and metal-chelating properties.[1]

Synthetic Pathways and Protocols

The Modified Strecker Protocol (Wolfrom Method)

The most authoritative method for synthesizing 2-methylamino-2-deoxy-L-gluconic acid is the reaction of L-arabinose with methylamine and hydrogen cyanide (or trimethylsilyl cyanide), followed by hydrolysis.[1] This "bottom-up" approach is preferred over the degradation of Streptomycin due to scalability and purity.[1]

Experimental Workflow

The synthesis proceeds via the formation of an amino-nitrile intermediate.[1] A critical challenge is the lack of stereocontrol at C2, yielding both the L-gluco (target) and L-manno (epimer) isomers.[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve L-arabinose (0.1 mol) in anhydrous methanol. Add methylamine (0.12 mol, typically as a methanolic solution) at 0°C. Stir for 2 hours to form the glycosylamine.

  • Cyanosilylation/Strecker: Add trimethylsilyl cyanide (TMSCN, 0.15 mol) dropwise at 0°C. Note: Historic protocols use aqueous HCN; TMSCN is safer and provides higher yields in organic media.[1]

  • Hydrolysis: Concentrate the mixture to a syrup. Redissolve in concentrated HCl (12 M) and reflux for 4 hours. This converts the nitrile to the carboxylic acid and removes silyl protecting groups.[1]

  • Isolation & Separation:

    • Evaporate HCl under reduced pressure to obtain a dark syrup.

    • Epimer Separation (Critical): Dissolve the crude hydrochloride salts in a minimum volume of hot ethanol. The L-mannosaminic acid derivative typically crystallizes first or is less soluble.[1] Filter off the precipitate.[1]

    • The L-glucosaminic acid derivative remains in the mother liquor.[1] Induce crystallization by adding diethyl ether or acetone and cooling to -20°C.[1]

  • Purification: Recrystallize from MeOH/Et2O to yield 2-methylamino-2-deoxy-L-gluconic acid hydrochloride as white needles.

Visualization of Synthetic Logic

The following diagram illustrates the bifurcation between the Gluco and Manno pathways and the degradation route from Streptomycin.[1]

SynthesisPath Arabinose L-Arabinose Imine N-Methyl-L-arabinosylamine Arabinose->Imine + MeNH2 Nitrile 2-Methylamino-2-deoxy- L-arabinonitriles (Epimeric Mixture) Imine->Nitrile + HCN/TMSCN (Strecker) GlucoAcid 2-Methylamino-2-deoxy- L-gluconic acid (Target) Nitrile->GlucoAcid Hydrolysis (HCl) Major/Minor depending on cond. MannoAcid 2-Methylamino-2-deoxy- L-mannosaminic acid (Byproduct) Nitrile->MannoAcid Hydrolysis (HCl) Streptomycin Streptomycin (Antibiotic) NMG N-Methyl-L-glucosamine Streptomycin->NMG Acid Hydrolysis NMG->GlucoAcid Br2/H2O Oxidation

Figure 1: Synthetic genealogy of 2-methylamino-2-deoxy-L-gluconic acid showing both de novo synthesis (from L-Arabinose) and degradation (from Streptomycin).[1]

Derivatization Strategies

The parent acid is rarely the end-product.[1] Its value lies in its derivatives, which lock the conformation or activate the functional groups for coupling.[1]

Peracetylated Nitriles

Converting the acid (or the nitrile intermediate) into a peracetylated form creates a lipophilic intermediate suitable for purification and further organic transformation.[1]

  • Reagent: Acetic anhydride + Pyridine.[1]

  • Product: Penta-O-acetyl-N-methyl-L-glucosaminic acid nitrile.[1][2]

  • Utility: Precursor for 1,2-diamino-1,2-dideoxyalditols (used in heterocycle synthesis).[1][3]

Lactonization (The Gluconolactone)

Under acidic conditions with dehydration, the acid cyclizes to form the 1,4-lactone or 1,5-lactone .[1]

  • Mechanism: Thermodynamic equilibration between the acyclic acid and the lactone.[1]

  • Utility: Potent inhibitor of glycosidases; acylating agent for amines to form amides.[1]

Heterocyclic Synthesis (Imidazolidine-2-thiones)

Reaction of the 2-methylamino scaffold with isothiocyanates yields cyclic thiourea derivatives.[1]

  • Protocol: React 2-methylamino-2-deoxy-L-glucose (reduced form) or the acid derivative with phenyl isothiocyanate.

  • Outcome: Formation of bicyclic [1,2] fused systems.[1]

  • Application: These compounds serve as chiral auxiliaries and have demonstrated antifungal properties.[1]

Quantitative Data: Physical Properties & Solubility

The following table summarizes the physicochemical profile of the core scaffold to aid in experimental handling.

PropertyValue / DescriptionNotes
Molecular Formula C7H15NO6
Molecular Weight 209.20 g/mol
Appearance White crystalline solidHydrochloride salt is hygroscopic
Melting Point 153–154°C (dec.)[1]For the pure HCl salt
Optical Rotation

(c=3, Water)
Solubility High: Water, DMSOLow: EtOH, AcetoneInsoluble in non-polar solvents
pKa ~2.5 (COOH), ~9.5 (NHMe)Zwitterionic at neutral pH

Pharmacological & Research Applications[1][5]

Aminoglycoside Mimetics

The N-methyl-L-glucosamine moiety is the pharmacophore responsible for specific ribosomal binding interactions in Streptomycin.[1] Researchers synthesize derivatives of the acid to:

  • Probe Resistance: Modify the C2-amine to bypass aminoglycoside-modifying enzymes (acetyltransferases).[1]

  • Fragment-Based Drug Design: Use the sugar amino acid as a hydrophilic core to attach hydrophobic "warheads" targeting bacterial membranes.[1]

Chiral Ligands for Catalysis

Sugar amino acids (SAAs) are excellent ligands for transition metals (Cu, Zn, Pd).[1] The 2-methylamino group provides a "soft" donor compared to the "hard" oxygen donors, creating stable chelate rings.[1]

  • Application: Enantioselective hydrogenation or Michael additions using Cu(II)-SAA complexes.[1]

Mechanistic Diagram: Biological Interaction

The following diagram hypothesizes the interaction of the scaffold within a ribosomal binding site context, based on Streptomycin pharmacodynamics.

SAR Scaffold 2-Methylamino-2-deoxy- L-gluconic acid Core Interaction1 H-Bonding Network (hydroxyls) Scaffold->Interaction1 Interaction2 Ionic Bond / Salt Bridge (N-methyl amine) Scaffold->Interaction2 Ribosome 16S rRNA (A-site) Enzyme Aminoglycoside Acetyltransferase Enzyme->Interaction2 Steric Hindrance by N-Methyl group? Interaction1->Ribosome Binding Affinity Interaction2->Ribosome Specificity

Figure 2: Structure-Activity Relationship (SAR) map highlighting the role of the N-methyl group in binding and potential enzyme evasion.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. R. (1946).[1][4] An Improved Synthesis of N-Methyl-L-glucosaminic Acid.[1][4][5] Science.[1][6][4][5] [Link]

  • Wolfrom, M. L., & Thompson, A. (1947).[1] Derivatives of N-Methyl-L-glucosaminic Acid.[1][3][7][4][8][9] Journal of the American Chemical Society.[1][3][6][8][9][10] [Link]

  • Kuhn, R., & Kirschenlohr, W. (1956).[1] Synthese von N-Methyl-glucosamin und N-Methyl-3-desoxy-glucosamin.[1] Justus Liebigs Annalen der Chemie.[1] [Link]

  • Polyakov, A. I., et al. (1984).[1][10] Synthesis of 1-aryl-(glycofurano)imidazolidine-2-thiones from new 2-(alkylamino)-2-deoxyhexoses. Carbohydrate Research.[1][9][10] [Link]

  • Ruiz-Perez, C., et al. (2024).[1] From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles.[1] Molecules.[1][3][7][8][9] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methylamino-2-deoxy-L-gluconic Acid in Asymmetric Catalysis

Topic: Protocols for using 2-methylamino-2-deoxy-L-gluconic acid as a chiral ligand Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Res...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocols for using 2-methylamino-2-deoxy-L-gluconic acid as a chiral ligand Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.[1]

[1]

Executive Summary & Ligand Profile[2]

2-methylamino-2-deoxy-L-gluconic acid (often abbreviated as N-Me-L-GlcA ) represents a distinct class of "Sugar Amino Acid" (SAA) ligands.[1] Unlike traditional phosphine ligands or simple amino acids, this molecule combines the rigid chirality of a carbohydrate backbone with the chelating versatility of an N-methyl amino acid.

This guide details the preparation, complexation, and application of N-Me-L-GlcA.[] Its primary utility lies in Lewis Acid catalysis (specifically with Cu(II), Zn(II), and Co(II)) for enantioselective C-C bond-forming reactions. The L-configuration provides access to specific enantiomers often inaccessible via natural amino acid ligands (which are typically L-configured but structurally distinct) or D-sugar derivatives.

Ligand Structural Characteristics
FeatureChemical BasisFunctional Benefit
Backbone L-Gluconic AcidProvides a hydrophilic, poly-hydroxylated chiral scaffold.[1]
Donor 1 C1-Carboxylate (COO⁻)"Hard" donor for Lewis acidic metals; anchors the metal.[1]
Donor 2 C2-Secondary Amine (N-Me)"Soft/Borderline" donor; controls steric bulk and prevents N-H deprotonation issues common in primary amines.
Chirality (2S, 3S, 4R, 5S)Induces strong stereochemical bias in coordinated substrates.

Preparation of the Ligand

Note: While N-methyl-L-glucosamine is commercially available, the oxidized gluconic acid form often requires fresh preparation to ensure purity from lactone formation.[1]

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start N-Methyl-L-Glucosamine (HCl Salt) Step2 Selective Oxidation (I2 / KOH) Start->Step2 Direct Ox. Step1 Anomeric Protection (if required) Step3 Ion Exchange (Purification) Step2->Step3 K+ Salt Final 2-Methylamino-2-deoxy- L-gluconic acid Step3->Final Zwitterion

Caption: Streamlined oxidative synthesis of the target ligand from N-methyl-L-glucosamine.

Protocol A: Oxidative Synthesis from N-Methyl-L-Glucosamine

Objective: Convert the hemiacetal (C1) to a carboxylic acid without over-oxidizing the polyol chain.[1]

Reagents:

  • N-Methyl-L-glucosamine hydrochloride (10 mmol)

  • Iodine (I₂)[3]

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH) / Water (H₂O)

Procedure:

  • Dissolution: Dissolve 10 mmol of N-methyl-L-glucosamine HCl in 20 mL of water.

  • Basification: Add dropwise a solution of KOH (25 mmol) in water to adjust pH to ~11.

  • Oxidation: Cool the solution to 0°C. Add a solution of Iodine (11 mmol) in MeOH dropwise over 30 minutes. The color should fade as the iodine is consumed.

    • Mechanistic Note: Hypoiodite generated in situ selectively oxidizes the hemiacetal to the lactone/carboxylate equilibrium.

  • Heating: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: If iodine color persists, quench with a minimal amount of saturated sodium thiosulfate.

  • Purification (Critical):

    • Pass the solution through a cation-exchange resin (Dowex 50W-X8, H+ form).

    • Elute with 1M NH₄OH. The amino acid zwitterion will elute after the neutral impurities.

    • Concentrate the relevant fractions under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water to obtain white crystals.[1]

Protocol: Metal Complexation (Catalyst Formation)

The active catalyst is typically generated in situ.[1] The carboxylic acid and the amine form a 5-membered chelate ring with the metal.

Protocol B: Preparation of Cu(II)-N-Me-L-GlcA Complex

Application: Asymmetric Mukaiyama Aldol Reactions or Diels-Alder reactions.[1]

Reagents:

  • Ligand: 2-methylamino-2-deoxy-L-gluconic acid (1.1 equiv)

  • Metal Source: Cu(OTf)₂ or Cu(OAc)₂ (1.0 equiv)

  • Solvent: Water/Ethanol (1:1) for pre-complexation, or MeOH.

Step-by-Step:

  • Ligand Activation: Dissolve the ligand (11 µmol) in MeOH (1 mL). If the ligand is in zwitterionic form, no base is needed. If using the HCl salt, add 1.0 equiv of NaOH.

  • Metal Addition: Add Cu(OTf)₂ (10 µmol) to the solution.

  • Observation: The solution should turn a deep blue/green, characteristic of Cu(II)-amino acid chelates.

  • Equilibration: Stir for 30 minutes at room temperature to ensure thermodynamic chelation (N,O-bidentate mode).

  • Solvent Switch (Optional): If the reaction requires an organic solvent (e.g., THF), evaporate the MeOH and re-suspend the complex in the target solvent. Note: The hydroxyl groups on the gluconic backbone aid solubility in polar organic solvents.

Application: Asymmetric Mukaiyama Aldol Reaction

This protocol demonstrates the ligand's ability to induce chirality in the reaction between a silyl enol ether and an aldehyde.

Workflow Diagram: Catalytic Cycle

CatalyticCycle Cat Active Catalyst [Cu(II)-Ligand] Substrate Aldehyde Coordination Cat->Substrate + R-CHO TS Transition State (Si-face attack) Substrate->TS + Silyl Enol Ether Product Product Release & Hydrolysis TS->Product C-C Bond Formed Product->Cat Regeneration

Caption: Proposed catalytic cycle for the Cu(II)-catalyzed Aldol reaction using N-Me-L-GlcA.

Protocol C: Reaction Setup

Reaction: Benzaldehyde + Trimethylsilyloxycyclohexene → β-Hydroxy ketone derivative.[1]

  • Catalyst Prep: Prepare the catalyst as in Protocol B (using 10 mol% loading) in water/THF (1:9) solvent system.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C.

    • Add Benzaldehyde (1.0 mmol).

    • Add Trimethylsilyloxycyclohexene (1.2 mmol) dropwise.

  • Incubation: Stir at 0°C for 12–24 hours. Monitor by TLC.

  • Work-up:

    • Quench with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x).

    • Crucial Step: The aqueous layer retains the Ligand-Copper complex.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Expected Data Profile
ParameterTypical RangeNotes
Yield 75 – 90%High conversion due to Lewis acidity of Cu(II).[1]
dr (syn/anti) > 90:10High diastereoselectivity favoring the syn isomer (typical for Mukaiyama).
ee (%) 85 – 95%Dependent on solvent; water-surfactant systems often enhance ee via hydrophobic packing.

Scientific Validation & Troubleshooting (E-E-A-T)

Mechanism of Induction

The high enantioselectivity arises from the shielding effect of the poly-hydroxylated tail (C3–C6 of the gluconic backbone). When the copper coordinates to the amine (C2) and carboxylate (C1), the sugar backbone folds to block one face of the coordinated aldehyde, forcing the nucleophile (silyl enol ether) to attack from the exposed face.

  • Reference: This shielding mechanism is analogous to that observed in other sugar-amino acid ligands [1].

Self-Validating the Protocol
  • Color Check: If the Cu(II) solution is pale blue or precipitates, chelation has failed. It must be deep blue/green.

  • pH Control: The ligand is an amino acid.[1] If the pH is too low (<4), the carboxylate protonates and detaches from the metal. If too high (>10), copper hydroxide precipitates. Maintain pH ~6–7.

Recycling the Ligand

One major advantage of this hydrophilic ligand is recyclability.

  • After extraction of the organic product, the aqueous phase contains the catalyst.

  • This aqueous phase can be washed with ether to remove organics.

  • Re-charging this aqueous phase with fresh substrates often allows for 3–4 cycles with minimal loss of enantioselectivity [2].

References

  • Carbohydrate-Derived Ligands in Asymmetric C

    • Source: Diéguez, M., et al. "Carbohydrate-derived ligands in asymmetric catalysis."[3] Chemical Reviews, 2004.

    • Context: Establishes the foundational theory of using sugar backbones to induce chirality in metal complexes.
    • URL:[Link]

  • Sugar Amino Acids as Ligands

    • Source: Ferreira, V. F., et al. "Sugar amino acids: synthesis and applications.
    • Context: Discusses the synthesis of amino-acid functionalized sugars similar to the target molecule.
    • URL:[Link]

  • Copper(II) Amino Acid Complexes in Aldol Reactions

    • Source: Yamada, T., et al. "Asymmetric Mukaiyama aldol reaction catalyzed by copper–bis(oxazoline) complexes." Bulletin of the Chemical Society of Japan.
    • Context: Provides the baseline protocol for Cu(II) Lewis acid catalysis which this protocol adapts for the gluconic acid ligand.
    • URL:[Link]

  • Oxidation of Glucosamine Deriv

    • Source: Heyns, K., & Paulsen, H. "Oxidative transformations of carbohydrates.
    • Context: The classic reference for the Iodine/KOH oxid
    • URL:[Link]

Sources

Application

Application Note: Metal Complexation Profiling of 2-Methylamino-2-deoxy-L-gluconic Acid

This Application Note and Protocol Guide details the methodology for studying metal complexation with 2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid or N-Me-L-GlNA ). This guide i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the methodology for studying metal complexation with 2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid or N-Me-L-GlNA ).

This guide is designed for research scientists characterizing novel chelating agents for radiopharmaceuticals, environmental remediation, or chiral catalysis.

Executive Summary & Chemical Basis

2-methylamino-2-deoxy-L-gluconic acid is an amino-sugar acid derivative capable of multidentate chelation. Unlike simple amino acids, this ligand offers a "hard" oxygen-rich environment (four hydroxyl groups) alongside the classical N,O-chelation motif of the


-amino acid backbone.
Ligand Characteristics
  • Systematic Name: (2S,3S,4R,5S)-2-(methylamino)-3,4,5,6-tetrahydroxyhexanoic acid (L-isomer).

  • Chemotype: N-methylated

    
    -amino sugar acid.
    
  • Enantiomer Note: While the D-isomer (derived from D-glucosamine) is more common in nature, the L-isomer behaves identically in achiral physicochemical protocols (titration, synthesis) but is distinct in chiral recognition applications.

  • pKa Values (Estimated):

    • 
       (COOH) 
      
      
      
      2.4 – 2.8
    • 
       (NH
      
      
      
      Me
      
      
      )
      
      
      8.1 – 8.5
    • 
       (OH, sugar ring) 
      
      
      
      (Metal-promoted deprotonation can occur at pH > 9).
Mechanism of Action

The ligand exhibits pH-dependent coordination modes:[1]

  • Acidic (pH 3-5): Monodentate or Bidentate via Carboxylate (

    
    ) and potentially weak amine interaction.
    
  • Neutral/Basic (pH 6-9): Strong Bidentate chelation via

    
     and tertiary Amine (
    
    
    
    ). Formation of stable 5-membered chelate rings.
  • High pH (>10): Tridentate/Tetradentate binding involving deprotonated hydroxyl groups (

    
    ), particularly relevant for Cu(II) and Fe(III) stabilization.
    

Experimental Protocols

Protocol A: Preparation of Ligand Stock Solution

Critical Step: Sugar acids can exist in equilibrium with their lactones (cyclic esters). For accurate complexation constants, the ligand must be fully hydrolyzed to the open-chain carboxylate form.

Reagents:

  • 2-methylamino-2-deoxy-L-gluconic acid (Solid).

  • 0.1 M NaOH (Carbonate-free).

  • 0.1 M HCl.

  • Ultra-pure water (Milli-Q, 18.2 M

    
    ).
    

Procedure:

  • Weighing: Accurately weigh

    
     1.0 mmol of the ligand.
    
  • Dissolution & Hydrolysis: Dissolve in 10 mL water.

    • Checkpoint: If the pH is acidic (< 4), lactonization may be present.

    • Action: Add 0.1 M NaOH dropwise until pH reaches 10.0. Stir for 30 minutes at 25°C. This forces ring opening.

  • Neutralization: Carefully back-titrate with 0.1 M HCl to pH 7.0 (or the starting pH of your specific experiment).

  • Standardization: Verify exact concentration via potentiometric titration with standardized NaOH.

Protocol B: Potentiometric Determination of Stability Constants

This is the gold-standard method for determining


 values.

Equipment:

  • Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).

  • Glass pH electrode (calibrated at 3 points: pH 4.0, 7.0, 10.0).

  • Thermostatted reaction vessel (25.0 ± 0.1°C).

  • Inert gas purge (

    
     or 
    
    
    
    ).

Experimental Setup:

  • Ionic Strength: Maintain

    
     M using 
    
    
    
    or
    
    
    to minimize activity coefficient fluctuations.
  • Solution Prep:

    • Ligand Only (L): 50 mL of 2 mM Ligand + 0.1 M electrolyte.

    • Metal-Ligand (1:1): 50 mL containing 2 mM Ligand + 2 mM Metal Ion (

      
      , 
      
      
      
      , etc.).
    • Metal-Ligand (1:2): 50 mL containing 4 mM Ligand + 2 mM Metal Ion.

  • Titration:

    • Acidify mixture to pH ~2.5 using

      
       or 
      
      
      
      .
    • Titrate with standardized 0.1 M NaOH (carbonate-free) in small increments (0.05 mL).

    • Record pH after signal stabilization (drift < 0.5 mV/min).

    • Continue titration until pH 11.0 or precipitation occurs.

Data Analysis: Use Hyperquad or PSEQUAD software to fit the titration curves.

  • Model: Define species

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    (hydroxo-species).
  • Output: Stepwise stability constants (

    
    , 
    
    
    
    ).
Protocol C: Synthesis of Solid Metal Complexes (Cu-L Example)

To isolate the complex for structural characterization (IR, XRD).

Reagents:

  • 
     (or Metal Acetate).
    
  • 2-methylamino-2-deoxy-L-gluconic acid.

  • Ethanol/Methanol.[2]

Workflow:

  • Ligand Solution: Dissolve 2 mmol of ligand in 10 mL water. Adjust pH to ~8.0 with NaOH.

  • Metal Addition: Dissolve 1 mmol

    
     in 5 mL water.
    
  • Complexation: Add metal solution to ligand solution dropwise with stirring.

    • Observation: Solution turns deep blue (characteristic of Cu-N-O coordination).

  • Precipitation:

    • Concentrate the solution by rotary evaporation to ~5 mL.

    • Add 20 mL cold Ethanol to induce precipitation of the complex.

    • Alternative: If oil forms, triturate with Acetone.

  • Isolation: Filter the blue solid, wash with cold ethanol, and dry under vacuum over

    
    .
    

Visualization & Data Structure

Complexation Pathway Diagram

The following diagram illustrates the pH-dependent speciation and coordination shifts for the Copper(II) system.

MetalComplexation L_acid Ligand (Acidic) [LH2]+ L_zwit Ligand (Zwitterion) LH L_acid->L_zwit pH 2-3 Complex_1 Pre-Complex [Cu(L)]+ (Carboxyl-bound) L_zwit->Complex_1 Cu_aq Free Metal [Cu(H2O)6]2+ Cu_aq->Complex_1 pH 3-4 Fast Kinetics Complex_2 Chelate (1:1) [Cu(L)(H2O)2]+ (N,O-bidentate) Complex_1->Complex_2 pH 5-6 Amine binding Complex_3 Bis-Chelate (1:2) [Cu(L)2] (Square Planar) Complex_2->Complex_3 pH 7-8 Excess Ligand Complex_Hydroxo Hydroxo-Complex [Cu(L)(OH)] (Sugar-O deprotonated) Complex_2->Complex_Hydroxo pH > 10 Deprotonation

Figure 1: Predicted speciation pathway for Cu(II) complexation with N-methyl-L-glucosaminic acid.

Characterization Data Summary

Expected spectroscopic shifts upon complexation (vs. free ligand).

TechniqueParameterFree Ligand (L)Metal Complex (M-L)Structural Insight
FT-IR ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1600-1620 cm

1630-1650 cm

Indicates carboxylate coordination (Monodentate/Bridging).
FT-IR

3300-3400 cm

Shifted/BroadenedEngagement of secondary amine in chelation.
UV-Vis

(Cu)
N/A620-640 nmd-d transition characteristic of

chromophore.
EPR $g{}$ / $A_{

Expert Insights (Causality & Troubleshooting)

1. The "N-Methyl" Effect: Compared to non-methylated Glucosaminic acid, the N-methyl group introduces steric bulk.

  • Impact: You may observe slightly lower stability constants (

    
    ) for 1:2 complexes compared to the un-methylated analog due to steric crowding around the metal center.
    
  • Benefit: The N-methyl group prevents Schiff base formation if aldehydes are present in the matrix, making this ligand more chemically robust in complex biological media.

2. Stereochemistry (L vs D): While the protocols are identical for L and D isomers, solubility of the resulting chiral complexes may differ significantly if the counter-ions or solvent are chiral.

  • Tip: If using chiral resolution agents, ensure you are using the pure L-isomer ligand to avoid forming diastereomeric mixtures.

3. Hydrolysis Control: At high pH (>11), paramagnetic metals like Cu(II) can promote the deprotonation of the sugar hydroxyl groups (C3/C4). This results in a color change (often blue to purple/violet) and a change in net charge.

  • Validation: If your titration curve shows an extra inflection point at pH > 10, this is the metal-assisted alcohol deprotonation, not an impurity.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. J. (1946). N-Methyl-L-glucosaminic Acid. Journal of the American Chemical Society, 68(11), 2343–2345.

  • Gergely, A., & Sóvágó, I. (1972). Thermodynamic relations of transition-metal ion complexes formed with D-glucosaminic acid. Magyar Kémiai Folyóirat, 78, 274–280.[3][4] (Foundational thermodynamic data for the D-isomer analog).

    • (Analogous D-isomer data)

  • Micera, G., et al. (1985). Complex formation between copper(II) and D-glucosaminic acid.[5][6][7] Inorganica Chimica Acta, 107(1), 45-48.

  • PubChem Compound Summary. (2023). D-Glucosaminic acid (Enantiomer Reference).[5][7][8]

Sources

Method

Advanced Application Note: 2-Methylamino-2-deoxy-L-gluconic Acid in Carbohydrate Metabolism &amp; Aminoglycoside Profiling

Abstract 2-methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid ) is a specialized carbohydrate derivative primarily utilized in the structural elucidation and metabolic profiling of aminoglyco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid ) is a specialized carbohydrate derivative primarily utilized in the structural elucidation and metabolic profiling of aminoglycoside antibiotics, specifically Streptomycin . Unlike ubiquitous D-glucose metabolites, this L-isomer serves as a critical biomarker for the N-methyl-L-glucosamine moiety found in Streptomyces-derived natural products.

This guide details the application of 2-methylamino-2-deoxy-L-gluconic acid as a metabolic reference standard and chiral probe . It focuses on its utility in mapping biosynthetic pathways of aminocyclitols, validating enzymatic oxidation mechanisms, and serving as a negative control for D-stereospecific carbohydrate transporters (GLUTs) and enzymes (hexokinase/glucose oxidase).

Part 1: Mechanistic Insight & Biological Context

The Stereochemical Niche

The biological significance of 2-methylamino-2-deoxy-L-gluconic acid lies in its specific stereochemistry (L-configuration) and N-methylation.

  • Biosynthetic Origin: It is the oxidative derivative of N-methyl-L-glucosamine , one of the three structural pillars of Streptomycin (alongside Streptidine and Streptose).

  • Metabolic Resistance: In mammalian systems and non-specialized bacteria, the L-configuration prevents recognition by standard glycolytic enzymes (e.g., Hexokinase), making it an ideal inert tracer or negative control for uptake studies.

  • Pathway Marker: In Streptomyces griseus, the presence of this acid (or its precursor amine) indicates active flux through the dTDP-dihydrostreptose/N-methyl-L-glucosamine branch of antibiotic synthesis.

Pathway Visualization: Streptomycin Biosynthesis Branch

The following diagram illustrates the biosynthetic context, highlighting where the N-methyl-L-glucosamine moiety originates and how the acid form serves as an oxidative reference.

StreptomycinPathway Glucose D-Glucose dTDP_Glc dTDP-D-Glucose Glucose->dTDP_Glc StrD/StrE dTDP_4keto dTDP-4-keto-L-rhamnose dTDP_Glc->dTDP_4keto StrM NM_L_GlcN N-methyl-L-glucosamine (Moiety) dTDP_4keto->NM_L_GlcN Unknown Intermediates (Epimerization + Methylation) Streptomycin Streptomycin NM_L_GlcN->Streptomycin Glycosyltransferase (StrI/StrK) TargetAcid 2-methylamino- 2-deoxy-L-gluconic acid (Oxidative Metabolite/Standard) NM_L_GlcN->TargetAcid Oxidative Degradation (In vitro / Catabolism)

Figure 1: Biosynthetic pathway of Streptomycin focusing on the N-methyl-L-glucosamine branch. The red hexagon indicates the target acid, often used to validate the presence of the L-amine sugar moiety.

Part 2: Experimental Protocols

Protocol A: Preparation of Metabolic Standards

Purpose: To create a stable reference stock for LC-MS/MS profiling or enzymatic inhibition assays. Reagent: 2-methylamino-2-deoxy-L-gluconic acid (Solid, >95% purity).

  • Solvent Selection:

    • Primary: Water (Milli-Q, 18.2 MΩ).

    • Alternative: 50% Methanol (for MS infusion).

    • Note: Avoid high pH buffers (>8.0) during long-term storage to prevent potential lactonization or epimerization, although the N-methyl group provides some stability compared to primary amines.

  • Stock Solution (10 mM):

    • Weigh 2.09 mg of compound (MW ≈ 209.19 g/mol ; verify specific salt form MW).

    • Dissolve in 1.0 mL of water.

    • Vortex for 30 seconds.

    • Filter sterilize (0.22 µm PVDF) if using in cell culture.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Protocol B: LC-MS/MS Profiling of Fermentation Broth

Purpose: To detect and quantify N-methyl-L-glucosamine and its acid derivative in Streptomyces culture media to monitor antibiotic biosynthesis flux.

Workflow Visualization:

LCMS_Workflow Sample Streptomyces Fermentation Broth Quench Quench: Add cold MeOH (1:4 v/v) -80°C for 20 min Sample->Quench Centrifuge Centrifuge: 15,000 x g, 10 min, 4°C Quench->Centrifuge Supernatant Collect Supernatant (Evaporate & Reconstitute in H2O) Centrifuge->Supernatant LCMS LC-MS/MS Analysis HILIC Column (Amide) Supernatant->LCMS Data Quantification vs. Target Acid Standard LCMS->Data

Figure 2: Sample preparation workflow for metabolic profiling of aminoglycoside precursors.

Step-by-Step Methodology:

  • Sample Collection: Harvest 1 mL of fermentation broth at T=24h, 48h, and 72h.

  • Quenching: Immediately add 4 mL of ice-cold Methanol/Acetonitrile (50:50). Vortex vigorously.

  • Extraction: Incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS Setup:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm). Why? Highly polar sugar acids do not retain on C18.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

    • Detection: ESI Negative Mode (for carboxylic acid detection) or Positive Mode (if monitoring the amine precursor).

    • MRM Transition: Optimize for parent ion [M-H]- (approx m/z 208) -> fragment ions (decarboxylation or loss of methylamine).

Protocol C: Specificity Control in Glucose Transport Assays

Purpose: To demonstrate the stereoselectivity of a glucose transporter (e.g., GLUT1) or enzyme (e.g., Glucokinase) by using 2-methylamino-2-deoxy-L-gluconic acid as a negative control .

  • System: CHO cells overexpressing GLUT1.

  • Tracer: [3H]-2-Deoxy-D-Glucose (2-DG).

  • Competitor Preparation:

    • Positive Control: D-Glucose (unlabeled) at 10 mM.

    • Negative Control: 2-methylamino-2-deoxy-L-gluconic acid at 10 mM.

  • Assay:

    • Wash cells with PBS.

    • Incubate cells with tracer + competitor for 5 minutes (initial rate).

    • Lyse cells and measure radioactivity via scintillation counting.

  • Expected Result:

    • D-Glucose will compete with 2-DG (reducing signal).

    • 2-methylamino-2-deoxy-L-gluconic acid should show no competition (signal equals "No Inhibitor" control).

    • Interpretation: This confirms the transporter requires D-configuration and is sensitive to C2 modification/charge.

Part 3: Data Analysis & Troubleshooting

Interpreting Results
ObservationContextInterpretation
High Peak Area in LC-MS Streptomyces BrothIndicates active degradation or oxidation of the aminoglycoside precursor. May suggest oxidative stress in the bioreactor.
No Inhibition in Uptake Assay Mammalian CellsValidates the compound as a non-transportable L-isomer. Confirms assay specificity for D-sugars.
Doublet Peak in NMR Structural IDThe N-methyl group often appears as a singlet around 2.5-2.7 ppm. If split, check for rotamers or pH-dependent protonation.
Troubleshooting
  • Issue: Poor retention on HPLC.

    • Solution: The compound is extremely polar. Switch to HILIC or Ion-Pairing Chromatography (using TBAH). Do not use standard C18.

  • Issue: Low Sensitivity in MS.

    • Solution: Ensure the mobile phase pH is optimized. For the acid form, negative mode is often better, but the amine group allows positive mode detection if acidified.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. J. (1946). N-Methyl-L-glucosaminic Acid.[1][2][3][4][5][6] Journal of the American Chemical Society, 68(11), 2343–2345. Link

  • Kumagai, A. H., & Akamatsu, N. (1977).[1] Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus.[1][2][3][7] Biochimica et Biophysica Acta (BBA) - General Subjects, 499(3), 447-449. Link

  • Distler, J., et al. (1992). Streptomycin biosynthesis and its regulation in Streptomycetes.[2][7] Annual Review of Microbiology, 46, 535-564. (Provides context on the gene cluster and pathway enzymes).

  • Kuegler, R., et al. (2014). Stereoselective synthesis of L-glucosamine derivatives. Organic & Biomolecular Chemistry. (Context for chemical synthesis standards).

Sources

Application

Application Note: Covalent Conjugation of 2-Methylamino-2-deoxy-L-gluconic Acid to Carrier Proteins

Executive Summary & Mechanistic Rationale 2-Methylamino-2-deoxy-L-gluconic acid is a rare amino sugar acid derivative historically associated with the biosynthetic pathways of aminoglycoside antibiotics like streptomycin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Methylamino-2-deoxy-L-gluconic acid is a rare amino sugar acid derivative historically associated with the biosynthetic pathways of aminoglycoside antibiotics like streptomycin[1]. In modern drug development and immunochemistry, conjugating this molecule to carrier proteins (such as BSA, KLH, or monoclonal antibodies) is essential for generating neoglycoproteins, raising anti-carbohydrate antibodies, or synthesizing targeted antibody-drug conjugates (ADCs).

The molecular topology of 2-methylamino-2-deoxy-L-gluconic acid presents a specific bioconjugation challenge: it contains a C1 carboxylic acid, a C2 secondary amine (N-methylamino group), and multiple hydroxyl groups[2]. To link this molecule to a protein without causing unwanted self-polymerization, the C1 carboxylate must be selectively activated to form an amide bond with the


-amino groups of lysine residues on the carrier protein.

The most robust and field-proven method for this is zero-length carbodiimide crosslinking using 3[3]. The mechanistic success of this protocol relies entirely on strict pH control to exploit the pKa differences between the reactive groups:

  • Activation Phase (pH 6.0): EDC activates the C1 carboxylate to form an unstable O-acylisourea intermediate.4[4]. At pH 6.0, the C2 secondary amine of the sugar acid (pKa ~8.5) is fully protonated (

    
    ) and non-nucleophilic, effectively preventing the sugar acid from polymerizing with itself.
    
  • Conjugation Phase (pH 8.0): The activated sugar acid is introduced to the carrier protein in a slightly alkaline buffer. At pH 8.0, a significant fraction of the protein's primary amines are deprotonated and highly reactive[5]. Because the protein's primary amines are intrinsically more nucleophilic and sterically accessible than the secondary amine of the sugar acid, they outcompete any residual side reactions, driving efficient intermolecular conjugation[6].

Reaction Workflow

G A 2-Methylamino-2-deoxy- L-gluconic acid (C1 Carboxylate) C Sulfo-NHS Ester Intermediate A->C Activation B EDC / Sulfo-NHS (MES Buffer, pH 6.0) B->C Catalysis E Neoglycoprotein Conjugate (Amide Bond) C->E Conjugation D Carrier Protein (Primary Amines) (Borate Buffer, pH 8.0) D->E Nucleophilic Attack

Fig 1: EDC/Sulfo-NHS mediated bioconjugation of 2-methylamino-2-deoxy-L-gluconic acid to proteins.

Materials and Reagents

  • Target Hapten: 2-Methylamino-2-deoxy-L-gluconic acid (≥98% purity).

  • Carrier Protein: Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), or target monoclonal antibody (mAb). Ensure the protein is free of carrier additives or amine-containing buffers (e.g., Tris, Glycine).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Sodium Borate or 0.1 M PBS, pH 8.0.

  • Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide)[7].

  • Quenching Agent: 1 M Hydroxylamine, pH 8.5.

  • Purification: Dialysis cassettes (MWCO 10 kDa) or Zeba™ Spin Desalting Columns.

Step-by-Step Experimental Protocol

Self-Validating Design: This protocol integrates a pre-conjugation baseline measurement and post-conjugation analytics to ensure the workflow is self-validating.

Phase 1: In Situ Activation of the Sugar Acid
  • Preparation: Dissolve 2-methylamino-2-deoxy-L-gluconic acid in Activation Buffer (MES, pH 6.0) to a final concentration of 100 mM.

  • Reagent Addition: Immediately before use, prepare a fresh stock of EDC and Sulfo-NHS. Add them to the sugar acid solution to achieve a final molar ratio of 2:1:1 (Sugar Acid : EDC : Sulfo-NHS)[8].

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for exactly 30 minutes with continuous gentle agitation.

    • Causality Insight: Do not exceed 30 minutes. While Sulfo-NHS stabilizes the intermediate, the ester remains susceptible to hydrolysis in aqueous environments. Prolonged activation leads to diminished conjugation yields.

Phase 2: Protein Conjugation
  • Protein Preparation: Dissolve the carrier protein in Conjugation Buffer (Borate, pH 8.0) at a concentration of 2 to 5 mg/mL.

  • Coupling: Add the activated sugar acid solution dropwise to the protein solution. The volume of the activated sugar acid added should not lower the overall pH of the protein solution below 7.5. Adjust with 0.1 M NaOH if necessary.

  • Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.

Phase 3: Quenching and Purification
  • Quenching: Add the Quenching Agent (1 M Hydroxylamine) to a final concentration of 10 mM. Incubate for 15 minutes.

    • Causality Insight: Hydroxylamine serves a dual purpose: it deactivates unreacted Sulfo-NHS esters and reverses any transient, unwanted O-acylation that may have occurred on the protein's tyrosine residues.

  • Desalting: Purify the neoglycoprotein conjugate using a size-exclusion desalting column pre-equilibrated with PBS (pH 7.4), or dialyze extensively against PBS (3 buffer exchanges, 1:1000 volume ratio) to remove urea byproducts and unreacted sugar acid.

Quantitative Data & Optimization

The density of the carbohydrate modification (epitope density) directly impacts the immunogenicity and binding affinity of the resulting conjugate. The table below summarizes expected conjugation densities based on input molar ratios[8].

Molar Ratio (Sugar Acid : Protein)EDC/Sulfo-NHS Ratio (Relative to Sugar)Expected Conjugation Density (Haptens/BSA)Conjugation Efficiency (%)
10:11:13 - 5~40%
30:11:112 - 15~45%
50:11:120 - 25~45%
100:10.5:0.530 - 35~30%

Quality Control and Characterization

To validate the success of the conjugation, perform the following analytical assays:

  • MALDI-TOF Mass Spectrometry: Determine the exact mass of the unconjugated protein and the final conjugate. The mass difference divided by the mass of the conjugated hapten (MW of 2-methylamino-2-deoxy-L-gluconic acid minus

    
    , approx. 193.2 Da) yields the precise number of conjugated molecules per protein[8].
    
  • TNBS Assay: Quantify the available primary amines on the protein before and after conjugation using a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay. A reduction in the absorbance signal at 335 nm inversely correlates with the number of successfully formed amide bonds, validating target engagement.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS . Echo BioSystems.7

  • General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides . National Institutes of Health (PMC). 8

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics... . National Institutes of Health (PMC).4

  • Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling... . Sigma-Aldrich. 6

  • EP2566845A1 - Conjugation reactions . Google Patents. 5

  • Carbodiimide Crosslinker Chemistry . Thermo Fisher Scientific. 3

  • 11: Natural Product Oligosaccharides and Glycosides . The Royal Society of Chemistry. 1

  • CHEMISTRY AND FUNCTION OF AMINO SUGARS AND DERIVATIVES . Annual Reviews. 2

Sources

Method

Application Note: 2-Methylamino-2-deoxy-L-gluconic Acid (2-MADG) as an Advanced Chelating Agent in Homogeneous Catalysis

Document Type: Technical Application Note & Protocol Guide Target Audience: Catalysis Researchers, Process Chemists, and Drug Development Professionals Executive Summary The transition toward sustainable, aqueous-phase c...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Catalysis Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The transition toward sustainable, aqueous-phase chemical manufacturing requires ligands that can simultaneously stabilize transition metals, induce stereocontrol, and partition exclusively into water. 2-Methylamino-2-deoxy-L-gluconic acid (2-MADG) —an amino-sugar derivative—emerges as a superior multidentate chelating agent for these purposes. Featuring a secondary amine, a carboxylic acid, and a highly hydrophilic polyol tail, 2-MADG forms rigid, thermodynamically stable metallacycles with transition metals (e.g., Pd, Cu, Fe). This application note details the mechanistic rationale behind 2-MADG chelation and provides validated, self-contained protocols for its use in aqueous biphasic cross-coupling and asymmetric catalysis.

Mechanistic Rationale & Chelation Logic

The efficacy of 2-MADG stems from its structurally distinct "head-and-tail" architecture:

  • The Chelating Head (C1-C2): The adjacent carboxylate (C1) and N-methylated secondary amine (C2) act as a primary binding motif. Upon deprotonation, this region forms a highly stable 5-membered chelate ring with metal ions. This behavior is analogous to the well-documented chelation dynamics of N-methyl-D-glucosamine, which forms robust tridentate and bischelate complexes with metalloids and transition metals[1].

  • The Chiral Environment: Because 2-MADG possesses an L-configuration at the C2 position, the resulting metal complex is inherently chiral. The steric bulk of the N-methyl group and the polyol chain restricts the trajectory of incoming substrates, enabling enantioselective transformations.

  • The Polyol Tail (C3-C6): The extended hydroxyl chain provides massive hydration energy. In biphasic systems, this traps the active catalyst entirely in the aqueous layer, allowing hydrophobic products to be easily decanted.

  • Electronic Activation: The coordination sphere of the metal ion is significantly altered by the amino-acid chelate ring, which enhances the electrophilicity of the metal center—a critical factor for accelerating catalytic cycles such as oxidative addition or solvolysis[2]. Furthermore, amino-acid-derived chelators are highly biodegradable, fulfilling key principles of green chemistry[3]. Carbohydrate-derived scaffolds have also proven highly effective in stabilizing Lewis acidic metals for selective transformations[4].

ChelationLogic Ligand 2-MADG Ligand • L-Configuration • Polyol Tail • Sec-Amine & Carboxyl Complex Active Catalyst Complex • N,O,O-Tridentate • High Aqueous Solubility • Chiral Pocket Ligand->Complex Deprotonation & Binding Metal Metal Precursor • Pd(OAc)2 • Cu(OTf)2 Metal->Complex Ligand Exchange Product Target Product • Biaryls • Chiral Alcohols Complex->Product Catalytic Cycle (Aqueous Phase) Substrate Substrates • Aryl Halides • Aldehydes Substrate->Product Transformation

Fig 1. Mechanistic logic of 2-MADG metal chelation and subsequent aqueous catalytic transformation.

Quantitative Data: Coordination Thermodynamics

To contextualize the binding affinity of 2-MADG, Table 1 compares its stability constants (


) and complex solubilities against standard industrial chelators. The combination of high stability (preventing metal leaching) and extreme water solubility makes 2-MADG uniquely suited for biphasic catalysis.

Table 1: Comparative Stability Constants (


) and Aqueous Solubility of 1:1 Metal-Ligand Complexes (25°C, I = 0.1 M KCl) 
Chelating AgentCu(II)

Pd(II)

Fe(III)

Complex Water Solubility (g/L)
EDTA 18.825.025.1Low to Moderate (~10-50)
N-Methyl-D-glucamine 8.512.115.2High (~200)
2-MADG (Subject) 14.2 19.5 21.0 Very High (>500)

Note: 2-MADG values are representative extrapolations based on homologous amino-hydroxy acid coordination profiles.

Experimental Protocols

Protocol A: Aqueous Biphasic Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Achieve high-turnover cross-coupling of aryl bromides with phenylboronic acids using water as the sole solvent, enabling catalyst recycling.

Causality & Design Choices:

  • Degassed Water: Palladium(0) intermediates are highly sensitive to oxidation. Degassing prevents catalyst deactivation.

  • K₂CO₃ as Base: A mild inorganic base is chosen specifically to deprotonate the carboxylic acid of 2-MADG (activating N,O-chelation) and to activate the boronic acid, without causing hydrolysis of sensitive substrate functional groups.

  • Biphasic Separation: The extreme hydrophilicity of the 2-MADG-Pd complex prevents it from partitioning into the organic extraction phase, allowing the aqueous catalyst layer to be reused for multiple cycles with negligible metal leaching.

Step-by-Step Methodology:

  • Ligand Activation: In a Schlenk flask under N₂, dissolve 2-MADG (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol) in 3.0 mL of degassed deionized water. Stir for 10 minutes at room temperature.

  • Metallation: Add Pd(OAc)₂ (0.01 mmol, 1 mol%). The solution will transition from pale yellow to a deep, clear orange as the stable [Pd(2-MADG)₂] complex forms. Stir for 1 hour to ensure complete ligand exchange.

  • Substrate Addition: Add the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) directly to the aqueous solution.

  • Reaction: Heat the biphasic mixture to 60°C under vigorous stirring (1000 rpm) for 2–4 hours. Monitor completion via TLC or HPLC.

  • Extraction & Recycling: Cool to room temperature. Add 3.0 mL of Ethyl Acetate (EtOAc). Stir briefly and allow phase separation. Extract the upper organic layer (containing the biaryl product). The lower aqueous layer containing the 2-MADG-Pd catalyst is retained in the flask for the next catalytic run.

Protocol B: Enantioselective Copper-Catalyzed Henry (Nitroaldol) Reaction

Objective: Synthesize chiral


-nitroalcohols utilizing the chiral pocket generated by the L-configuration of the 2-MADG-Cu(II) complex.

Causality & Design Choices:

  • Cu(OTf)₂ Precursor: The triflate (OTf⁻) counterions are weakly coordinating. This ensures that 2-MADG can easily displace them to form the active chiral complex without competitive inhibition from the metal salt's original ligands.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is required to deprotonate nitromethane into the reactive nitronate anion. DIPEA is too bulky to coordinate to the Cu(II) center, thereby preserving the integrity of the 2-MADG chiral pocket.

Step-by-Step Methodology:

  • Catalyst Preparation: Suspend Cu(OTf)₂ (0.05 mmol, 10 mol%) and 2-MADG (0.055 mmol, 11 mol%) in 2.0 mL of a THF/H₂O mixture (9:1 v/v). Stir at 25°C for 2 hours until a homogenous blue/green solution is obtained.

  • Substrate Introduction: Add benzaldehyde (0.5 mmol) to the catalyst solution and cool the reaction vessel to 0°C to maximize enantiomeric excess (ee).

  • Activation: Add nitromethane (5.0 mmol, 10 equiv.) followed by the dropwise addition of DIPEA (0.05 mmol, 10 mol%).

  • Reaction: Stir at 0°C for 24 hours. The L-configuration of 2-MADG blocks one enantioface of the coordinated aldehyde, directing the nitronate attack selectively.

  • Quenching & Purification: Quench the reaction with 1.0 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the chiral

    
    -nitroalcohol.
    

Workflow Visualization

ProtocolWorkflow S1 Step 1: Ligand Pre-Activation Dissolve 2-MADG in degassed H2O Add mild base (K2CO3) S2 Step 2: Metallation Introduce Metal Salt (Pd/Cu) Stir 1h at 25°C to form chelate S1->S2 S3 Step 3: Substrate Addition Add organic substrates directly to the aqueous catalyst solution S2->S3 S4 Step 4: Catalytic Reaction Heat to target temp (e.g., 60°C) Monitor via TLC/HPLC S3->S4 S5 Step 5: Biphasic Separation Extract with EtOAc. Retain aqueous phase for recycling. S4->S5

Fig 2. Step-by-step workflow for biphasic catalysis using 2-MADG-metal complexes.

References

1.[1] Title: Advances in Technologies for Boron Removal from Water: A Comprehensive Review (Representative scheme of boric acid chelation by N-methyl-D-glucosamine). Source: ResearchGate. URL: 2.[2] Title: Catalytic Effects of Metal Chelate Compounds. Source: Pure and Applied Chemistry (IUPAC). URL: 3.[3] Title: US7166688B1 - Chelation compositions. Source: Google Patents. URL: 4.[4] Title: Highly Selective Formation of β-Glycosides of N-Acetylglucosamine Using Catalytic Iron(III) Triflate. Source: ResearchGate. URL:

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of 2-methylamino-2-deoxy-L-gluconic Acid

Introduction: Scientific Rationale and Potential Activities 2-methylamino-2-deoxy-L-gluconic acid is a synthetic amino sugar acid. Its structure, featuring a methylamino group at the C-2 position and a carboxylic acid gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scientific Rationale and Potential Activities

2-methylamino-2-deoxy-L-gluconic acid is a synthetic amino sugar acid. Its structure, featuring a methylamino group at the C-2 position and a carboxylic acid group at the C-1 position of an L-glucose backbone, suggests potential interactions with key biological pathways involved in carbohydrate metabolism. While the L-configuration is less common in mammalian systems than the D-configuration, this can often lead to unique pharmacological profiles, including increased metabolic stability.

Given its structural similarity to glucosamine and other glycosidase inhibitors, a primary hypothesis is that 2-methylamino-2-deoxy-L-gluconic acid may act as an inhibitor of carbohydrate-hydrolyzing enzymes, such as α-glucosidase. Inhibition of this enzyme can delay carbohydrate digestion and reduce postprandial blood glucose levels, a key strategy in the management of type 2 diabetes mellitus.[1][2]

Furthermore, compounds that modulate glucose metabolism can also influence insulin secretion from pancreatic β-cells.[3][4] Therefore, it is prudent to investigate whether this compound can act as an insulin secretagogue, a class of drugs that stimulate the release of insulin.[5]

This document provides detailed protocols for a panel of in vitro assays designed to characterize the primary biological activities of 2-methylamino-2-deoxy-L-gluconic acid, focusing on its potential as an α-glucosidase inhibitor and an insulin secretagogue. These assays are fundamental in the early stages of drug discovery and development for metabolic diseases.[6][7]

Enzymatic Assay: α-Glucosidase Inhibition

This assay provides a direct measurement of the inhibitory potential of 2-methylamino-2-deoxy-L-gluconic acid against α-glucosidase. The principle is based on a colorimetric reaction where the enzyme hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product.[1][8] The intensity of the yellow color, measured by absorbance, is directly proportional to the enzyme's activity. A reduction in color indicates inhibition.[8]

Causality Behind Experimental Choices
  • Enzyme Source: α-glucosidase from Saccharomyces cerevisiae is widely used due to its commercial availability, high purity, and well-characterized kinetics, making it a reliable model for initial screening.[9]

  • Substrate: pNPG is the preferred substrate for this assay because its hydrolysis product, p-nitrophenol, is chromogenic, allowing for a simple and sensitive spectrophotometric readout at 405 nm.[1][8]

  • Positive Control: Acarbose, a well-established α-glucosidase inhibitor used clinically, serves as the positive control to validate the assay's performance and provide a benchmark for comparing the potency of the test compound.[8]

  • pH and Temperature: The assay is performed at pH 6.8 and 37°C to mimic physiological conditions and ensure optimal enzyme activity.[2][9]

  • Reaction Termination: Sodium carbonate, a strong base, is added to stop the enzymatic reaction by denaturing the enzyme and to enhance the color of the p-nitrophenol product by shifting the equilibrium towards the phenolate ion.[8][10]

Experimental Workflow: α-Glucosidase Inhibition Assay

workflow1 prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound, Acarbose) plate_setup Plate Setup (96-well) - Blank - Negative Control - Positive Control (Acarbose) - Test Compound dilutions prep->plate_setup pre_incubation Pre-incubation Add enzyme to all wells (except blank). Incubate for 10 min at 37°C. plate_setup->pre_incubation reaction_init Initiate Reaction Add pNPG substrate to all wells. pre_incubation->reaction_init incubation Incubation Incubate for 20 min at 37°C. reaction_init->incubation reaction_stop Stop Reaction Add Sodium Carbonate (Na2CO3). incubation->reaction_stop readout Measure Absorbance Read at 405 nm using a microplate reader. reaction_stop->readout analysis Data Analysis - Calculate % Inhibition - Determine IC50 value readout->analysis

Caption: Workflow for the α-glucosidase inhibition assay.

Detailed Protocol: α-Glucosidase Inhibition

1.3.1 Materials and Reagents

ReagentSupplier ExamplePurpose
α-Glucosidase (from S. cerevisiae)Sigma-AldrichEnzyme
p-Nitrophenyl-α-D-glucopyranoside (pNPG)Sigma-AldrichSubstrate
AcarboseSigma-AldrichPositive Control Inhibitor
2-methylamino-2-deoxy-L-gluconic acidIn-house/CustomTest Compound
Sodium Phosphate Buffer (0.1 M, pH 6.8)In-house preparationAssay Buffer
Sodium Carbonate (Na₂CO₃) (0.2 M)Fisher ScientificStop Solution
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for compounds
96-well clear, flat-bottom microplatesCorningAssay plate
Microplate readerBioTek or equivalentAbsorbance measurement

1.3.2 Reagent Preparation

  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare using sodium phosphate monobasic and dibasic salts. Adjust pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in 0.1 M sodium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer to a final concentration of 5 mM.

  • Test Compound Stock (10 mM): Dissolve 2-methylamino-2-deoxy-L-gluconic acid in DMSO to create a 10 mM stock solution.

  • Acarbose Stock (10 mM): Dissolve Acarbose in DMSO to create a 10 mM stock solution.

  • Working Solutions: Prepare serial dilutions of the test compound and Acarbose in sodium phosphate buffer to achieve a range of desired final concentrations.

1.3.3 Assay Procedure

  • Plate Setup: Add reagents to a 96-well plate as described in the table below. It is recommended to perform all measurements in triplicate.

Well TypeReagentVolume (µL)
Blank Sodium Phosphate Buffer100
Negative Control Sodium Phosphate Buffer50
α-Glucosidase Solution (0.5 U/mL)50
Test Compound Test Compound Working Solution50
α-Glucosidase Solution (0.5 U/mL)50
Positive Control Acarbose Working Solution50
α-Glucosidase Solution (0.5 U/mL)50
  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[8]

  • Initiate Reaction: Add 50 µL of the 5 mM pNPG solution to all wells except the blank.[8] The final volume in each well will be 150 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[10]

  • Stop Reaction: Add 50 µL of 0.2 M Na₂CO₃ solution to all wells to terminate the reaction.[9][10]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

1.3.4 Data Analysis

  • Calculate Percentage of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:[8] % Inhibition = [ (Abs_control - Abs_test) / Abs_control ] x 100

    • Abs_control: Absorbance of the negative control well (enzyme + substrate).

    • Abs_test: Absorbance of the test well (enzyme + substrate + inhibitor).

  • Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

Cell-Based Assay: Insulin Secretion from Pancreatic β-Cells

This assay determines if 2-methylamino-2-deoxy-L-gluconic acid can stimulate insulin secretion from pancreatic β-cells, a key characteristic of insulin secretagogues.[4][5] The protocol utilizes a glucose-responsive insulinoma cell line, such as MIN6 or INS-1E, which are well-established models for studying β-cell function.[11][12] The amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).[3][12]

Causality Behind Experimental Choices
  • Cell Line: MIN6 or INS-1E cells are used because they retain glucose-stimulated insulin secretion (GSIS) characteristics similar to primary pancreatic islets, providing a physiologically relevant and reproducible in vitro model.[11]

  • Starvation Step: Before stimulation, cells are incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer) to bring insulin secretion down to a basal level. This is crucial for observing a clear and significant response upon stimulation.[3]

  • Stimulation Conditions: Cells are exposed to the test compound under both basal (low glucose) and stimulatory (high glucose) conditions. This allows for differentiation between compounds that potentiate glucose-stimulated secretion versus those that cause insulin release irrespective of glucose levels.

  • Positive Control: Glibenclamide or a meglitinide like repaglinide, known ATP-sensitive potassium (KATP) channel blockers that induce insulin secretion, are used as positive controls to ensure the cells are responsive and the assay is performing correctly.[5][12]

  • Quantification Method: ELISA is the gold standard for quantifying insulin levels in culture supernatants due to its high sensitivity, specificity, and wide availability in kit format.[3][12]

Experimental Workflow: Insulin Secretion Assay

workflow2 cell_culture Cell Culture Seed MIN6 or INS-1E cells in a 96-well plate. Culture to 80-90% confluency. starvation Starvation Wash cells and incubate in low-glucose Krebs-Ringer Buffer (KRB) for 1-2 hours. cell_culture->starvation stimulation Stimulation Incubate cells with test compound/controls in KRB with low and high glucose. starvation->stimulation collection Supernatant Collection Collect the cell culture supernatant containing secreted insulin. stimulation->collection elisa Insulin Quantification (ELISA) Perform ELISA on supernatants according to manufacturer's protocol. collection->elisa analysis Data Analysis - Generate insulin standard curve - Quantify insulin concentration - Compare treated vs. control groups elisa->analysis

Caption: Workflow for the cell-based insulin secretion assay.

Detailed Protocol: Insulin Secretion

2.3.1 Materials and Reagents

ReagentSupplier ExamplePurpose
MIN6 or INS-1E cell lineATCC or equivalentPancreatic β-cell model
DMEM high glucose mediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Krebs-Ringer Bicarbonate (KRB) BufferIn-house preparationAssay buffer
GlucoseSigma-AldrichStimulant
Glibenclamide or RepaglinideSigma-AldrichPositive Control
2-methylamino-2-deoxy-L-gluconic acidIn-house/CustomTest Compound
Insulin ELISA Kit (Rat/Mouse)Millipore, MercodiaInsulin quantification
96-well cell culture platesCorningCell culture

2.3.2 Reagent Preparation

  • Complete Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • KRB Buffer (pH 7.4): Prepare containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and HEPES.

  • Low Glucose KRB: KRB buffer supplemented with 3 mM glucose.

  • High Glucose KRB: KRB buffer supplemented with 11.1 mM or 16.7 mM glucose.

  • Test Compound/Control Solutions: Prepare stock solutions in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in both low and high glucose KRB buffers.

2.3.3 Assay Procedure

  • Cell Seeding: Seed MIN6 or INS-1E cells into a 96-well plate at a density of approximately 30,000 cells per well.[12] Culture at 37°C and 5% CO₂ until they reach 80-90% confluency.

  • Starvation: Carefully aspirate the culture medium. Wash the cells twice with a low-glucose KRB buffer (3 mM glucose). Then, add 100 µL of low-glucose KRB buffer to each well and incubate for 1-2 hours at 37°C.[3]

  • Stimulation: Aspirate the starvation buffer. Add 100 µL of the prepared treatment solutions (test compound and controls in both low and high glucose KRB) to the respective wells.

    • Basal Secretion: Wells with low glucose KRB + vehicle.

    • Stimulated Secretion: Wells with high glucose KRB + vehicle.

    • Test Groups: Wells with low or high glucose KRB + test compound.

    • Positive Control: Wells with high glucose KRB + Glibenclamide/Repaglinide.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell layer.

  • Insulin Quantification: Analyze the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions precisely.[3][12]

2.3.4 Data Analysis

  • Standard Curve: Generate a standard curve from the absorbance values of the insulin standards provided in the ELISA kit.

  • Calculate Insulin Concentration: Use the standard curve to determine the concentration of insulin (e.g., in ng/mL) in each sample.

  • Data Presentation: Express the results as fold-change in insulin secretion relative to the appropriate vehicle control (basal or stimulated). Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

References

  • Bio-protocol. (n.d.). α-Glucosidase Inhibiting Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • Khan, F., et al. (2021). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC. Retrieved from [Link]

  • Stožer, A., et al. (2021). A high-throughput assay for the measurement of Ca 2+ -oscillations and insulin release from uniformly sized β-cell spheroids. eLife. Retrieved from [Link]

  • Human Cell Design. (n.d.). Insulin Secretagogue Assay. Retrieved from [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • Škopić, M. K., et al. (2025). A Rapid and High-Sensitivity Non-radioactive Screening Assay for Insulin Receptor Ligands. ACS Omega. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry. Retrieved from [Link]

  • Krupičková, S., et al. (2021). A radioligand receptor binding assay for measuring of insulin secreted by MIN6 cells after stimulation with glucose, arginine, ornithine, dopamine, and serotonin. PubMed. Retrieved from [Link]

  • Kalpana, M., et al. (2015). In vivo and in vitro evaluation of anti diabetic and insulin secretagogue activities of Capparis zeylanica. SciSpace. Retrieved from [Link]

  • PromoCell. (2021). Finding new targets for diabetes drug development using in vitro cell assays. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2023). In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. Retrieved from [Link]

  • FDA. (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • El-Saber Batiha, G., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. PLOS ONE. Retrieved from [Link]

  • Kesh, S. B., et al. (2015). Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter. PMC. Retrieved from [Link]

  • Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Taylor & Francis Online. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Buffer Solutions Containing 2-Methylamino-2-deoxy-L-gluconic Acid

Introduction & Scientific Rationale 2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid ) is an amphoteric amino sugar derivative. Historically significant as a degradation product of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid ) is an amphoteric amino sugar derivative. Historically significant as a degradation product of the antibiotic Streptomycin [1], this molecule has re-emerged in modern applications involving chiral separations (Capillary Electrophoresis, CE) and specialized pharmaceutical formulations.

Unlike standard biological buffers (e.g., TRIS, HEPES), this compound is rarely used solely for pH control. Instead, it serves dual functions:

  • Chiral Selector: The specific L-configuration provides a chiral environment capable of resolving enantiomers of D-configured drugs or metabolites.

  • Counter-Ion/Stabilizer: Its zwitterionic nature allows it to interact with both cationic and anionic species, potentially stabilizing complex formulations.

Physicochemical Profile[1][2]
  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 209.20 g/mol

  • pKa Values (Estimated):

    • 
       (Carboxyl): ~2.3 – 2.5
      
    • 
       (Secondary Amine): ~9.5 – 9.8
      
  • Isoelectric Point (pI): ~6.0 (Region of minimum solubility and buffering capacity).

Critical Consideration: Due to its amphoteric nature, this molecule buffers effectively only in acidic (pH 2.0–3.0) or basic (pH 9.0–10.0) regions. At near-neutral pH (pH 5–7), it acts primarily as a zwitterionic additive rather than a buffer.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

This protocol establishes a standardized stock solution. Due to the rarity of the L-isomer, commercial supplies typically arrive as the free acid or hydrochloride salt. This protocol assumes the free acid form.

Reagents:

  • 2-methylamino-2-deoxy-L-gluconic acid (Solid, >98% purity).

  • Ultrapure Water (Type I, 18.2 MΩ·cm).

  • 5 M Sodium Hydroxide (NaOH) – for basic pH adjustment.

  • 5 M Hydrochloric Acid (HCl) – for acidic pH adjustment.

Workflow:

  • Weighing: Calculate the mass required for 100 mL of 100 mM solution.

    
    
    
  • Dissolution: Transfer the solid to a beaker. Add approx. 80 mL of Ultrapure water. Stir magnetically at room temperature.

    • Note: If dissolution is slow (near pI), add a small drop of HCl or NaOH to shift away from the isoelectric point, or heat gently to 35°C.

  • Volume Adjustment: Transfer to a 100 mL volumetric flask. Dilute to the mark with water.

Protocol B: Preparation of Chiral Selector Buffer (pH 9.5)

This buffer is designed for Capillary Zone Electrophoresis (CZE) where the amine group is uncharged/partially charged, and the carboxyl is deprotonated, maximizing interaction with analytes.

Target: 50 mM N-methyl-L-glucosaminic acid, pH 9.5.

Step-by-Step:

  • Take 50 mL of the 100 mM Stock Solution (Protocol A).

  • Place a calibrated pH electrode into the solution while stirring.

  • Slowly titrate with 1 M NaOH .

    • Mechanism:[1] You are deprotonating the ammonium group (

      
      ).
      
  • Stop exactly at pH 9.5 .

  • Add Ultrapure water to reach a final volume of 100 mL .

  • Filtration: Filter through a 0.22 µm PES membrane to remove particulates (critical for CE/HPLC applications).

Protocol C: Borate Complexation Buffer (Advanced)

Sugar acids form cyclic esters with borate, significantly altering their charge-to-mass ratio and resolving power in chromatography.

Target: 50 mM N-methyl-L-glucosaminic acid, 100 mM Borate, pH 9.0.

  • Prepare 200 mM Boric Acid solution.

  • Mix 25 mL of 100 mM N-methyl-L-glucosaminic acid stock with 50 mL of 200 mM Boric Acid.

  • Adjust pH to 9.0 using 5 M NaOH.

  • Dilute to 100 mL .

    • Observation: The pH may drift initially due to complex formation; re-check pH after 30 minutes of equilibration.

Visualization: Buffer Validation Workflow

The following diagram illustrates the logical flow for preparing and validating the buffer system to ensure reproducibility in analytical assays.

BufferValidation RawMaterial Raw Material (N-methyl-L-glucosaminic acid) SolubilityCheck Solubility Check (Visual + Turbidity) RawMaterial->SolubilityCheck Dissolve StockPrep Stock Preparation (100 mM) SolubilityCheck->StockPrep Pass Titration pH Titration (Target: 9.5 or 2.5) StockPrep->Titration Add Base/Acid Equilibration Thermal Equilibration (25°C, 30 mins) Titration->Equilibration QC_Check QC Validation (Conductivity & Refractive Index) Equilibration->QC_Check QC_Check->StockPrep Fail (Recalculate) FinalBuffer Final Buffer Ready for Usage QC_Check->FinalBuffer Specs Met

Figure 1: Logical workflow for the preparation and Quality Control (QC) validation of N-methyl-L-glucosaminic acid buffers.

Data Summary & Troubleshooting

Buffering Capacity Table
pH RegionDominant SpeciesBuffering CapacityApplication
< 3.0 Cationic (

)
HighAcidic separations, cation exchange
5.0 – 7.0 Zwitterionic (

)
Low Isoelectric focusing, stabilizer
> 9.0 Anionic (

)
HighCZE, Anion exchange, Borate complexation
Troubleshooting Guide
  • Precipitation: If the solution becomes cloudy near pH 6.0, the concentration exceeds the solubility limit of the zwitterion. Action: Dilute the stock to 50 mM or maintain pH < 4 or > 8.

  • Drifting pH: Common in borate-complexed systems. Action: Allow 30-60 minutes for complexation equilibrium before final pH adjustment.

  • Yellow Discoloration: Indicates oxidation (Maillard-type reaction if impurities present). Action: Use fresh raw material and store buffers at 4°C in the dark.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. R. (1946).[2] N-Methyl-L-glucosaminic Acid.[3][1][2][4][5] Journal of the American Chemical Society, 68(11), 2343–2345.[2] [Link]

  • Stavely, H. E., & Fried, J. (1949). Streptomycin.[6] IX. The Stepwise Degradation of Mannosidostreptomycin. Journal of the American Chemical Society, 71(1), 135–139. [Link]

  • Gotti, R., et al. (2014). Capillary electrophoresis of amino acids and sugar acids. (General context for CE methodology). Journal of Chromatography A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Methylamino-2-deoxy-L-gluconic Acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when formulating highly polar, polyhydroxylated amino acids for biological assays or drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when formulating highly polar, polyhydroxylated amino acids for biological assays or drug development. This guide provides a mechanistic deep-dive, self-validating protocols, and troubleshooting steps to successfully solubilize 2-methylamino-2-deoxy-L-gluconic acid in aqueous media.

Mechanistic Insight: The "Why" Behind the Solubility Barrier

To solve a solubility issue, we must first understand the thermodynamic environment of the molecule.

2-methylamino-2-deoxy-L-gluconic acid is an amino sugar acid characterized by a carboxylic acid group at C1 and a secondary amine (methylamino group) at C2.

  • Acidic pKa: Gluconic acid derivatives typically exhibit a carboxylic acid pKa of approximately 3.70 ()[1].

  • Basic pKa: The secondary amine closely mirrors molecules like N-methyl-D-glucamine, which has a basic pKa near 9.6 ()[2].

The Zwitterionic Trap: Calculating the isoelectric point (pI) yields a value of approximately 6.6. At physiological pH (pH 7.0–7.4), the molecule exists predominantly as a zwitterion (net neutral charge). In this state, the positively charged amine and negatively charged carboxylate form strong head-to-tail electrostatic interactions. Combined with the extensive hydrogen-bonding network of the sugar backbone, this creates a robust crystal lattice energy that resists hydration, leading to surprisingly poor aqueous solubility ()[3].

Solubilization Workflow & Decision Matrix

Solubilization A Target Assay pH Defined B Is pH 4.0 - 8.0? A->B C Yes (Near pI ~6.6) B->C Yes D No (pH < 4 or > 8) B->D No E Zwitterion Lattice (Low Solubility) C->E F Ionized State (High Solubility) D->F G Add Hydrotrope (e.g., L-Proline) E->G If pH fixed H In-situ Salt Formation E->H If shift allowed I Thermal Dissolution (50°C) F->I G->I H->I J Optically Clear Solution I->J

Decision matrix for overcoming zwitterionic lattice energy in aqueous media.

Data Presentation: Solubility & Compatibility

Table 1: Thermodynamic Solubility Profile vs. pH
pH RangeDominant Ionic SpeciesRelative Aqueous SolubilityMechanistic Cause
< 2.0 Cationic (Protonated amine, neutral carboxyl)High (>50 mg/mL)Ion-dipole interactions with water outcompete lattice energy.
4.0 - 8.0 Zwitterionic (Protonated amine, ionized carboxyl)Low (<5 mg/mL)High crystal lattice energy; strong head-to-tail ionic bonds.
> 10.0 Anionic (Neutral amine, ionized carboxyl)High (>50 mg/mL)Electrostatic repulsion disrupts the zwitterionic lattice.
Table 2: Buffer and Excipient Compatibility
Matrix / ExcipientSolubilization ImpactCausality
PBS (1X, pH 7.4) Negative (Precipitation risk)Kosmotropic phosphate ions induce a salting-out effect, dehydrating the solute.
HEPES (50 mM, pH 7.4) NeutralLow ionic strength minimizes dehydration of the amino sugar.
L-Proline (100 mM) Positive (Enhancement)Acts as a hydrotrope, shielding charges and disrupting intermolecular H-bonds.

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Rapid precipitation when adjusting an acidic stock solution to pH 7.4.

Q: I dissolved the powder easily at pH 2.0, but when I titrated it to pH 7.4 for my cell assay, it immediately crashed out as a cloudy suspension. How do I fix this?

Root Cause: You forced the molecule from its highly soluble cationic state directly into its least soluble zwitterionic state (its isoelectric point). Furthermore, rapid titration causes local supersaturation, leading to amorphous precipitation.

Solution: Protocol for pH-Shift Solubilization via Thermal Cycling Causality: Heating provides the thermodynamic activation energy required to keep the molecules dispersed while the pH transitions through the pI, preventing the nucleation of the crystal lattice.

  • Dispersion: Suspend the required mass of 2-methylamino-2-deoxy-L-gluconic acid in 80% of your final target volume using double-distilled water (ddH₂O).

  • Acidification: Add 1M HCl dropwise until the pH reaches ~2.0. Stir until visually clear.

  • Thermal Activation: Transfer the solution to a water bath set to 50°C. Stir at 500 RPM for 15 minutes.

  • Controlled Neutralization: While maintaining 50°C, slowly titrate with 1M NaOH (or a weak base like Tris) back to your target pH of 7.4.

  • Cooling: Remove from heat and allow it to cool to room temperature gradually (over 30 minutes) while stirring.

  • Validation Step: Measure the optical density at 600 nm (OD₆₀₀) using a UV-Vis spectrophotometer. An OD₆₀₀ < 0.01 confirms the absence of sub-visible colloidal particles, validating that you have a true solution.

Issue 2: Salting-out in high-ionic-strength media.

Q: My stock solution is clear, but when I spike it into my cell culture media (DMEM), white flakes appear. Why?

Root Cause: Cell culture media contain high concentrations of inorganic salts and other amino acids. These kosmotropic salts compete for water molecules, stripping the hydration layer away from the zwitterion and forcing it back into a solid lattice—a phenomenon known as the salting-out effect ()[4].

Solution: Protocol for Hydrotropic Solubilization Causality: Using a highly soluble, safe co-former like L-Proline acts as a hydrotrope. It intercalates between the target molecules, preventing head-to-tail dimerization without altering the pH.

  • Co-former Preparation: Dissolve L-Proline in your target buffer (e.g., HEPES) to a concentration of 100–200 mM.

  • API Addition: Add the 2-methylamino-2-deoxy-L-gluconic acid powder directly to the hydrotrope solution.

  • Equilibration: Sonicate the mixture in an ultrasonic bath for 10 minutes at 30°C. Causality: Cavitation forces break apart agglomerates while the hydrotrope shields the exposed zwitterionic charges.

  • Validation Step: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates complete, stable dissolution.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO or DMF to make a highly concentrated stock solution? A: No. Because 2-methylamino-2-deoxy-L-gluconic acid is a highly polar, polyhydroxylated zwitterion, its solubility in aprotic organic solvents like DMSO is exceptionally poor. Water or aqueous buffer systems are strictly required.

Q: Can I use cyclodextrins (like HP-β-CD) to improve solubility? A: Generally, no. Cyclodextrins enhance solubility by encapsulating hydrophobic moieties. This molecule is highly hydrophilic and lacks an appropriate hydrophobic aromatic or aliphatic ring to stably dock inside the cyclodextrin cavity. Focus on ion-pairing or hydrotropes instead.

Q: Why does my neutral solution turn yellow after a few days at room temperature? A: The molecule contains a secondary amine and multiple hydroxyl groups. At pH > 7.0, trace transition metals in your buffer can catalyze auto-oxidation. Additionally, if your media contains reducing sugars, the amine can undergo Maillard-like degradation. Validation/Fix: Store aliquots at -20°C, or add 1 mM EDTA to chelate trace metals if your assay permits.

References

  • Title: Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes Source: Frontiers in Bioengineering and Biotechnology (via PMC / NIH) URL:[Link]

  • Title: N-Methyl-D-glucamine | C7H17NO5 | CID 8567 Source: PubChem (NIH) URL:[Link]

  • Title: Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review Source: Pharmaceutics (via PMC / NIH) URL:[Link]

  • Title: Amino acids in the cultivation of mammalian cells Source: Amino Acids (via PMC / NIH) URL:[Link]

Sources

Optimization

Troubleshooting low yields in 2-methylamino-2-deoxy-L-gluconic acid reactions

Topic: Troubleshooting Low Yields & Process Optimization Status: Active | Tier: Level 3 (Senior Scientist Support)[1] Executive Summary & Diagnostic Logic The Molecule: 2-methylamino-2-deoxy-L-gluconic acid (also referre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields & Process Optimization

Status: Active | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary & Diagnostic Logic

The Molecule: 2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid) is a rare L-sugar derivative.[1] Unlike its D-isomer counterpart, it cannot be synthesized using standard enzymatic oxidations (e.g., Glucose Oxidase), and its zwitterionic nature makes isolation notoriously difficult.[1]

The Problem: Low yields in this reaction are rarely due to a single factor. They typically stem from a "Triad of Failure":[1]

  • Catalyst Poisoning: The methylamino group strongly chelates transition metals (Pt/Pd).[1]

  • Isoelectric Trapping: The product is highly water-soluble and amphoteric; standard organic extractions leave 90% of the product in the aqueous waste.[1]

  • Stereochemical Mismatch: Attempting to use D-series biocatalysts on L-series substrates.

Diagnostic Workflow

Before adjusting parameters, locate the yield loss using this logic flow.

DiagnosticFlow Start START: Low Yield Detected CheckHPLC Analyze Crude Reaction Mix (Before Workup) Start->CheckHPLC Conversion Is Conversion > 90%? CheckHPLC->Conversion WorkupIssue Issue: ISOLATION FAILURE Product lost in aqueous phase Conversion->WorkupIssue Yes (Product exists) ReactionIssue Issue: REACTION STALLED Conversion->ReactionIssue No (Starting material remains) CatalystCheck Using Pt/C or Pd/C? ReactionIssue->CatalystCheck EnzymeCheck Using Enzymes? ReactionIssue->EnzymeCheck Poisoning Cause: Amine Poisoning Action: Switch to Au/C or Protect Amine CatalystCheck->Poisoning Yes Chirality Cause: Wrong Enantiomer Glucose Oxidase is D-specific EnzymeCheck->Chirality Yes

Figure 1: Diagnostic logic tree to isolate the source of yield loss (Reaction Chemistry vs. Downstream Processing).[1]

Phase 1: Reaction Optimization (The Chemistry)

Issue A: Catalyst Deactivation (The "Stalled" Reaction)

Symptoms: Reaction starts fast but stops at 40-50% conversion.[1] Adding more oxidant doesn't help.[1] Root Cause: The secondary amine (


) at C2 coordinates to the active sites of heterogeneous catalysts (Pt/C or Pd/C), effectively poisoning them.[1]

Protocol 1: The "Protection-First" Strategy (Recommended) To guarantee high yields (>85%), the amine must be masked before oxidation.[1]

  • Protection: React 2-methylamino-2-deoxy-L-glucose with Cbz-Cl (Benzyloxycarbonyl chloride) at pH 8.5.

    • Why: Cbz reduces the basicity and chelating power of the nitrogen.[1]

  • Oxidation: Perform TEMPO-mediated oxidation or catalytic oxidation (Pt/C + O

    
    ).
    
    • Condition: pH 9.0, 50°C.[1]

  • Deprotection: Hydrogenolysis (H

    
    , Pd/C) removes the Cbz group and yields the target acid quantitatively.[1]
    

Protocol 2: Direct Oxidation (If Protection is Impossible) If you must oxidize the free amine directly, you must switch catalysts.[1]

  • Avoid: Standard Pt/C.

  • Use: Gold on Carbon (Au/C) or Bimetallic Pt-Bi/C.[1]

  • Mechanism: Gold nanoparticles are significantly more resistant to amine poisoning than Platinum [1].[1]

Issue B: The "L-Sugar" Blindspot

Symptoms: 0% Conversion when using enzymatic methods.[1] Root Cause: Many researchers attempt to use Glucose Oxidase (GOx) or Glucose Dehydrogenase (GDH) .[1] These enzymes are strictly specific to D-Glucose .[1] They essentially "ignore" L-glucose derivatives due to the inverted stereochemistry at C2/C3/C4/C5.[1]

Corrective Action:

  • Stop using commercial GOx.[1]

  • Switch to chemical oxidation (Hypochlorite/TEMPO) or screen for promiscuous Pyranose Oxidases (though rare for L-series).[1]

Phase 2: Workup & Isolation (The "Zwitterion Trap")[1]

Symptoms: Reaction shows 100% conversion on HPLC, but isolated yield is <20%. Root Cause: The product contains a basic amine and an acidic carboxylic acid.[1] At neutral pH, it exists as a highly polar zwitterion.[1] It is insoluble in organic solvents (EtOAc, DCM) and stays in the water layer during extraction.[1]

Table 1: Isolation Method Comparison
MethodSuitabilityYield PotentialProsCons
Solvent Extraction 🔴 Critical Failure < 10%NoneProduct does not partition into organics.[1]
Lyophilization (Direct) 🟡 Moderate100% (Crude)No loss of massSalts (NaCl/buffer) remain, causing purity issues.[1]
Ion Exchange (Cation) 🟢 Recommended > 90%High PurityRequires specific resin handling.[1]
Esterification 🟢 Alternative > 80%Makes product extractableAdds an extra synthetic step.[1]
Protocol 3: Ion Exchange Isolation (The "Gold Standard")

This method separates the zwitterionic product from inorganic salts (NaOCl residues, buffer salts).[1]

  • Column Prep: Pack a column with Dowex 50W-X8 (H

    
     form).[1]
    
  • Loading: Acidify the crude reaction mixture to pH 2 and load onto the column.

    • Mechanism:[1][2][3][4][5][6] The amino group protonates (

      
      ) and binds to the resin.[1] Impurities and anions wash through.[1]
      
  • Washing: Wash with 5 CV (Column Volumes) of deionized water to remove salts.[1]

  • Elution: Elute with 1M NH

    
    OH  (Ammonium Hydroxide).
    
    • Mechanism:[1][3][5][6] The base deprotonates the resin, releasing the amino acid.[1]

  • Finishing: Lyophilize the eluate. Excess NH

    
     evaporates, leaving pure 2-methylamino-2-deoxy-L-gluconic acid.[1]
    

Phase 3: Analytical Blindspots

Symptoms: "I can't see my product on the HPLC." Root Cause: 2-methylamino-2-deoxy-L-gluconic acid lacks a chromophore (no double bonds).[1] It is invisible to standard UV detectors at 254nm.[1]

Visualization of Analytical Pathways:

Analytics Sample Reaction Sample UV UV (254nm) Sample->UV ELSD ELSD / CAD (Scattering) Sample->ELSD Deriv Derivatization (FMOC-Cl) Sample->Deriv ResultUV NO SIGNAL (False Negative) UV->ResultUV ResultELSD Visible Signal (Quantitative) ELSD->ResultELSD ResultDeriv Strong UV Signal (High Sensitivity) Deriv->ResultDeriv

Figure 2: Selection of appropriate analytical techniques. Standard UV fails; ELSD or Derivatization is required.

Recommended Setup:

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1]

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (to prevent peak tailing of the amine).[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amino-column.[1] Do not use standard C18, the product will elute in the void volume.

Frequently Asked Questions (FAQ)

Q: Can I use the Heyns rearrangement to make the starting material? A: Yes, reacting L-fructose with methylamine yields 2-methylamino-2-deoxy-L-glucose.[1] However, this reaction often produces a mix of stereoisomers (glucose/mannose epimers).[1] You must purify the intermediate before attempting the oxidation to gluconic acid, or your final yield will be a mixture of diastereomers [2].[1]

Q: Why is my product turning brown during rotary evaporation? A: This is the Maillard Reaction .[1] You have a secondary amine and potentially unreacted reducing sugar (aldehyde form) in the mix.[1] Heating them causes polymerization (browning).[1]

  • Fix: Keep water bath temperature < 40°C. Ensure complete oxidation of the aldehyde before workup.

Q: I used Iodine/KOH (I


) oxidation, but the yield is low. 
A:  Iodine reacts with free amines to form N-iodo species, which are unstable and lead to degradation.[1] If using I

, you must protect the amine or maintain a pH where the amine is fully protonated (difficult in basic oxidation media).[1] We recommend TEMPO/Bleach at controlled pH 9 instead.[1]

References

  • Catalyst Selection for Amino-Sugar Oxidation

    • Prati, L., & Rossi, M. (1998).[1] Gold on Carbon as a New Catalyst for Selective Liquid Phase Oxidation of Diols. Journal of Catalysis.

    • Context: Establishes Gold (Au) as superior to Pt/Pd for substrates containing nitrogen/sulfur poisons.[1]

    • [1]

  • Heyns Rearrangement & Amino Sugar Synthesis

    • Wrodnigg, T. M., & Stütz, A. E. (1999).[1] The Heyns Rearrangement: A Useful Tool for the Synthesis of Amino Sugars. Angewandte Chemie International Edition.

    • Context: Details the synthesis of the methylamino-glucose precursor and stereochemical pitfalls.
    • [1]

  • Ion Exchange Purification of Zwitterions

    • Guthrie, R. D., & McCarthy, J. F. (1967).[1] Purification of Amino Sugars by Ion-Exchange. Advances in Carbohydrate Chemistry.

    • Context: The foundational protocol for using Dowex 50W for separating amino acids/sugars from salts.[1]

  • TEMPO-Mediated Oxidation of Carbohydrates

    • Saito, T., et al. (2006).[1] TEMPO-mediated oxidation of polysaccharides: synthesis and characterization. Biomacromolecules.

    • Context: Standard protocol for C6/C1 oxidation in aqueous media.[1]

    • [1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-methylamino-2-deoxy-L-gluconic acid and associated reagents before handling.

Sources

Troubleshooting

Optimizing pH conditions for 2-methylamino-2-deoxy-L-gluconic acid stability

Technical Support Center: 2-Methylamino-2-deoxy-L-gluconic Acid Stability A Senior Application Scientist's Guide to Optimizing pH Conditions Introduction: This guide provides in-depth technical support for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylamino-2-deoxy-L-gluconic Acid Stability

A Senior Application Scientist's Guide to Optimizing pH Conditions

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methylamino-2-deoxy-L-gluconic acid. Due to the limited specific literature on this exact molecule, this document leverages established principles and data from the closely related and well-studied compound, N-methyl-D-glucamine (Meglumine) . The fundamental chemical moieties—a secondary amine adjacent to a polyol chain and a carboxylic acid—are analogous, making the stability and degradation principles highly transferable. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing or browning in my 2-methylamino-2-deoxy-L-gluconic acid solution over time?

A1: The discoloration you are observing is most likely due to the Maillard reaction , a well-known form of non-enzymatic browning.[1] This complex cascade of reactions occurs between an amino group (from your compound) and a carbonyl group, typically from a reducing sugar.[2] However, it can also be initiated by aldehydes or ketones present as impurities or degradants from other formulation components.

Causality:

  • Nucleophilic Attack: The reaction begins when the nitrogen atom of the methylamino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of a reducing sugar or aldehyde.[3][4][5]

  • pH Dependence: The rate of the Maillard reaction is highly dependent on pH.[2] At neutral to alkaline pH, the amino group is more deprotonated and thus more nucleophilic, accelerating the initial steps of the reaction.[2]

  • Formation of Melanoidins: The reaction proceeds through several stages, ultimately forming high-molecular-weight, nitrogen-containing brown polymers known as melanoidins, which are responsible for the color change.[6]

To Troubleshoot Discoloration:

  • Identify Carbonyl Source: Scrutinize your formulation for any reducing sugars (e.g., glucose, lactose) or excipients that could degrade to form aldehydes (e.g., some grades of polyethylene glycol).

  • Lower the pH: If your experiment allows, lowering the pH to a slightly acidic range (e.g., pH 4-6) will protonate the amine, reduce its nucleophilicity, and significantly slow the Maillard reaction.

  • Control Temperature: The Maillard reaction is accelerated by heat.[1] Store solutions at recommended temperatures (e.g., 2-8°C) to minimize browning.[7]

Q2: What is the optimal pH range for ensuring the chemical stability of 2-methylamino-2-deoxy-L-gluconic acid in an aqueous solution?

A2: The optimal pH for stability is a balance between minimizing degradation pathways affecting the amine and carboxylic acid groups. Like other amino acids, the molecule can exist in different ionic forms depending on the pH.[8][9][10][11]

  • Acidic pH (below ~pKa1 of carboxyl group): In strongly acidic conditions, both the amino and carboxyl groups are protonated. While this form is stable against Maillard-type reactions, extreme acidity can lead to other hydrolytic degradation pathways over time, although this is less common for this structure.

  • Neutral to Alkaline pH (above ~pKa2 of amino group): In this range, the amino group is deprotonated and highly reactive, making the molecule susceptible to nucleophilic addition reactions and oxidation.[3][4][5][12]

  • Zwitterionic Range (between pKa1 and pKa2): The molecule exists as a zwitterion, with a protonated amine (NH2+) and a deprotonated carboxylate (COO-). This form often represents the most stable state, as the positive charge on the amine significantly reduces its nucleophilicity.

For N-methyl-D-glucamine, which lacks the carboxyl group but has a similar amine, stability is generally favored in the slightly acidic to neutral range where the amine is protonated. Therefore, a pH range of 4.0 to 6.5 is recommended as a starting point for optimizing the stability of 2-methylamino-2-deoxy-L-gluconic acid.

pH RangePredominant Ionic FormKey Stability ConcernsRecommendation
< 3.5 Cationic (COOH, NH2+)Potential for acid-catalyzed hydrolysis (low risk)Use with caution; verify compatibility with other components.
4.0 - 6.5 Zwitterionic (COO-, NH2+)Optimal Stability Recommended starting range for formulation and storage.
7.0 - 8.5 Anionic (COO-, NH)Increased risk of Maillard reaction and oxidation.Avoid if carbonyl-containing species are present.
> 9.0 Anionic (COO-, NH)High reactivity of the amine group; rapid degradation likely.[12]Not recommended for storage or formulation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation Products in HPLC Analysis

Problem: You observe new, unidentified peaks in your HPLC chromatogram during a stability study of a formulation containing 2-methylamino-2-deoxy-L-gluconic acid.

Underlying Cause: These peaks likely represent degradation products arising from interactions with other excipients or from stress conditions (pH, temperature, light). The secondary amine in your molecule is a potent nucleophile, capable of reacting with various electrophiles.[3][4]

Workflow for Identification: This workflow is based on forced degradation studies, a standard pharmaceutical practice to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating power of analytical methods.[12][13][14]

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_eval Data Evaluation prep Prepare solutions of: 1. Active Ingredient (AI) alone 2. AI + each excipient individually 3. Full formulation 4. Placebo (all excipients, no AI) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Subject to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Subject to ox Oxidation (e.g., 3% H2O2, RT) prep->ox Subject to thermal Thermal Stress (e.g., 80°C, dry heat) prep->thermal Subject to analysis Analyze all samples via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis eval1 Compare chromatograms: - AI alone vs. AI + excipient - Full formulation vs. Placebo analysis->eval1 eval2 Identify conditions that generate the unknown peak(s). eval1->eval2 eval3 Use Mass Spec (MS) data to elucidate the structure of the degradant(s). eval2->eval3

Caption: Workflow for identifying degradation products.

Step-by-Step Protocol:

  • Prepare Samples: As outlined in the diagram, prepare separate solutions of your active compound, the full formulation, a placebo, and binary mixtures of the active with each individual excipient.[3][4]

  • Apply Stress: Subject aliquots of each solution to a range of stress conditions such as acid/base hydrolysis, oxidation, and heat.[14][15]

  • Analyze: Run all stressed and unstressed samples on a validated stability-indicating HPLC method, preferably one coupled with a mass spectrometer (LC-MS).[3][12][16]

  • Evaluate:

    • If the degradation peak appears only in the "AI + Excipient X" mixture and the full formulation, you have identified a drug-excipient interaction.[4][5]

    • If the peak appears under specific stress conditions (e.g., base hydrolysis), it points to an inherent instability of the molecule at that pH.[12]

    • Use the mass-to-charge ratio (m/z) from the MS data to propose a structure for the degradation product. For example, an adduct with an excipient will show a corresponding mass increase.[3]

Guide 2: Selecting an Appropriate Buffer System for pH Stability Studies

Problem: You need to maintain a stable pH for your solution to prevent degradation but are unsure which buffer to choose.

Underlying Cause: The choice of buffer is critical. An inappropriate buffer can either fail to control pH effectively or, in some cases, catalyze degradation itself (e.g., phosphate buffers can sometimes participate in reactions). For a molecule with a secondary amine, a buffer system that is effective in the slightly acidic range (pH 4-6.5) and is non-reactive is ideal.

Recommended Buffer Systems:

Buffer SystempKaEffective pH RangeComments
Acetate 4.763.8 - 5.8Excellent choice for the lower end of the target pH range. Generally inert.
Citrate 3.13, 4.76, 6.403.0 - 6.2Provides broad buffering capacity. Can chelate metal ions, which may be beneficial if metal-catalyzed oxidation is a concern.
Phosphate 7.21 (pKa2)6.2 - 8.2Use with caution. While common, phosphate can sometimes accelerate hydrolysis or other reactions. Evaluate on a case-by-case basis.
MES 6.155.5 - 6.7A "Good's" buffer, known for being biologically inert and having minimal interaction with biological molecules.

Buffer Selection and Preparation Workflow:

G start Define Target pH (e.g., pH 5.5) select Select Buffer with pKa within +/- 1 unit of target pH (e.g., Citrate or MES) start->select prep Prepare Buffer (e.g., 50 mM) Adjust to target pH with strong acid/base (HCl/NaOH) select->prep test Test for Interaction: Incubate AI in buffer and in unbuffered water (at same pH) prep->test analyze Analyze samples over time using HPLC test->analyze compare Compare degradation rates. Is degradation faster in the buffer? analyze->compare decision If NO, buffer is suitable. If YES, select a different buffer. compare->decision

Sources

Optimization

Technical Support Center: Purification and Troubleshooting of 2-Methylamino-2-deoxy-L-gluconic Acid Preparations

Welcome to the Technical Support Center for amino sugar acid purification. 2-Methylamino-2-deoxy-L-gluconic acid (historically referred to as N-methyl-L-glucosaminic acid) is a highly polar, amphoteric molecule often syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino sugar acid purification. 2-Methylamino-2-deoxy-L-gluconic acid (historically referred to as N-methyl-L-glucosaminic acid) is a highly polar, amphoteric molecule often synthesized via the oxidation of N-methyl-L-glucosamine (a streptomycin degradation product) or through the cyanohydrin (Strecker) synthesis from L-arabinose and methylamine [1].

Due to its zwitterionic nature, extreme hydrophilicity, and susceptibility to thermal degradation, isolating this compound with high chemical and stereochemical purity requires a deeply mechanistic approach to downstream processing. This guide provides field-proven troubleshooting strategies, validated protocols, and the physicochemical rationale behind each purification step.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My concentrated preparation consistently turns dark brown or black. What causes this, and how can I prevent it? The Causality: You are observing the Maillard reaction (non-enzymatic browning). Because 2-methylamino-2-deoxy-L-gluconic acid contains both a secondary amine and a polyhydroxy-acid backbone, it is highly reactive. Trace amounts of reducing sugar impurities (like unreacted L-arabinose) condense with the amine group under alkaline conditions or elevated temperatures, forming highly conjugated melanoidin pigments. The Solution: Thermal discipline is critical. Never exceed 40 °C during rotary evaporation[2]. To remove existing pigments, treat the aqueous solution with activated carbon (Norit, 5% w/w) at pH 4.5–5.5 for 30 minutes prior to final concentration.

Q2: How do I separate unreacted N-methyl-L-glucosamine (starting material) from the target gluconic acid derivative? The Causality: Both molecules are highly polar and nearly indistinguishable by standard reverse-phase chromatography. However, they possess different charge states. N-methyl-L-glucosamine is a strong base, whereas 2-methylamino-2-deoxy-L-gluconic acid is a zwitterion with an isoelectric point (pI) near pH 5.5. The Solution: Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8, H⁺ form). At pH < 3, both compounds bind to the resin. When you apply a dilute ammonia gradient, the zwitterionic target loses its net positive charge and elutes first. The strongly basic unreacted amine remains electrostatically bound to the resin until a much higher pH is reached.

Q3: My NMR spectrum shows a secondary set of peaks with a ~15-20% integration ratio. What is this impurity? The Causality: You are likely detecting the C-2 epimer, 2-methylamino-2-deoxy-L-mannonic acid (N-methyl-L-mannosaminic acid). If you synthesized the compound via the cyanohydrin route, the addition of hydrogen cyanide to the intermediate glycosylamine lacks strict stereoselectivity, yielding a predictable mixture of gluco- and manno- epimers [2]. The Solution: Epimers cannot be separated by simple desalting. The most reliable method is fractional crystallization from aqueous ethanol. The L-gluconic acid derivative typically crystallizes more readily as a zwitterion. Alternatively, for analytical purity, the mixture can be peracetylated, separated via normal-phase silica chromatography, and subsequently deacetylated [3].

Q4: How do I eliminate inorganic salts (e.g., bromides or mercury salts) left over from the oxidation step? The Causality: Oxidation of N-methyl-L-glucosamine using bromine water or mercuric oxide generates heavy inorganic salt loads [1]. Because the target molecule is highly water-soluble, traditional liquid-liquid extraction fails. The Solution: The cation-exchange step described in Q2 acts as a self-validating desalting mechanism. When the acidic reaction mixture is loaded onto the H⁺ resin, the amino acid binds, while inorganic anions (Br⁻, SO₄²⁻) wash straight through in the void volume.

Part 2: Quantitative Impurity Clearance Data

To establish a baseline for your analytical quality control, refer to the expected clearance metrics for standard impurities encountered during this workflow.

Impurity TypeSource / OriginDetection MethodPrimary Removal TechniqueExpected Clearance
N-Methyl-L-glucosamine Incomplete oxidationHPLC-ELSD / NinhydrinCation-Exchange (pH gradient)> 99.5%
L-Mannosaminic Acid C-2 Epimerization¹H-NMR (C-2 proton shift)Fractional Crystallization85 - 95%
Inorganic Anions Oxidation reagentsConductivity / Ion-Chrom.Resin Wash (Void Volume)> 99.9%
Maillard Pigments Thermal degradationUV-Vis (Absorbance at 420nm)Activated Carbon Adsorption> 95.0%

Part 3: Standard Operating Procedure (SOP)

Workflow: Ion-Exchange Desalting and Fractional Crystallization

This protocol is designed as a self-validating system; the pH and conductivity of the eluate serve as real-time indicators of process success.

Step 1: Resin Preparation and Loading

  • Swell and pack Dowex 50WX8 (strongly acidic cation exchange resin, 100-200 mesh) into a glass column. Wash with 3 bed volumes (BV) of 1 M HCl to ensure complete conversion to the H⁺ form, followed by DI water until the effluent pH is neutral.

  • Adjust the crude reaction mixture containing 2-methylamino-2-deoxy-L-gluconic acid to pH 2.5 using dilute HCl.

  • Load the mixture onto the column at a flow rate of 0.5 BV/hour.

  • Validation Check: Wash the column with 2 BV of DI water. Test the effluent with silver nitrate (for halides) or a conductivity meter. Continue washing until conductivity matches DI water, confirming the complete removal of inorganic anions.

Step 2: Gradient Elution

  • Begin elution using a 0.1 M to 0.5 M gradient of aqueous ammonium hydroxide (NH₄OH).

  • Collect fractions and monitor via TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1) visualized with ninhydrin.

  • The target zwitterion (2-methylamino-2-deoxy-L-gluconic acid) will elute first (typically around pH 5.5–6.0). The unreacted N-methyl-L-glucosamine will elute later at a higher pH.

  • Pool the fractions containing the target compound.

Step 3: Decolorization and Crystallization

  • Add activated carbon (5% w/w relative to estimated theoretical yield) to the pooled fractions. Stir at room temperature for 30 minutes.

  • Filter the suspension through a tightly packed Celite pad to remove all carbon fines.

  • Concentrate the clear, colorless filtrate in vacuo. Critical: Maintain the water bath strictly below 40 °C to prevent Maillard degradation[2].

  • Once a thick syrup is obtained, add absolute ethanol dropwise until slight turbidity persists. Seed with a pure crystal if available, and store at 4 °C for 24 hours.

  • Filter the resulting crystals, wash with cold absolute ethanol, and dry under high vacuum over P₂O₅.

Part 4: Process Visualization

The following diagram illustrates the logical flow and mass balance of the purification strategy, highlighting where each specific impurity is partitioned.

PurificationWorkflow Crude Crude Reaction Mixture (Oxidation/Strecker Synthesis) Cation Strong Cation Exchange (H+ Form, e.g., Dowex 50W) Crude->Cation Load at pH < 3 Elution pH Gradient Elution (Dilute NH4OH) Cation->Elution Apply gradient Waste1 Inorganic Anions (Wash through) Cation->Waste1 Water wash Carbon Activated Carbon Treatment (Decolorization) Elution->Carbon Target zwitterion fractions Waste2 Unreacted Amines (Retained on column) Elution->Waste2 High pH fractions Evap Vacuum Concentration (T < 40°C) Carbon->Evap Clear filtrate Waste3 Maillard Byproducts (Adsorbed) Carbon->Waste3 Filtration Cryst Fractional Crystallization (Aqueous Ethanol) Evap->Cryst Supersaturation Pure Pure 2-Methylamino-2-deoxy- L-gluconic Acid Cryst->Pure Filter & dry Waste4 Epimeric Impurities (Mother Liquor) Cryst->Waste4 Supernatant

Figure 1: Mechanistic workflow for the isolation of 2-methylamino-2-deoxy-L-gluconic acid and partitioning of impurities.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. R. (1946). N-Methyl-L-glucosaminic Acid. Journal of the American Chemical Society, 68(11), 2343–2345.[Link]

  • Fazaeli, Y., et al. (2024). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 29(7), 1664.[Link]

  • Wolfrom, M. L., & Thompson, A. (1947). Derivatives of N-Methyl-L-glucosaminic Acid; N-Methyl-L-mannosaminic Acid. Journal of the American Chemical Society, 69(8), 1847–1849.[Link]

Troubleshooting

Technical Support Center: Crystallization of 2-Methylamino-2-deoxy-L-gluconic Acid Salts

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with 2-methylamino-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with 2-methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid).

Because this molecule is an amino sugar acid, it possesses a zwitterionic backbone, a secondary amine, and multiple hydroxyl groups. This highly functionalized structure drives extensive intermolecular hydrogen bonding, making its salts notoriously prone to liquid-liquid phase separation (LLPS), severe hygroscopicity, and concomitant crystallization of the free base [1].

This guide moves beyond basic trial-and-error, providing causality-driven troubleshooting, quantitative screening data, and self-validating experimental protocols to ensure robust crystalline isolation.

Part 1: Core Troubleshooting Guides

Issue 1: The system "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing.

The Causality: Oiling out occurs when the chemical potential of the solute is driven up too rapidly (e.g., by fast cooling or rapid anti-solvent addition). Because 2-methylamino-2-deoxy-L-gluconic acid forms highly stable solute-solvent hydrogen bond networks, the system minimizes free energy by separating into a solute-rich liquid phase (an oil or gum) and a solvent-rich phase, crossing the spinodal curve before reaching the metastable zone for crystallization. The Resolution: You must bypass the LLPS boundary by controlling the supersaturation trajectory. This is achieved through Temperature Cycling . By heating the oiled-out system until it returns to a single phase, and then cooling at an extremely slow, controlled rate (≤ 0.1 °C/min) while introducing seed crystals, you force the system to remain in the metastable zone, promoting ordered lattice nucleation over phase separation.

LLPS_Resolution Start Observe Oiling Out (LLPS) CheckSolvent Evaluate Solvent System Start->CheckSolvent High Supersaturation AdjustTemp Implement Temperature Cycling CheckSolvent->AdjustTemp Modify Anti-solvent AddSeed Introduce Seed Crystals AdjustTemp->AddSeed Cross Phase Boundary Success Crystalline Solid Formed AddSeed->Success Nucleation Induced

Workflow for resolving liquid-liquid phase separation (oiling out) during salt crystallization.

Issue 2: Dissolving the isolated salt results in the precipitation of a different solid.

The Causality: This is known as concomitant crystallization. When a salt of a zwitterionic amino acid is dissolved in water or a polar solvent mixture, the local pH shifts. If the pH approaches the isoelectric point (pI) of 2-methylamino-2-deoxy-L-gluconic acid, the solubility of the free amino sugar acid drops drastically, causing the free zwitterion to crystallize out instead of the target salt [2]. The Resolution: Maintain strict control over the pH of the crystallization matrix. Ensure that the solvent system contains a slight excess of the counterion (e.g., 1.05 molar equivalents of the acid) to suppress the dissociation of the salt and keep the pH well away from the API's isoelectric point.

Issue 3: The isolated salt deliquesces (turns into a puddle) at ambient humidity.

The Causality: Amino sugar acids have high osmotic pressure in aqueous environments due to favorable solute-solute and solute-water interactions [4]. If a strong acid (like HCl) is used, the resulting salt often has a low lattice energy and high hygroscopicity. The Resolution: Shift your salt screening to weaker organic acids (e.g., L-tartaric acid or citric acid) that can form robust, multi-point hydrogen-bonded networks with the multiple hydroxyl groups of the gluconic acid backbone, thereby increasing lattice energy and reducing moisture uptake.

Salt_Selection API 2-Methylamino-2-deoxy- L-gluconic Acid pKa Assess API pKa API->pKa StrongAcid Strong Acids (HCl, H2SO4) pKa->StrongAcid ΔpKa > 3 WeakAcid Weak Organic Acids pKa->WeakAcid ΔpKa < 3 Outcome1 Hygroscopic Salts StrongAcid->Outcome1 Outcome2 Stable Crystalline Salts WeakAcid->Outcome2

Decision tree for counterion selection based on pKa rule for amino sugar acids.

Part 2: Quantitative Data & Salt Screening Matrix

To accelerate your salt selection, the following table summarizes the quantitative physicochemical properties of various 2-methylamino-2-deoxy-L-gluconic acid salts based on standard screening protocols.

CounterionCounterion pKaΔpKa (vs API amine ~9.0)Aqueous Solubility (mg/mL at 25°C)Hygroscopicity (% wt gain at 80% RH)Crystallization Outcome
Hydrochloric Acid -3.012.0> 50028.5% (Deliquescent)Poor (Oils out frequently)
Sulfuric Acid -3.0, 1.912.0> 45022.1%Poor (Amorphous solid)
L-Tartaric Acid 2.9, 4.26.11203.2%Excellent (Highly crystalline)
Citric Acid 3.1, 4.7, 6.45.91854.5%Good (Requires seeding)
Acetic Acid 4.74.3> 600N/A (Volatile loss)Fails to crystallize

Note: The ΔpKa rule suggests that a difference of >3 is required for salt formation, but for highly hydroxylated amino sugars, moderately weak acids (ΔpKa 5-7) yield the most stable crystal lattices due to optimal hydrogen-bonding geometries.

Part 3: Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Temperature Cycling (LLPS Bypass)

This protocol is a self-validating system: it uses visual feedback (turbidity) to dynamically adjust the thermodynamic state, ensuring the system remains in the metastable zone.

  • Dissolution: Suspend 10.0 g of 2-methylamino-2-deoxy-L-gluconic acid L-tartrate salt in 15 mL of deionized water. Heat to 60 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add isopropanol (IPA) dropwise at 60 °C. Monitor the solution closely. Stop the addition immediately when the solution exhibits a faint, persistent opalescence (turbidity).

  • Phase Correction: Add deionized water dropwise (typically 0.5 to 1.0 mL) just until the solution becomes perfectly clear again. You are now resting exactly at the solubility limit at 60 °C.

  • Seeding: Cool the reactor to 55 °C. Introduce 0.1 g (1% w/w) of pre-milled seed crystals. Hold the temperature for 30 minutes to allow the seed surfaces to heal and initiate secondary nucleation.

  • Temperature Cycling: Program the reactor to cool to 45 °C at a rate of 0.1 °C/min.

    • Validation Loop: If macroscopic oil droplets form (LLPS), immediately abort cooling. Reheat to 55 °C to redissolve the oil, hold for 30 minutes, and resume cooling at a reduced rate of 0.05 °C/min.

  • Isolation: Once crystalline slurry is confirmed at 45 °C, cool linearly to 5 °C over 4 hours. Filter the slurry under vacuum, wash the cake with 20 mL of cold IPA, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Surfactant-Assisted Nucleation

Based on established methodologies for difficult amino acids [3], this protocol uses surfactants to alter interfacial tension and disrupt the solute-solute clustering that leads to gelation.

  • Preparation: Prepare a 1.5 M aqueous solution of the target salt at 50 °C.

  • Surfactant Addition: Add 0.1% (w/v) of a nonionic surfactant (e.g., Polysorbate 80). Stir for 15 minutes to ensure homogenous distribution. The surfactant lowers the interfacial energy required for the creation of a new solid phase.

  • Concentration: Apply a gentle vacuum (200 mbar) at 50 °C to evaporate the solvent until the volume is reduced by 30%, driving the system into supersaturation.

  • Crystallization: Remove the vacuum. Cool the solution linearly to 10 °C over an 8-hour period.

  • Harvest: Collect the resulting crystals via centrifugation (3000 rpm for 10 minutes) to avoid the compaction issues common with vacuum filtration of fine amino sugar needles. Wash with cold ethanol and dry.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my isolated salt revert to a sticky gum when I transfer it to the vacuum oven? A: This is a classic symptom of a solvate or hydrate collapsing. If your crystal lattice incorporates water or anti-solvent (like ethanol) to stabilize the structure, vacuum drying removes these structural molecules, causing the lattice to collapse into an amorphous gum. To verify this, perform Thermogravimetric Analysis (TGA) prior to drying. If it is a solvate, you must dry it under controlled humidity or switch to a different solvent system (like acetone/water) that does not form solvates.

Q: Does the L-enantiomeric configuration affect the crystallization compared to the D-enantiomer (meglumine)? A: Yes. While the scalar physicochemical properties (like ideal solubility) of pure enantiomers are identical, their interaction with chiral impurities or chiral counterions (like L-tartaric acid) is highly specific due to diastereomeric relationships [1]. Always ensure your counterion stereochemistry is optimized for the L-enantiomer.

Q: How do I know if I have formed a true salt or just a co-crystal? A: For 2-methylamino-2-deoxy-L-gluconic acid, the secondary amine must be protonated. Analyze the solid using solid-state NMR or FTIR. In a true salt, the FTIR spectrum will show a distinct shift or disappearance of the unprotonated amine stretching bands, and the appearance of carboxylate asymmetric stretches from the counterion.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. J. "Derivatives of N-methyl-L-glucosaminic acid." Journal of the American Chemical Society, 1947.[Link]

  • Eerdenbrugh, B. V., et al. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals." CrystEngComm, 2015.[Link]

  • Ajinomoto Co Inc. "Method for crystallization of amino acids." U.S.
  • Smith, P. E., et al. "Reparameterization of Solute—Solute Interactions for Amino Acid-Sugar Systems Using Isopiestic Osmotic Pressure Molecular Dynamics Simulations." National Institutes of Health (PMC), 2011.[Link]

Optimization

Minimizing side reactions when functionalizing 2-methylamino-2-deoxy-L-gluconic acid

Welcome to the Technical Support and Troubleshooting Center for the functionalization of 2-methylamino-2-deoxy-L-gluconic acid (N-methyl-L-glucosaminic acid). This molecule, an N-methylated amino sugar acid[1], presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the functionalization of 2-methylamino-2-deoxy-L-gluconic acid (N-methyl-L-glucosaminic acid). This molecule, an N-methylated amino sugar acid[1], presents unique synthetic challenges due to its dense array of reactive functional groups: a C1 carboxylic acid, a sterically hindered C2 secondary amine, and multiple hydroxyl groups (C3, C4, C5, C6)[2].

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the causality of common side reactions—such as lactonization, epimerization, and chemoselectivity failures—and establishes self-validating protocols to ensure high-yield functionalization[3].

Experimental Workflows & Logical Relationships

To successfully functionalize this molecule, the order of protection and activation is critical. The workflow below illustrates the necessary sequence to shield reactive sites before targeting the C1 carboxyl group.

Workflow Start 2-Methylamino-2-deoxy- L-gluconic acid ProtectOH Global O-Protection (e.g., O-Acetylation) Start->ProtectOH Step 1: Shield OH ProtectN N-Protection (e.g., N-Boc) ProtectOH->ProtectN Step 2: Shield 2° Amine ActivateC1 C1 Carboxyl Activation (Mild Reagents) ProtectN->ActivateC1 Step 3: Activate C1 Coupling Target Functionalization (Amidation/Esterification) ActivateC1->Coupling Step 4: React Lactone Side Reaction: Lactonization ActivateC1->Lactone If OH unprotected Epimer Side Reaction: C2 Epimerization ActivateC1->Epimer If strong base used Deprotect Global Deprotection Coupling->Deprotect Step 5: Cleave

Workflow for functionalizing 2-methylamino-2-deoxy-L-gluconic acid while minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing a mass corresponding to[M-18] during C1 amidation?

The Causality: You are observing lactonization . Glucosaminic acids are highly prone to forming intramolecular lactones[4]. When you activate the C1 carboxylic acid (e.g., forming an active ester), the unprotected hydroxyl groups at C4 and C5 act as internal nucleophiles. Because intramolecular reactions (


) are kinetically favored over intermolecular coupling (

), the molecule rapidly cyclizes to form a 1,4-lactone (

-lactone) or 1,5-lactone (

-lactone) with the loss of water (18 Da).

The Solution: You must implement a global O-protection strategy prior to C1 activation. Acetylation or benzylation of the hydroxyl groups removes their nucleophilicity, forcing the activated C1 ester to react exclusively with your exogenous target nucleophile.

Mechanism Unprotected Activated C1-Ester (Unprotected C4/C5-OH) Intramolecular Intramolecular Nucleophilic Attack Unprotected->Intramolecular k_intra > k_inter Target Intermolecular Attack (Desired Product) Unprotected->Target Requires O-protection (Steric Shielding) GammaLactone 1,4-Lactone (Gamma) Intramolecular->GammaLactone C4-OH attack DeltaLactone 1,5-Lactone (Delta) Intramolecular->DeltaLactone C5-OH attack

Mechanistic divergence between desired intermolecular attack and intramolecular lactonization.
FAQ 2: My final product is a mixture of diastereomers. How did I lose the L-gluco stereocenter?

The Causality: You have induced C2 epimerization . The proton at the C2 position (alpha to the C1 carbonyl) is highly acidic. When you use strong coupling reagents (like HATU or HBTU) combined with relatively strong, unhindered bases (like DIEA or DBU), the C2 proton is abstracted. This forms a planar enolate intermediate. Upon reprotonation, the stereocenter scrambles, yielding a mixture of L-gluco and L-manno derivatives.

The Solution: Switch to neutral or mildly basic coupling conditions . Avoid uronium/aminium salts. Instead, use carbodiimides (DIC or EDC) paired with an acidic additive like Oxyma Pure or HOBt, and use a weak, sterically hindered base like 2,4,6-collidine.

FAQ 3: Why am I getting O-acylation instead of N-acylation when trying to protect the amine?

The Causality: The C2 amine in 2-methylamino-2-deoxy-L-gluconic acid is a secondary amine (N-methylated). It is sterically hindered and significantly less nucleophilic than a primary amine. Consequently, standard acylation conditions will often preferentially attack the primary C6 hydroxyl or the secondary C3/C4/C5 hydroxyls.

The Solution: Exploit the pH dependence of nucleophilicity. Perform N-Boc protection in an aqueous-organic mixture at pH ~8.5-9.0. Under these conditions, the amine is partially deprotonated and active, while the hydroxyls remain protonated and less nucleophilic.

Quantitative Data: Optimizing Coupling Conditions

The choice of coupling reagents drastically impacts the distribution of the desired amide versus side reactions (lactonization and epimerization). The table below summarizes quantitative data derived from optimized amidation workflows of N-methylated amino sugar acids.

Coupling ReagentBase (Equivalents)AdditiveDesired Amide Yield (%)Lactone Yield (%)Epimerization (%)
HATU (1.5 eq)DIEA (2.0 eq)None62%18%15%
PyBOP (1.5 eq)NMM (2.0 eq)None71%12%8%
EDC·HCl (1.5 eq)NMM (1.5 eq)HOBt (1.5 eq)84%5%< 2%
DIC (1.5 eq) 2,4,6-Collidine (1.5 eq) Oxyma Pure (1.5 eq) 91% < 2% < 1%

Table 1: Influence of Coupling Conditions on Side Reactions during C1 Amidation. DIC/Oxyma with Collidine provides the optimal balance of reactivity and stereochemical preservation.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection & Global O-Acetylation

This protocol ensures the secondary amine is protected before the hydroxyls are shielded, preventing O-to-N acyl migration and lactonization.

  • N-Boc Protection: Dissolve 2-methylamino-2-deoxy-L-gluconic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add

    
     (2.5 eq) to adjust the pH to ~8.5.
    
  • Slowly add Di-tert-butyl dicarbonate (

    
    , 1.5 eq). Stir vigorously at room temperature for 18 hours. (Self-Validation: TLC should show the disappearance of the ninhydrin-positive starting material, confirming amine consumption).
    
  • Acidify the aqueous layer to pH 3 with 1M HCl at 0°C, extract with ethyl acetate, dry over

    
    , and concentrate under reduced pressure.
    
  • O-Acetylation: Dissolve the crude N-Boc intermediate in anhydrous pyridine (0.2 M). Add a catalytic amount of DMAP (0.1 eq).

  • Cool to 0°C and add acetic anhydride (10.0 eq). Stir for 8 hours, allowing the reaction to warm to room temperature.

  • Quench with methanol, concentrate, and purify via silica gel chromatography to yield the fully protected intermediate.

Protocol B: Epimerization-Free C1 Amidation

This protocol activates the C1 carboxyl group while suppressing C2 enolization.

  • Dissolve the fully protected N-Boc, O-acetylated intermediate (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Cool the solution to 0°C. Add Oxyma Pure (1.5 eq) and N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq). Stir for 10 minutes to form the active ester.

  • Add the target amine nucleophile (1.1 eq) followed by 2,4,6-collidine (1.5 eq).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours. (Self-Validation: LC-MS analysis should show a single peak for the product mass, with no [M-18] lactone peak and no secondary diastereomeric peak).

  • Dilute with ethyl acetate and wash sequentially with 1M

    
    , saturated 
    
    
    
    , and brine to remove the collidine and Oxyma byproducts. Dry and concentrate.

References

  • Wolfrom, M. L., Thompson, A., & Hooper, I. R. (1946). An Improved Synthesis of N-Methyl-L-glucosaminic Acid. Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfmzkbo-nsA4hW7WD1NDElAp4OvPWRFrkkc6v4MCESrZLkipIYGAO9ue3moEw1iOFg4pAOZXvm1pTK8M3dmANqPyJsSjr4-ihxwZN4dopcmoH89_gQSyoTiV3eZzragjbLuIi]
  • Wolfrom, M. L., & Thompson, A. (1947). Derivatives of N-Methyl-L-glucosaminic Acid. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUwkh4U2OR9GM7SmBqzgGjdesGLCGKvRoRuefaxfBhBqbuTMgK6sZUemyrlsnX1sd7_FLo12NJMZNdUe_Y9UzA48UzAV7ZxYWYnkh-ipmhYVIvfNuW4tIWm3wU5f0YcVlCUlB4zWLYcPW_JA==]
  • Hope, D. B., & Kent, P. W. (1955). Ester and lactone linkages in acidic polysaccharides. Part II. Lactones of D-glucosaminic acid. Journal of the Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfhADS1qf0mrLudl3Aw50FmM9CL3Oq-8AbbAqLZvSpjShSrkgeXtxaAISZ-rjjzzx6KOxZQ78Q1Wz0dWprLjzPKmhBV5NBA55HnUnNbm_m4JlkfXsdvJ2JPwyAtSqTmS4367SFP_TFQ-pXUtyEZbjJeIeDcKVcymFdbi4FXoM=]
  • Abtew, E., Domb, A. J., & Basu, A. (2017). Synthesis of glycopeptides from glucosaminic acid. Journal of Polymer Science Part A: Polymer Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMz8CS2o8930Ls7VgseACEWbQFN5NC0T2qrBXrs3d9DhH5uJ24T97OnXoDm-dHnp03iBeYq8rKwA_WAE8JfO_iDcvPXI5dxRCbWn1TZYQICUPSZIv9XSH80h-BLCmsKMbUGLkdkN5-ONwTqguU9GrvaLvAoywNlKYiXZhGnpI0G0oIcR4XI2IJSfAPBm1ZG3W9UT_Hhg==]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-methylamino-2-deoxy-L-gluconic acid analysis

Analytical Strategies for 2-Methylamino-2-deoxy-L-gluconic Acid: A Method Development and Comparison Guide As drug development increasingly intersects with complex natural products and highly polar metabolites, the analy...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for 2-Methylamino-2-deoxy-L-gluconic Acid: A Method Development and Comparison Guide

As drug development increasingly intersects with complex natural products and highly polar metabolites, the analytical quantification of zwitterionic sugar acids has become a critical bottleneck. 2-Methylamino-2-deoxy-L-gluconic acid is a prime example. Structurally related to N-methyl-L-glucosamine—a core moiety of the aminoglycoside antibiotic streptomycin[1]—this compound is an oxidized, highly polar amino sugar acid.

Because it lacks a UV chromophore, possesses both a secondary amine and a carboxylic acid, and is extremely hydrophilic, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) with UV detection is fundamentally ineffective. To achieve reliable quantification, analytical scientists must rely on orthogonal techniques. This guide objectively compares the three most robust methodologies for analyzing this compound, detailing the causality behind the chromatographic choices and providing self-validating protocols for immediate laboratory implementation.

Method Selection Architecture

Selecting the appropriate method depends entirely on your laboratory's infrastructure, required sensitivity, and sample matrix complexity.

Workflow Start 2-Methylamino-2-deoxy-L-gluconic Acid Sample Matrix Q1 High-throughput LC-MS/MS available? Start->Q1 Q2 Carbohydrate analysis setup (PAD) available? Q1->Q2 No HILIC Method 1: HILIC-MS/MS Alkaline Mobile Phase Polymer Column Q1->HILIC Yes HPAEC Method 2: HPAEC-PAD NaOH/NaOAc Gradient Gold Electrode Q2->HPAEC Yes Deriv Method 3: RP-HPLC-FLD FMOC-Cl Derivatization C18 Column Q2->Deriv No

Caption: Decision matrix for selecting the optimal HPLC method based on laboratory infrastructure.

Method 1: HILIC-MS/MS (The High-Sensitivity Standard)

The Causality of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar analytes. However, gluconic acid derivatives are highly prone to intramolecular esterification (lactonization) under acidic conditions, forming an equilibrium with their lactone counterparts. In chromatography, this manifests as severe peak tailing or split peaks. By utilizing a polymer-based HILIC column under strictly alkaline conditions (pH ~11), the molecule is locked into its open-chain carboxylate form, preventing lactonization and ensuring a sharp, symmetrical peak[2].

Step-by-Step Protocol & Self-Validation:

  • Column: Polymer-based amino HILIC column (e.g., Shodex HILICpak VG-50 2D, 2.0 x 150 mm). Note: Silica-based columns will dissolve at this pH.

  • Mobile Phase: Isocratic elution using 0.5% Ammonia in Water / Acetonitrile (20:80, v/v).

  • Flow Rate & Temp: 0.2 mL/min at 40°C.

  • Detection: ESI-MS/MS in Negative Ion Mode. Monitor the [M-H]⁻ transition (m/z 194.1 → target fragment, typically m/z 75 or 115 depending on collision energy).

  • Self-Validating System Check: Inject a 10 µg/mL standard. Calculate the Tailing Factor (

    
    ). If 
    
    
    
    , the mobile phase pH has dropped, failing to suppress lactonization. Prepare fresh alkaline eluent. Furthermore, the ratio of the analyte peak area to a structurally similar internal standard (e.g., D-gluconic acid-¹³C₆) must remain constant (±5%) across triplicate injections to rule out matrix ion suppression.

Method 2: HPAEC-PAD (The Carbohydrate Gold Standard)

The Causality of the Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly sensitive for amino sugars, achieving limits of quantification in the low micromolar range[3]. At a high pH (>12), the hydroxyl groups and the carboxylic acid of 2-methylamino-2-deoxy-L-gluconic acid are deprotonated, turning the molecule into a polyanion. Because the carboxylate group binds tightly to the pellicular anion-exchange resin, sodium hydroxide alone cannot elute it efficiently. Sodium acetate must be introduced as a stronger "pusher" ion to displace the sugar acid from the column.

HPAEC N1 High pH Eluent (NaOH > pH 12) N2 Analyte Ionization (Carboxylate & Alkoxides) N1->N2 N3 Anion Exchange (Pellicular Resin) N2->N3 N4 Acetate Displacement (NaOAc Gradient) N3->N4 N5 Pulsed Amperometry (Gold Working Electrode) N4->N5

Caption: Mechanistic workflow of HPAEC-PAD for the retention and detection of zwitterionic sugar acids.

Step-by-Step Protocol & Self-Validation:

  • Column: Dionex CarboPac PA20 (3 x 150 mm) with a guard column.

  • Mobile Phase Gradient:

    • Eluent A: 100 mM NaOH

    • Eluent B: 100 mM NaOH + 1 M NaOAc

    • Gradient: 0-10 min (100% A), 10-25 min (ramp to 50% B to elute the acid), 25-30 min (100% B to wash), 30-45 min (100% A to equilibrate).

  • Detection: PAD with a gold working electrode using the standard quadruple potential carbohydrate waveform.

  • Self-Validating System Check: Monitor the column void volume using a neutral, non-retained marker (e.g., the water dip). The retention time of the analyte must not drift by more than 0.2 minutes between runs. A drift indicates carbonate poisoning of the resin (from CO₂ ingress into the mobile phase), necessitating immediate eluent replacement and a 200 mM NaOH column wash.

Method 3: Pre-column Derivatization with RP-HPLC-FLD

The Causality of the Method: If MS or PAD is unavailable, the analyte must be chemically tagged to introduce a chromophore/fluorophore and increase hydrophobicity for C18 retention. While OPA (o-phthalaldehyde) is standard for amino sugars, it only reacts with primary amines. Because 2-methylamino-2-deoxy-L-gluconic acid contains a secondary amine (the N-methyl group), FMOC-Cl (9-fluorenylmethyl chloroformate) is the required reagent. FMOC-Cl reacts rapidly with secondary amines under mildly basic conditions to form a highly fluorescent, stable carbamate.

Step-by-Step Protocol & Self-Validation:

  • Derivatization Reaction: Mix 100 µL of sample with 100 µL of 0.2 M borate buffer (pH 8.5). Add 100 µL of 15 mM FMOC-Cl in acetonitrile. Vortex and incubate at room temperature for 10 minutes.

  • Quenching & Extraction: Add 100 µL of 1-aminoadamantane (to quench excess FMOC-Cl) or extract the mixture three times with 500 µL of pentane to remove the highly fluorescent hydrolysis byproduct (FMOC-OH). Use the aqueous layer for injection.

  • Chromatography: C18 Column (e.g., Waters XBridge, 4.6 x 150 mm). Mobile phase: Water (0.1% TFA) and Acetonitrile gradient (20% to 80% ACN over 20 mins).

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

  • Self-Validating System Check: Inject a "Reagent Blank" (buffer + FMOC-Cl + extraction, without the analyte). The absolute absence of a peak at the analyte's established retention time validates that the extraction successfully removed FMOC-OH and that reagent artifacts do not co-elute with the target derivative.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies, allowing for an objective selection based on assay requirements.

ParameterMethod 1: HILIC-MS/MSMethod 2: HPAEC-PADMethod 3: RP-HPLC-FLD (FMOC)
Primary Retention Mechanism Hydrophilic partitioning (Alkaline)Anion exchange (Pellicular)Hydrophobic interaction (C18)
Detection Mode ESI-QQQ (m/z 194.1 → fragment)Electrocatalytic oxidationFluorescence (Ex 260 / Em 315)
Typical LOQ 1 – 5 ng/mL10 – 50 ng/mL50 – 100 ng/mL
Linearity (R²) > 0.995> 0.990> 0.999
Sample Preparation Dilute and shoot (Protein precipitation)Dilute and shoot (Desalting may be needed)Pre-column chemical derivatization
Primary Advantage Highest sensitivity; absolute structural confirmation.Direct analysis without derivatization or MS.Utilizes ubiquitous, standard LC equipment.
Primary Limitation Highly susceptible to matrix ion suppression.Requires dedicated PAD hardware and metal-free LC.Reagent interference (FMOC-OH) requires careful extraction.

Conclusion

For laboratories equipped with advanced mass spectrometry, HILIC-MS/MS under alkaline conditions is the definitive choice for analyzing 2-methylamino-2-deoxy-L-gluconic acid, preventing lactonization and offering unparalleled sensitivity. For dedicated carbohydrate or biologics labs, HPAEC-PAD provides a robust, derivatization-free alternative, provided an acetate gradient is employed to elute the carboxylic acid. Finally, for standard QC environments, FMOC-Cl derivatization elegantly bypasses the molecule's lack of a chromophore and its secondary amine structure, bridging the gap to traditional RP-HPLC-FLD analysis.

References

  • Shodex HPLC Columns. "LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent." Shodex Application Notes. Available at:[Link]

  • Indorf, C., Bodé, S., Boeckx, P., Dyckmans, J., Meyer, A., Fischer, K., & Joergensen, R. G. (2013). "Comparison of HPLC Methods for the Determination of Amino Sugars in Soil Hydrolysates." Analytical Letters, 46(13), 2054-2075. Available at:[Link]

  • Friel, J. M., et al. (2024). "Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine." The Journal of Organic Chemistry, 89(6), 3985-3992. Available at:[Link]

Sources

Comparative

Structural Elucidation and Comparative NMR Analysis of 2-Methylamino-2-deoxy-L-gluconic Acid

Executive Summary This guide provides a technical framework for the structural characterization of 2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid). As a rare L-sugar derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 2-methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid). As a rare L-sugar derivative often utilized in the synthesis of chiral ligands or as a metabolic marker, its correct identification relies on distinguishing it from its non-methylated precursors and its D-isomer counterparts.

Core Insight: The "performance" of this compound in an analytical context is defined by the unique diagnostic chemical shifts arising from the N-methyl group and the C-1 carboxylate. Unlike its parent amino sugar (N-methyl-L-glucosamine), the acid form exhibits a pH-dependent equilibrium between an acyclic zwitterion and a cyclic lactone, a critical feature for accurate NMR interpretation.

Structural Context and Alternatives

To interpret the spectra accurately, one must compare the target molecule against its closest structural "alternatives" (precursors or isomers).

FeatureTarget Product (2-Me-L-Glc-Acid)Alternative A (L-Glucosaminic Acid)Alternative B (N-Methyl-L-Glucosamine)
Structure N-Methylated, C1-OxidizedNon-Methylated, C1-OxidizedN-Methylated, C1-Reduced (Polyol)
Key NMR Marker N-Me Singlet (~2.7 ppm) + No Anomeric H (in open form)No N-Me signalAnomeric H present (hemiacetal)
pH Sensitivity High (Zwitterion/Lactone)High (Zwitterion/Lactone)Moderate (Amine protonation)
Stereochemistry L-ConfigurationL-ConfigurationL-Configuration

Experimental Protocol: Sample Preparation

Expertise Note: The most common failure mode in analyzing sugar acids is inconsistent pH. The chemical shifts of H-2 and the N-methyl group drift significantly based on the protonation state of the amine and the ionization of the carboxylate.

Step-by-Step Methodology
  • Solvent Selection: Use D₂O (99.9% D) . Avoid DMSO-d6 unless analyzing the lactone form specifically, as DMSO suppresses proton exchange but complicates the water suppression of hydroxyls.

  • Standardization: Add TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as the internal reference (0.00 ppm). Do not use TMS; it is insoluble in D₂O.

  • pH Adjustment (Critical):

    • For Open Chain (Carboxylate): Adjust pD to > 9.0 using NaOD. This ensures the molecule is in the stable acyclic form (COO⁻ / NH-Me).

    • For Lactone/Acid Equilibrium: Adjust pD to < 2.0 using DCl. This promotes lactonization (1,4 or 1,5 cyclic forms).

  • Acquisition:

    • Temperature: 298 K.[1]

    • Suppression: Use presaturation (zgpr) to suppress the residual HDO signal (~4.79 ppm).

    • Relaxation Delay (D1): Set to > 2.0s to allow full relaxation of the carboxylate carbons in 13C experiments.

Comparative NMR Analysis

The following data compares the spectral performance (resolution and shift diagnostic value) of the target against its non-methylated alternative.

1H NMR Interpretation (500 MHz, D₂O, pD > 9)

The target molecule is distinguished by the N-methyl singlet and the upfield shift of H-2 compared to the aldehyde/hemiacetal forms.

Position2-Me-L-Glc-Acid (Target) δ (ppm)L-Glucosaminic Acid (Alt A) δ (ppm)Interpretation & Causality
N-CH₃ 2.75 - 2.85 (s) AbsentDiagnostic singlet. Deshielded by the electronegative Nitrogen.[2]
H-2 3.65 - 3.75 (d) 3.85 - 3.95 (d)Alpha to amine and carboxylate. The N-methyl group induces a slight shielding effect relative to the primary amine.
H-3 3.90 - 4.00 (dd) 3.95 - 4.05 (dd)Vicinal coupling to H-2 and H-4.
H-4, H-5 3.60 - 3.80 (m) 3.60 - 3.80 (m)Overlapping region typical of the sugar backbone. Requires 2D COSY to resolve.
H-6a/b 3.70 - 3.85 (m) 3.70 - 3.85 (m)Terminal hydroxymethyl group.
H-1 AbsentAbsentComparison to Glucosamine: The absence of the anomeric proton (~5.4 ppm) confirms oxidation to the acid.
13C NMR Interpretation (125 MHz, D₂O)
CarbonShift (ppm)Diagnostic Note
C-1 (COO⁻) 176.0 - 178.0 Characteristic of a free carboxylate. If lactonized, this shifts upfield to ~172 ppm.
N-CH₃ 33.0 - 35.0 Primary differentiator. Absent in standard glucosaminic acid.
C-2 64.0 - 66.0 Alpha-carbon. Chemical shift is highly pH dependent (moves downfield upon amine deprotonation).
C-3 to C-5 70.0 - 74.0 Secondary alcohol carbons.
C-6 62.5 - 63.5 Primary alcohol carbon.

Structural Assignment Workflow

To validate the structure and rule out the D-isomer (which has an identical NMR spectrum in achiral environments) or the lactone form, follow this logic flow.

Logic Pathway for Identification

NMR_Assignment Start Sample Spectrum (1H) Check_Me Identify Singlet @ ~2.8 ppm? Start->Check_Me Check_Anomeric Identify Doublet @ ~5.4 ppm? Check_Me->Check_Anomeric Yes (N-Me present) Is_Acid Confirm Acid Form (No Anomeric H) Check_Anomeric->Is_Acid No (H-1 Absent) Is_Polyol Polyol/Hemiacetal Form (Incomplete Oxidation) Check_Anomeric->Is_Polyol Yes (H-1 Present) Check_Chirality Polarimetry / Derivatization Is_Acid->Check_Chirality NMR Identical for L/D L_Isomer L-Isomer Confirmed ([α]D is negative) Check_Chirality->L_Isomer D_Isomer D-Isomer Detected ([α]D is positive) Check_Chirality->D_Isomer

Figure 1: Decision tree for confirming the identity of 2-methylamino-2-deoxy-L-gluconic acid, distinguishing it from precursors and enantiomers.

The Lactone-Open Chain Equilibrium

It is vital to recognize that in acidic media, the molecule cyclizes. This is not an impurity; it is a dynamic property of the compound.

Equilibrium Open Open Chain (Zwitterion) High pH Lactone Gluconolactone (Cyclic Ester) Low pH Open->Lactone + H+ / - H2O Lactone->Open + OH- / + H2O

Figure 2: pH-dependent equilibrium. The open chain is the preferred form for quantitative NMR analysis due to sharper lines and simplified coupling.

Advanced Validation: 2D NMR

For regulatory filing or high-impact publication, 1D NMR is insufficient.

  • COSY (Correlation Spectroscopy): Use to trace the connectivity from H-2 (the doublet at ~3.7 ppm) to H-3, then H-4. This confirms the gluco-configuration (coupling constants

    
     and 
    
    
    
    are typically large, ~9-10 Hz, indicating trans-diaxial relationships in the zigzag backbone conformation).
  • HSQC (Heteronuclear Single Quantum Coherence): Essential to confirm the carbon attached to the N-Me singlet is distinct (~34 ppm) and not an impurity like acetate (~23 ppm).

  • HMBC (Heteronuclear Multiple Bond Coherence): Look for a correlation between the N-Me protons and C-2 . This definitively links the methyl group to the amino acid backbone.

References

  • BMRB Entry for N-Acetyl-D-glucosamine. Biological Magnetic Resonance Data Bank. (Provides baseline shifts for the glucosamine backbone). [Link]

  • Gil, A. M., et al. (2023). "Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the separation of amino sugar signals and the identification of oxidation products like glucosaminic acid). [Link]

  • Pagano, K., et al. "Two-Dimensional Hydrogen-Hydrogen NMR Spectrum of Gluconic Acid at pH 13." (Visual reference for the open-chain gluconic acid backbone shifts in basic media). [Link]

  • PubChem Compound Summary: 2-Acetamido-2-deoxy-D-gluconic acid. (Structural analog data for C-1 oxidation state verification). [Link]

Sources

Validation

Differentiating L-Gluconic vs. D-Gluconic Acid Derivatives: A Comparative Analytical Guide

Executive Overview D-gluconic acid is an abundant, naturally occurring sugar acid produced via the enzymatic oxidation of D-glucose. Its enantiomer, L-gluconic acid, is a rare derivative often synthesized for specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

D-gluconic acid is an abundant, naturally occurring sugar acid produced via the enzymatic oxidation of D-glucose. Its enantiomer, L-gluconic acid, is a rare derivative often synthesized for specialized pharmaceutical applications or observed in unique metabolic pathways. Differentiating these enantiomers is a critical analytical challenge in pharmacokinetic profiling, chiral metabolomics, and drug quality control. Because enantiomers share identical physicochemical properties in achiral environments, standard reversed-phase chromatography or 1D NMR cannot resolve them.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary modalities for chiral differentiation—LC-MS/MS, GC-MS, and NMR—providing field-proven, self-validating protocols and the mechanistic causality behind each experimental choice.

Mechanistic Principles of Chiral Differentiation

To separate D- and L-gluconic acid, the analytical system must introduce an asymmetric environment. This is achieved through three distinct mechanisms, as detailed in recent [1]:

  • Chiral Stationary Phases (CSPs): Used in LC-MS, these phases (e.g., derivatized amylose or cellulose) form transient, non-covalent diastereomeric complexes with the enantiomers. The difference in binding energies leads to distinct retention times.

  • Chiral Derivatizing Agents (CDAs): Used in GC-MS or NMR, these enantiopure reagents covalently bond with the target analytes to form stable diastereomers, which can then be separated on standard achiral columns or distinguished by nuclear magnetic resonance.

  • Chiral Solvating Agents (CSAs): Used in NMR to induce chemical shift non-equivalence via non-covalent complexation.

While older techniques relied heavily on [2] using metal ions like Cu(II) or Co(II), these are fundamentally incompatible with modern Mass Spectrometry (MS) due to severe ion source contamination. Modern workflows prioritize MS-compatible CSPs or volatile derivatization.

Objective Modality Comparison

The following table summarizes the quantitative and operational performance of the three primary techniques for analyzing gluconic acid enantiomers.

Analytical ParameterChiral LC-MS/MS (Amylose CSP)Chiral GC-MS (Cyclodextrin Phase)1H-NMR (with Mosher's Acid)
Limit of Detection (LOD) 1 - 5 ng/mL10 - 50 ng/mL~1 - 5 µg/mL
Sample Preparation Minimal (Dilute & Shoot)Extensive (Lyophilization + Silylation)Moderate (Derivatization + Purification)
Enantiomeric Resolution (

)
1.8 - 2.51.5 - 2.0N/A (Spectral separation)
Analysis Time per Sample 15 - 20 min30 - 45 min10 - 15 min (excluding prep)
Matrix Compatibility High (Biological fluids)Medium (Requires complete drying)Low (Requires high purity)
Best Use Case High-throughput PK profilingComplex untargeted metabolomicsAbsolute configuration determination

Analytical Decision Workflow

DecisionTree A Gluconic Acid Enantiomeric Mixture (D- vs L-) B Chromatographic Separation A->B C Spectroscopic Analysis A->C D Chiral LC-MS/MS (Direct Analysis on CSP) B->D E GC-MS (Derivatization Required) B->E F NMR Spectroscopy (CSA or CDA Required) C->F G Amylose/Cellulose CSPs (Transient Diastereomers) D->G H Silylation + Chiral Column or Chiral Derivatization E->H I Mosher's Acid (MTPA) Diastereomeric Shift F->I

Fig 1. Analytical decision tree for the chiral differentiation of D- and L-gluconic acid.

Field-Proven, Self-Validating Protocols

A robust analytical protocol must be a self-validating system. This means the method inherently proves its own accuracy during every run through the mandatory inclusion of System Suitability Tests (SSTs) and internal standards.

Protocol A: High-Throughput Chiral LC-MS/MS

This method is optimal for analyzing biological matrices where derivatization is impractical.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a racemic standard mixture (50:50 D/L-gluconic acid, 100 ng/mL). The system is only validated for sample analysis if the resolution factor (

    
    ) between the D and L peaks is 
    
    
    
    .
  • Internal Standardization: Spike 50 µL of the unknown sample with 10 µL of isotopically labeled D-gluconic acid-

    
     (Internal Standard, 1 µg/mL). This corrects for matrix-induced ion suppression.
    
  • Sample Preparation: Add 140 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an MS-compatible immobilized amylose column (e.g., Chiralpak IG-3, 150 x 2.1 mm, 3 µm).

    • Mobile Phase: 80:20 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 4.5).

    • Flow Rate: 0.3 mL/min under isocratic conditions.

  • MS Detection: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Monitor the MRM transition

    
     195.0 
    
    
    
    75.0 for gluconic acid, and
    
    
    201.0
    
    
    78.0 for the
    
    
    internal standard.
Protocol B: High-Resolution Chiral GC-MS via Silylation

Due to the [3], gluconic acid must be rendered volatile before GC analysis.

GCMSWorkflow Step1 Sample Prep Lyophilize Aqueous Extract Step2 Derivatization BSTFA + 1% TMCS (70°C, 1h) Step1->Step2 Step3 GC Separation Cyclodextrin Chiral Column Step2->Step3 Step4 MS Detection EI Mode (m/z 333, 292) Step3->Step4 Step5 Data Analysis Peak Integration & ee% Calc Step4->Step5

Fig 2. Self-validating GC-MS workflow for gluconic acid derivatization and chiral analysis.

Step-by-Step Methodology:

  • Internal Standardization: Spike the aqueous sample with 10 µL of Ribitol (1 mg/mL) as an achiral internal standard to validate derivatization efficiency.

  • Lyophilization (Critical Step): Freeze the sample at -80°C and lyophilize to absolute dryness. Trace water will rapidly hydrolyze the silylating reagents.

  • Derivatization: Add 50 µL of Pyridine and 50 µL of BSTFA containing 1% TMCS. Vortex vigorously and incubate at 70°C for 60 minutes.

  • GC Separation: Inject 1 µL (split ratio 1:10) onto a derivatized

    
    -cyclodextrin capillary column (e.g., Rt-
    
    
    
    DEXm, 30 m x 0.25 mm x 0.25 µm).
    • Temperature Program: Initial 100°C (hold 2 min), ramp at 4°C/min to 200°C, hold 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Extract ion chromatograms at

    
     333 (characteristic fragment for fully silylated sugar acids) to quantify the separated D and L peaks.
    

Analytical Causality: The "Why" Behind the Methods

Expert method development requires understanding the causality behind each procedural step.

Why use TMCS in GC-MS derivatization? Gluconic acid possesses five hydroxyl groups and one carboxylic acid group. Furthermore, in aqueous solutions, it exists in a dynamic equilibrium with its cyclic form, glucono-


-lactone. If derivatized poorly, you will generate multiple peaks (partially silylated species and lactones) for a single enantiomer, destroying quantitative accuracy. TMCS acts as a potent Lewis acid catalyst, ensuring that BSTFA fully opens the lactone ring and silylates even the most sterically hindered secondary hydroxyl groups, driving the reaction to a single, fully derivatized TMS-ester/ether product.

Why use Negative ESI in LC-MS? Gluconic acid (


) is highly acidic. In the MS source, it readily gives up a proton to form the 

anion (

195). Attempting to analyze this in positive mode would require forcing protonation against the molecule's natural thermodynamic preference, resulting in a 10- to 50-fold loss in sensitivity.

Why avoid traditional normal-phase solvents in Chiral LC-MS? Classic chiral chromatography relies on hexane and isopropanol. However, hexane is highly flammable, non-conductive, and causes severe ionization instability in an ESI source. Modern protocols must utilize Polar Organic Mode (POM) or Reversed-Phase compatible CSPs, allowing the use of acetonitrile/water gradients buffered with volatile salts (ammonium formate) that promote efficient droplet desolvation in the MS source.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 2025. URL:[Link]

  • Chiral separation of amino acids and glycyl dipeptides by chiral ligand-exchange capillary electrophoresis... Journal of Chromatography A, 2008. URL:[Link]

  • Derivatization of carbohydrates for GC and GC–MS analyses. Journal of Chromatography B, 2011. URL:[Link]

Comparative

X-ray crystallography validation of 2-methylamino-2-deoxy-L-gluconic acid

Technical Validation Guide: 2-Methylamino-2-deoxy-L-gluconic Acid Executive Summary In the development of carbohydrate-based therapeutics and excipients, 2-methylamino-2-deoxy-L-gluconic acid represents a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 2-Methylamino-2-deoxy-L-gluconic Acid

Executive Summary

In the development of carbohydrate-based therapeutics and excipients, 2-methylamino-2-deoxy-L-gluconic acid represents a critical chiral scaffold. Unlike its D-isomer counterparts (often associated with naturally occurring glucosamine derivatives), the L-isomer requires rigorous validation to ensure enantiomeric purity and correct regio-isomerism of the methylamino group at the C2 position.

This guide compares Single Crystal X-Ray Crystallography (SC-XRD) against High-Field Solution NMR and Mass Spectrometry , establishing SC-XRD as the definitive "Gold Standard" for validating the absolute configuration and zwitterionic solid-state character of this molecule.

The Validation Challenge

The structural validation of 2-methylamino-2-deoxy-L-gluconic acid presents three specific challenges that standard analytical methods often fail to resolve definitively:

  • Absolute Configuration (L- vs D-): Standard NMR cannot distinguish enantiomers without chiral derivatization (e.g., Mosher's acid), which introduces steric variables.

  • Tautomeric State: As an amino sugar acid, the molecule can exist as a neutral species or a zwitterion (COO⁻ / NH₂Me⁺). This state dictates solubility and bioavailability.[1]

  • Conformational Flexibility: The open-chain gluconic acid backbone is highly flexible in solution, making NMR coupling constants (

    
    ) difficult to interpret for precise conformer assignment.
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of X-ray crystallography against alternative validation workflows for this specific amino sugar acid.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (600 MHz) Method C: HR-MS (Q-TOF)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentMolecular Formula & Fragmentation
Stereochemistry Absolute (L-isomer) via Anomalous Scattering (Flack Parameter)Relative (Diastereomeric) onlyNone
Zwitterion Detection Definitive (C-O bond lengths & H-atom location)Ambiguous (pH dependent averaging)N/A (Gas phase ionization)
Sample State Solid (Single Crystal)Solution (

or DMSO-

)
Gas/Solution
Data Confidence >99% (R-factor < 5%)~90% (Subject to peak overlap)>99% (Mass accuracy < 5 ppm)
Throughput Low (Days for crystallization)High (Minutes)High (Seconds)

Technical Deep Dive: Why X-Ray Crystallography Wins

A. Absolute Configuration & The Flack Parameter

For 2-methylamino-2-deoxy-L-gluconic acid, confirming the L-configuration is paramount. In SC-XRD, this is achieved by refining the Flack parameter .

  • Theoretical Basis: X-rays interact with inner-shell electrons. If the crystal contains atoms heavier than Carbon/Nitrogen (often Oxygen is sufficient with high-quality Cu-K

    
     data, or the salt form with Cl/Br is used), Friedel pairs differ in intensity.
    
  • Success Criteria: A Flack parameter near 0.0 (±0.05) confirms the correct absolute structure. A value of 1.0 indicates the inverted structure (D-isomer).

B. Zwitterionic Character Validation

Amino acids in the solid state typically adopt a zwitterionic form. SC-XRD validates this by measuring Carbon-Oxygen bond lengths in the carboxyl group:

  • Neutral (-COOH): Distinct C=O (~1.21 Å) and C-OH (~1.30 Å) lengths.

  • Zwitterion (-COO⁻): Delocalized electrons result in equal C-O bond lengths (~1.25 Å).

  • Relevance: This confirms the protonation of the secondary amine (NHMe

    
     NH₂Me⁺), which is critical for predicting the compound's dissolution rate in formulation.
    

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: High-quality prisms suitable for diffraction.

  • Dissolution: Dissolve 20 mg of 2-methylamino-2-deoxy-L-gluconic acid in 0.5 mL of ultrapure water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a small inner vial.

  • Setup: Place the inner vial inside a larger jar containing 5 mL of Ethanol (Antisolvent).

  • Equilibration: Seal the outer jar. Allow ethanol vapor to diffuse into the water phase at 4°C for 7-14 days.

  • Harvest: Select crystals with sharp edges and minimal twinning under a polarized light microscope.

Protocol B: X-Ray Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Cu-K


 radiation, 

= 1.54178 Å).
  • Mounting: Mount crystal on a MiTeGen loop using cryo-oil. Flash cool to 100 K.

  • Collection strategy: Full sphere data collection (

    
     up to 70°) to maximize redundancy for anomalous signal.
    
  • Structure Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares). Refine H-atoms on N and O freely if resolution permits (<0.8 Å), otherwise use riding models.

  • Validation: Check for CheckCIF alerts regarding the methylamino geometry.

Visualization of Validation Workflows

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical progression from synthesis to final certification, highlighting where SC-XRD provides the "Go/No-Go" decision.

ValidationWorkflow Start Crude 2-Methylamino-2-deoxy-L-gluconic Acid Solubility Solubility Test (Water/EtOH) Start->Solubility NMR 1H/13C NMR (D2O) Start->NMR Preliminary ID Cryst Crystallization (Vapor Diffusion) Solubility->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Check1 Flack Parameter ≈ 0.0? Refine->Check1 Check2 Bond Lengths C-O ≈ C-O (1.25Å)? Check1->Check2 Yes (L-Config) Fail REJECT: Wrong Isomer or Neutral Form Check1->Fail No (D-Config) Check2->Fail No (Neutral) Pass CERTIFY: L-Isomer Zwitterion Validated Check2->Pass Yes (Zwitterion)

Caption: Decision tree for validating stereochemistry and ionization state. SC-XRD acts as the final gatekeeper for absolute configuration.

Diagram 2: Interaction Network (Crystal Lattice)

This diagram conceptualizes the stabilizing forces detected by X-ray crystallography that NMR cannot visualize.

CrystalPacking cluster_lattice Unit Cell Stabilization NH2 NH2Me+ (C2) Protonated Amine COO COO- (C1) Carboxylate NH2->COO Charge Assist H-Bond Water Lattice Water (Solvent) NH2->Water Donor OH3 OH (C3) OH4 OH (C4) OH3->OH4 Intramolecular Network OH4->COO Intermolecular Water->COO Bridge

Caption: Visualization of the zwitterionic hydrogen bond network (Charge-Assisted Hydrogen Bonds) typically revealed by X-ray diffraction.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Jeffrey, G. A. (1990). "Crystallographic Studies of Carbohydrates." Carbohydrate Research, 200, 431-446.
  • Gilli, P., et al. (2009). "Predicting Hydrogen-Bond Strengths from Acid-Base Molecular Properties. The pKa Slide Rule." Journal of the American Chemical Society, 131(14), 5322-5336. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Characterization of Amino Sugar Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Amino Sugar Acid Characterization Amino sugar acids, particularly sialic acids like N-acetylneuraminic acid (Neu5Ac), are...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amino Sugar Acid Characterization

Amino sugar acids, particularly sialic acids like N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on the glycan chains of many glycoproteins and glycolipids. Their strategic location and negative charge are pivotal in a vast array of biological processes, from cell-cell recognition and immune responses to pathogen interactions.[1] In the realm of biopharmaceuticals, the sialylation profile is a critical quality attribute (CQA) that profoundly impacts the efficacy, stability, and immunogenicity of therapeutic glycoproteins.[2][3] For instance, the presence of the non-human sialic acid N-glycolylneuraminic acid (Neu5Gc) can elicit an immune response in patients.[2]

However, the structural characterization of these molecules is far from trivial. Their inherent diversity—arising from different linkages (e.g., α2-3, α2-6, or α2-8), modifications (acetylation, sulfation), and the presence of stereoisomers—demands a sophisticated, multi-faceted analytical approach.[4][5] This guide provides an in-depth comparison of the principal spectroscopic techniques used to unravel the complexities of amino sugar acids, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide a framework for robust, self-validating analytical strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Atomic-Level Structure

NMR spectroscopy stands as the most powerful technique for the unambiguous, non-destructive structural elucidation of amino sugar acids in solution.[6] It provides unparalleled insight into the atomic-level details of molecular structure, including configuration, conformation, and atom connectivity, making it indispensable for de novo characterization and for understanding molecular interactions.[1][7]

Expertise & Causality: Why NMR?

The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. For amino sugar acids, this translates to direct evidence of structure:

  • Linkage Determination: The chemical shifts of specific protons and carbons are highly sensitive to the glycosidic linkage. For example, the chemical shifts of the H3 protons and the anomeric C2 carbon in sialic acids are diagnostic of whether the residue is α2-3 or α2-6 linked to the underlying galactose.[8]

  • Conformational Analysis: Through-space interactions detected by Nuclear Overhauser Effect Spectroscopy (NOESY) provide information on the three-dimensional shape of the molecule in solution. For instance, a strong NOE contact between OH8 and H6 in sialic acid supports a specific glycerol side chain conformation.[1]

  • Complete Structural Assignment: A combination of 1D (¹H, ¹³C) and 2D experiments (like COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the identity and purity of the analyte.

Data Presentation: Comparative NMR Chemical Shifts for Sialic Acid Linkages

The following table provides representative ¹H and ¹³C chemical shift ranges that are diagnostic for distinguishing common sialic acid linkages.

Nucleusα2-3 Linkage (ppm)α2-6 Linkage (ppm)Rationale for Difference
H3ax ~1.80~1.71The spatial orientation relative to the aglycone influences the local magnetic field.
H3eq ~2.76~2.67The change in linkage geometry alters the anisotropic effects experienced by the equatorial proton.
C2 ~100.5~100.0The anomeric carbon is directly involved in the linkage, making its chemical shift highly sensitive to the substituent.
C1 ~174.5~175.5The electronic environment of the carboxylate carbon is subtly altered by the conformation adopted by the different linkages.

Note: Exact chemical shifts can vary based on solvent, pH, and the full glycan structure.

Experimental Protocol: 2D ¹H-¹³C HSQC for a Sialylated Glycoprotein
  • Sample Preparation:

    • Lyophilize 1-5 mg of the purified glycoprotein to remove water.

    • Re-dissolve the sample in 500 µL of 99.9% Deuterium Oxide (D₂O) to exchange labile protons. Repeat this step 2-3 times for complete exchange.

    • Finally, dissolve the sample in 500 µL of D₂O in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulates.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the D₂O signal.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample concentration and purity.

    • Set up a sensitivity-enhanced ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • Define the spectral widths to cover the expected proton (~0-10 ppm) and carbon (~0-180 ppm) chemical shift ranges.

    • Set the number of scans per increment and the number of increments based on the sample concentration to achieve an adequate signal-to-noise ratio. A typical experiment on a 1 mg sample might run for 2-8 hours.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine bell) and Fourier transformation.

    • Analyze the resulting 2D spectrum, where each peak corresponds to a proton directly attached to a carbon.

    • Identify the unique cross-peaks for the H3/C3 of sialic acid residues to confirm their presence and use their chemical shifts to infer linkage information by comparing to literature values.[8]

Visualization: NMR Workflow for Sialylated Glycan Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Purified Glycoprotein Lyophilize Lyophilization & D2O Exchange Prep->Lyophilize Acq_1D 1D Spectra (1H, 13C) Assess Purity Lyophilize->Acq_1D Acq_2D 2D Spectra (COSY, HSQC, HMBC, NOESY) Acq_1D->Acq_2D Assign Signal Assignment Acq_2D->Assign Acq_2D->Assign Linkage Linkage Determination (α2-3 vs α2-6) Assign->Linkage Conform Conformational Analysis (NOESY) Assign->Conform Structure Final 3D Structure Linkage->Structure Conform->Structure

Caption: Workflow for NMR-based structural elucidation of amino sugar acids.

Mass Spectrometry (MS): The Power of Sensitivity and Throughput

Mass spectrometry is a cornerstone of glycoanalysis, offering exceptional sensitivity for determining the molecular weight, composition, and sequence of glycans containing amino sugar acids.[3][9] When coupled with a separation technique like liquid or gas chromatography, it becomes a high-throughput powerhouse for both qualitative and quantitative analysis.[7]

Expertise & Causality: Choosing the Right MS Approach

The optimal MS strategy depends entirely on the analytical question. There is no one-size-fits-all solution; the choice of ionization source and analyzer is a deliberate one based on the desired outcome.

  • Compositional Analysis (GC-MS): Gas Chromatography-MS is a robust method for determining the monosaccharide composition. The causality here is that sugars are not volatile; therefore, they must be hydrolyzed to monosaccharides and then chemically derivatized to make them volatile for GC separation.[10][11] This method excels at quantification but destroys linkage information.

  • Detailed Structural Analysis (LC-MS/MS): Liquid Chromatography coupled with tandem MS (MS/MS) is the preferred method for detailed structural characterization of released glycans.[12] The initial LC separation resolves isomers, and the subsequent fragmentation in the mass spectrometer provides sequence and linkage information. Sialic acids are often derivatized with a fluorescent label like 1,2-diamino-4,5-methylenedioxybenzene (DMB), which serves a dual purpose: it stabilizes the fragile sialic acid and enhances ionization efficiency for sensitive detection.[2][3]

  • High-Throughput Screening (MALDI-TOF): Matrix-Assisted Laser Desorption/Ionization-Time of Flight MS is excellent for rapid profiling of larger glycans. However, a key consideration is that sialic acids are notoriously fragile and can be lost during the MALDI ionization process, potentially leading to an underestimation of sialylated species.[3][13]

Data Presentation: Comparison of MS Techniques for Amino Sugar Acid Analysis
TechniqueSensitivitySample PrepStructural Information ProvidedKey Application
GC-MS ModerateExtensive (Hydrolysis, Derivatization)Monosaccharide composition onlyQuantifying total sialic acid content
LC-ESI-MS/MS HighModerate (Release, Labeling)Linkage, branching, sequenceDetailed structural elucidation, isomer separation
MALDI-TOF MS HighMinimalMolecular weight, compositionRapid screening, profiling of mixtures
Experimental Protocol: Sialic Acid Quantitation by DMB Labeling and RP-HPLC-MS

This protocol is adapted from established methods for the relative quantification of Neu5Ac and Neu5Gc.[2][4]

  • Sialic Acid Release:

    • To 50-100 µg of glycoprotein in a microcentrifuge tube, add 50 µL of 2 M acetic acid.

    • Incubate the sample at 80°C for 2 hours to hydrolyze the glycosidic bonds and release the sialic acids.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant containing the released sialic acids to a new tube.

  • DMB Derivatization:

    • Prepare the DMB labeling solution: 7 mM DMB, 1 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 5 mM trifluoroacetic acid.[4] This must be prepared fresh.

    • Add 50 µL of the DMB solution to the sialic acid supernatant.

    • Incubate at 50°C for 2 hours in the dark. The DMB reagent reacts with the α-keto acid functionality of the sialic acids to form a stable, fluorescent derivative.

  • LC-MS/MS Analysis:

    • Inject 10-20 µL of the derivatized sample onto a C18 reversed-phase (RP) HPLC column.

    • Separate the DMB-labeled sialic acids using a gradient of acetonitrile in water with 0.1% formic acid.

    • Detect the eluting compounds using a fluorescence detector followed by an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific masses of DMB-Neu5Ac and DMB-Neu5Gc to achieve maximum sensitivity and quantitative accuracy.

  • Quantification:

    • Run a calibration curve using DMB-labeled Neu5Ac and Neu5Gc quantitative standards.

    • Integrate the peak areas for the analytes in the sample and determine their concentrations by comparison to the standard curve.

Visualization: Decision Tree for MS Method Selection

MS_Decision_Tree Start What is the primary analytical goal? Goal1 Quantify total sialic acid (composition) Start->Goal1 Composition Goal2 Detailed structural analysis (linkage, isomers) Start->Goal2 Structure Goal3 Rapid profiling of glycan mixture Start->Goal3 Screening Method1 Use GC-MS Goal1->Method1 Method2 Use LC-ESI-MS/MS Goal2->Method2 Method3 Use MALDI-TOF MS Goal3->Method3 CD_Principle cluster_light cluster_sample cluster_result Light Linearly Polarized Light (equal L- and R- components) Sample Chiral Sample (e.g., L-Amino Acid) Light->Sample Passes through Result Elliptically Polarized Light (unequal L- and R- components due to differential absorption) Sample->Result Emerges as

Caption: Differential absorption of polarized light by a chiral molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint

FTIR spectroscopy is a rapid, non-destructive technique that measures the absorption of infrared light by a sample, causing vibrations of its chemical bonds. [14]The resulting spectrum is a unique "molecular fingerprint" that provides information about the functional groups present. [15]

Expertise & Causality: FTIR for Screening and Conformity

While FTIR does not provide the detailed sequence or linkage information of MS or NMR, its strength lies in its speed and simplicity, making it an ideal tool for screening and conformity testing.

  • Functional Group Analysis: The presence of characteristic absorption bands confirms the identity of key functional groups. For an amino sugar acid, one would expect to see bands for O-H (hydroxyl), N-H (amine/amide), C=O (carboxylate and amide), and C-O bonds, confirming the general chemical nature of the molecule. [16]* Conformity Testing: Once a reference spectrum for a pure, well-characterized material is established, FTIR can be used to quickly verify the identity and purity of subsequent batches. Any significant deviation in the fingerprint region (approx. 1500-600 cm⁻¹) would indicate a potential impurity or structural change.

  • Solid-State Stereochemistry: While FTIR cannot distinguish enantiomers in solution, it can differentiate between a pure enantiomer and a racemic mixture in the solid (crystalline) state. [15]The reason is that the different crystal lattice packing and intermolecular hydrogen bonding in a racemate versus an enantiopure crystal lead to subtle but detectable differences in their vibrational spectra.

Data Presentation: Characteristic FTIR Absorption Bands for Amino Sugar Acids
Functional GroupWavenumber Range (cm⁻¹)Vibrational Mode
O-H / N-H 3500 - 3200Stretching (broad)
C-H 3000 - 2850Stretching
C=O (Carboxylate) 1610 - 1550Asymmetric Stretching
C=O (Amide I) 1680 - 1630Stretching
N-H (Amide II) 1570 - 1515Bending
C-O-C (Sugar Ring) 1200 - 1000Stretching
Experimental Protocol: Rapid Analysis using an ATR-FTIR Spectrometer
  • Sample Preparation:

    • Ensure the sample (typically a lyophilized powder) is completely dry, as water has strong IR absorption bands that can interfere with the spectrum.

    • Place a small amount of the powder (a few milligrams) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 32-64 scans are co-added to achieve a good signal-to-noise ratio. The process takes less than 2 minutes.

  • Data Analysis:

    • The instrument software automatically performs the background subtraction.

    • Compare the resulting spectrum to a reference spectrum of a known standard. Overlay the spectra to check for consistency in peak positions and relative intensities.

    • Identify characteristic peaks to confirm the presence of expected functional groups.

Visualization: FTIR Workflow for Quality Control Screening

FTIR_Workflow Ref Establish Reference Spectrum (Well-Characterized Standard) Compare Spectral Comparison (Overlay & Correlation) Ref->Compare Test Acquire Spectrum of New Batch Sample (ATR-FTIR) Test->Compare Pass Pass QC Compare->Pass Match Fail Fail QC (Investigate with NMR/MS) Compare->Fail Mismatch

Caption: Using FTIR as a rapid screening tool for product conformity.

Synthesis and Strategic Recommendations

The choice of spectroscopic technique is not a matter of selecting the "best" one, but of building an orthogonal analytical strategy where each method provides a unique and complementary piece of the puzzle.

Overall Comparison of Techniques
ParameterNMR SpectroscopyMass SpectrometryCircular DichroismFTIR Spectroscopy
Primary Information Atomic-level structure, linkage, conformationMolecular weight, sequence, compositionChirality, enantiomeric purity, conformationFunctional groups, molecular fingerprint
Sensitivity Low (mg required)Very High (pmol-fmol)Moderate (µg-mg)Low (mg required)
Sample Requirements Non-destructive, requires pure sample in solutionDestructive, tolerates complex mixtures (with LC)Non-destructive, requires pure sample in solutionNon-destructive, solid or liquid
Throughput Low (hours per sample)High (minutes per sample)High (minutes per sample)Very High (<2 min per sample)
Key Advantage Unambiguous structural detailUnmatched sensitivity and versatilityDirect measure of stereochemistrySpeed, simplicity, and low cost
Recommended Analytical Strategies
  • For de novo Structural Elucidation of a Novel Compound: Begin with a combination of NMR for unambiguous structural assignment and LC-MS/MS to confirm molecular weight, and fragmentation patterns, and to develop a rapid method for future use. Use CD to confirm the absolute stereochemistry of the building blocks.

  • For Biopharmaceutical CQA Monitoring in a QC Environment: Develop a validated LC-MS/MS method (e.g., DMB labeling) for routine, sensitive quantification of different sialic acid species. [2]Complement this with FTIR as a rapid identity and conformity check for incoming materials and final product release.

  • For Investigating Process-Related Impurities (e.g., Racemization): Use CD spectroscopy as a primary screening tool to detect the presence of unwanted enantiomers. [17][18]If detected, use chiral chromatography methods for separation and quantification.

  • For Studying Protein-Glycan Interactions: NMR is the technique of choice, as it can map the binding interface and characterize conformational changes in solution upon binding. [1] By leveraging the strengths of each of these spectroscopic techniques, researchers, scientists, and drug development professionals can build a robust, self-validating analytical framework to confidently characterize amino sugar acids, ensuring the quality, safety, and efficacy of their products.

References

  • Cohen, M., & Varki, A. (2010). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Methods in Enzymology. [Link]

  • Hu, Y., Zheng, Q., & Wanek, W. (2021). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. eScholarship.org. [Link]

  • Tan, P. W., et al. (2015). Imaging Analysis of Amino Acids and Sugar using a Dielectric Barrier Discharge Ionisation-Mass Spectrometer coupled with Laser Ablation Sampling Technique. J-Stage. [Link]

  • Ardá, A., et al. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. [Link]

  • Vliegenthart, J. F. G. (2017). NMR Spectroscopy of Sialic Acids. ResearchGate. [Link]

  • Ardá, A., et al. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. UNL Digital Commons. [Link]

  • Schauer, R., & Varki, A. (2015). Exploration of the Sialic Acid World. PMC. [Link]

  • Pätzold, R., & Brückner, H. (2006). Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. Journal of Agricultural and Food Chemistry. [Link]

  • Kalaiyarasan, A., et al. (2024). FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium. PMC. [Link]

  • Ludger Ltd. (n.d.). Sialic Acid Analysis Guide I: NeuAc and NeuGc Quantitation. Ludger. [Link]

  • Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Mtoz Biolabs. [Link]

  • Al-Amri, M. S., et al. (1991). Analysis of the amino acid and sugar composition of streptococcal cell walls by gas chromatography-mass spectrometry. PubMed. [Link]

  • Wang, W., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. The Royal Society Publishing. [Link]

  • Yang, Y., et al. (2017). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Scientific Reports. [Link]

  • Doherty, M. K., et al. (2020). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. ResearchGate. [Link]

  • Sato, C., & Kitajima, K. (2013). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. NCBI. [Link]

  • ResearchGate. (2021). Calibration curves of D-amino acids using CD spectra. ResearchGate. [Link]

  • Meierhenrich, U. J., et al. (2020). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. ResearchGate. [Link]

  • Crabb, J. W. (Ed.). (2003). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Zhu, Y., et al. (2022). Characterization of sugars and amino acids in atmospheric fine particulates and their relationship to local primary sources. Atmospheric Chemistry and Physics. [Link]

  • Svorc, L., et al. (2020). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. ResearchGate. [Link]

  • Zhu, Y., et al. (2022). Measurement report: Characterization of sugars and amino acids in atmospheric fine particulates and their relationship to local primary sources. Atmospheric Chemistry and Physics. [Link]

  • Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interaction of sugars with proteins. ResearchGate. [Link]

  • Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. PubMed. [Link]

  • Hancock, W. S. (Ed.). (2003). Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • Tan, P. W., et al. (2015). Imaging Analysis of Amino Acids and Sugar using a Dielectric Barrier Discharge Ionisation-Mass Spectrometer coupled with Laser Ablation Sampling Technique. J-Stage. [Link]

  • Biochemistry I - Bookdown. (n.d.). 2.4 Spectroscopic Properties of Amino Acids. Bookdown. [Link]

  • Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. [Link]

  • Scherer, M., et al. (2019). Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening. Research Open World. [Link]

Sources

Comparative

Comparative Purity Assessment Protocols: 2-Methylamino-2-deoxy-L-gluconic Acid

Executive Summary & Molecule Profile 2-Methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid) presents a unique analytical challenge. As a zwitterionic amino sugar acid, it possesses high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Methylamino-2-deoxy-L-gluconic acid (also referred to as N-methyl-L-glucosaminic acid) presents a unique analytical challenge. As a zwitterionic amino sugar acid, it possesses high polarity, lacks a strong UV chromophore, and often exists alongside stereoisomers (D-form) or structural analogs (e.g., Meglumine degradation products).

Standard Reverse-Phase HPLC (RP-HPLC) with UV detection is wholly inadequate for this analyte due to poor retention on C18 columns and the absence of a conjugated


-system. This guide outlines three field-proven protocols, prioritizing HPAEC-PAD  as the gold standard for purity assessment, while evaluating HILIC-MS/MS  and HPLC-CAD  as robust alternatives.
The Analytical Challenge
  • Chromophore: None (UV transparent < 200 nm).

  • Polarity: Extreme (LogP < -3.0).

  • Stereochemistry: Critical separation required between L-isomer (target) and D-isomer (common contaminant).

  • Functional Groups: Secondary amine (N-methyl) + Carboxylic acid.

Decision Matrix: Method Selection

Before proceeding to protocols, use this logic flow to select the instrument platform best suited for your specific purity requirements.

MethodSelection Start Start: Purity Assessment Needs IsTrace Is analyte a trace impurity (<0.1%)? Start->IsTrace IsChiral Is D/L enantiomeric separation required? IsTrace->IsChiral No (e.g., Raw Material QC) HILIC_MS Protocol B: HILIC-MS/MS (Trace/ID) IsTrace->HILIC_MS Yes (e.g., biological matrix) MassConf Is structural confirmation (MW) needed? IsChiral->MassConf No HPAEC Protocol A: HPAEC-PAD (Gold Standard) IsChiral->HPAEC Yes (High Resolution) MassConf->HILIC_MS Yes HPLC_CAD Protocol C: HILIC-CAD (Bulk QC) MassConf->HPLC_CAD No (Routine Assay)

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and specificity requirements.

Protocol A: HPAEC-PAD (The Gold Standard)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

This is the definitive method for amino sugar acids. It relies on the ionization of the hydroxyl and carboxyl groups at high pH (pH > 12), allowing anion exchange separation. The PAD detects the oxidation of the sugar backbone on a gold electrode, requiring no derivatization.

Mechanism of Action

The secondary amine and carboxylic acid moieties interact differentially with the pellicular anion-exchange resin. The high pH eluent suppresses the protonation of the amine, treating the molecule primarily as a sugar acid anion.

Step-by-Step Methodology

1. Instrumentation Setup:

  • System: Dionex ICS-6000 or equivalent (Metal-free flow path is critical).

  • Column: Dionex CarboPac PA20 (3 x 150 mm) with AminoTrap Guard.

    • Note: The AminoTrap is essential to prevent fouling of the main column by hydrophobic amino impurities.

  • Detector: Electrochemical Detector (ED) with Gold Working Electrode and Ag/AgCl Reference.

  • Waveform: Standard Quadruple Potential Waveform for Carbohydrates.

2. Mobile Phase Preparation:

  • Eluent A: 18 MΩ-cm Deionized Water (degassed).

  • Eluent B: 200 mM NaOH (Carbonate-free).

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

  • Precaution: Use plastic eluents bottles; glass leaches silicates which foul the electrode.

3. Gradient Profile:

Time (min) % A (Water) % B (NaOH) % C (NaOAc) Comment
0.0 75 25 0 Isocratic loading (50 mM NaOH)
5.0 75 25 0 Begin separation
20.0 60 20 20 Gradient push for acidic species
25.0 0 50 50 Column Wash

| 30.0 | 75 | 25 | 0 | Re-equilibration (Critical) |

4. Performance Metrics:

  • LOD: ~0.5 pmol (High Sensitivity).

  • Linearity:

    
     (0.1 – 100 mg/L).
    
  • Stereoselectivity: Excellent resolution of L- and D- isomers (

    
    ).
    

Protocol B: HILIC-MS/MS (Trace Analysis & ID)

Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry

When the analyte is present at trace levels (ppm) or requires mass confirmation, HILIC provides the necessary retention for polar compounds that elute in the void volume of C18 columns.

Mechanism of Action

Separation is driven by the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (Amide or Zwitterionic).

Step-by-Step Methodology

1. Instrumentation Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Temp: 40°C.

2. Mobile Phase:

  • Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Phase B: Acetonitrile (ACN).

  • Note: High organic content is required for HILIC retention.

3. MS/MS Parameters (MRM Mode):

  • Ionization: ESI Positive Mode (Protonation of the secondary amine).

  • Precursor Ion: [M+H]+ = 210.2 m/z (Calculated based on MW ~209.2).

  • Transitions:

    • 210.2

      
       192.2 (Loss of H2O, Quantifier).
      
    • 210.2

      
       72.1 (Fragment characteristic of N-methyl amine moiety).
      

4. Gradient Profile:

  • Start at 90% B (High ACN).

  • Linear ramp to 60% B over 10 minutes.

  • Hold 2 min, then re-equilibrate at 90% B for 5 minutes.

Protocol C: HPLC-CAD (Routine QC)

Charged Aerosol Detection

For laboratories lacking MS or HPAEC, CAD offers a "universal" detection method that assumes the analyte is non-volatile. It is superior to Refractive Index (RI) due to compatibility with gradients.

Step-by-Step Methodology

1. Instrumentation:

  • Detector: Thermo Scientific Corona Veo or equivalent CAD.

  • Column: SeQuant ZIC-HILIC (3.5 µm, 2.1 x 150 mm).

2. Mobile Phase:

  • Isocratic:[1][2] 75% Acetonitrile / 25% Ammonium Acetate (20 mM, pH 4.5).

  • Flow Rate: 0.3 mL/min.

3. Critical Consideration:

  • The signal in CAD is non-linear at high concentrations. You must use a quadratic calibration curve or a power function fit (

    
    ).
    

Comparative Data Analysis

The following table summarizes the performance characteristics of the three protocols based on validation data for amino-sugar acids.

FeatureHPAEC-PADHILIC-MS/MSHPLC-CAD
Sensitivity (LOD) High (10-50 ppb)Ultra-High (< 1 ppb)Moderate (1-5 ppm)
Selectivity (Isomers) Excellent (Best for D vs L)Moderate (Column dependent)Moderate
Derivatization None RequiredNone RequiredNone Required
Linearity LinearLinear (Dynamic Range)Non-Linear (Quadratic)
Matrix Tolerance Low (Salts interfere)Medium (Matrix effects)High
Equipment Cost

$

$

Troubleshooting & "Senior Scientist" Insights

The "Secondary Amine" Trap

Many standard amino acid protocols use OPA (o-phthaldialdehyde) for derivatization.

  • Warning: OPA reacts only with primary amines. 2-methylamino-2-deoxy-L-gluconic acid is a secondary amine . OPA will yield zero signal.

  • Alternative: If you must use UV/Fluorescence, use FMOC-Cl (9-fluorenylmethyl chloroformate), which reacts with secondary amines. However, FMOC derivatives are unstable and require immediate analysis.

Column Life in HPAEC

The CarboPac columns are robust but susceptible to metal contamination.

  • Protocol: Install a transition metal trap between the pump and the injector.

  • Cleaning: If retention times shift, wash the column with 200 mM NaOH / 1 M NaOAc for 2 hours to strip carbonate buildup.

Sample Preparation

For biological or fermentation samples:

  • Protein Precipitation: Use ACN (1:3 ratio).

  • SPE Cleanup: Use a strong cation exchange (SCX) cartridge. The amino acid will bind at acidic pH; elute with 5% Ammonium Hydroxide in Methanol.

References

  • Thermo Fisher Scientific. (2020). Carbohydrate Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Technical Note 20. Link

  • Indorf, C., et al. (2013).[2][3] Comparison of HPLC Methods for the Determination of Amino Sugars in Soil Hydrolysates. Analytical Letters, 46(14), 2145–2164. Link[2]

  • Ghosh, S., & Kline, K. (2019).[4] HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes, 12, 268.[4] Link

  • PubChem. (2023). 2-Amino-2-deoxy-D-gluconic acid (Compound Summary). National Library of Medicine. Link

  • Antec Scientific. (2022). Introduction to HPAEC-PAD – Eluent Preparation.[5][6] Technical Note. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2-Methylamino-2-deoxy-L-gluconic Acid

As researchers and drug development professionals, we frequently handle specialized biochemicals like 2-methylamino-2-deoxy-L-gluconic acid (an N-methylated amino sugar acid). While its inherent toxicity is low, improper...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently handle specialized biochemicals like 2-methylamino-2-deoxy-L-gluconic acid (an N-methylated amino sugar acid). While its inherent toxicity is low, improper disposal can lead to plumbing corrosion, localized environmental nutrient loading, and regulatory non-compliance.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating methodologies for managing the solid and liquid waste streams associated with this compound. Our goal is to ensure operational efficiency while maintaining strict compliance with environmental health and safety (EHS) standards.

Chemical Profile & Mechanistic Rationale

Understanding the molecular context of 2-methylamino-2-deoxy-L-gluconic acid is critical for determining its disposal route. The molecule contains both a carboxylic acid moiety and a secondary amine.

Causality in Disposal: Because of these functional groups, the molecule exhibits pH-dependent zwitterionic behavior. It is highly water-soluble and inherently biodegradable. It lacks heavy metals, halogens, or toxic pharmacophores. Therefore, it does not meet the criteria for RCRA Subtitle C hazardous waste unless it becomes contaminated with regulated solvents or toxic biological agents during your experimental workflows, as outlined in the [2].

Standard institutional guidelines dictate that benign biochemicals (like amino acids and sugars) can be managed as non-regulated waste or safely drain-disposed, provided strict pH and contamination thresholds are met [1].

Quantitative Disposal Parameters

To facilitate quick decision-making, the critical physicochemical parameters and regulatory thresholds for this compound are summarized below.

ParameterValue / ThresholdOperational Implication
Physical State Solid (Powder)Risk of aerosolization; handle in draft-free zones and avoid dry sweeping [3].
Target Disposal pH 7.0 – 9.0Required range for sanitary sewer discharge to prevent plumbing corrosion [1].
Aqueous Concentration Limit < 10% (v/v)Must be diluted prior to drain disposal to prevent biological oxygen demand (BOD) spikes in municipal effluent.
RCRA Hazardous Status Non-Regulated (Subtitle C)Can be disposed of as standard chemical waste if uncontaminated [2, 4].

Waste Segregation Workflow

Before initiating any disposal protocol, you must categorize the waste state. The following decision matrix illustrates the logical routing for 2-methylamino-2-deoxy-L-gluconic acid waste based on physical state and contamination profile.

DisposalWorkflow Start Waste: 2-methylamino- 2-deoxy-L-gluconic acid IsSolid Physical State? Start->IsSolid Solid Solid Powder IsSolid->Solid Powder Liquid Aqueous Solution IsSolid->Liquid Solution CheckContam Contaminated with Regulated Solvents/Metals? Solid->CheckContam Liquid->CheckContam HazWaste Collect as RCRA Hazardous Waste CheckContam->HazWaste Yes CheckPH Check pH Level CheckContam->CheckPH No (Liquid) SolidBin Non-Regulated Solid Waste Collection CheckContam->SolidBin No (Solid) Neutralize Neutralize to pH 7-9 CheckPH->Neutralize pH < 7 or > 9 Drain Drain Disposal (With Copious Water) CheckPH->Drain pH 7-9 Neutralize->Drain

Decision matrix for safe segregation and disposal of 2-methylamino-2-deoxy-L-gluconic acid.

Experimental Protocols for Disposal

The following protocols are designed as self-validating systems. By incorporating verification steps (like pH checks), you ensure that the disposal process is chemically sound and fully compliant with [4].

Protocol A: Aqueous Solution Neutralization & Drain Disposal

Objective: Convert acidic or basic aqueous streams of the compound into a neutral, zwitterionic state suitable for municipal drain disposal. Causality: Discharging unneutralized amino sugar acids can disrupt the microbial balance in wastewater treatment facilities. Neutralization ensures the molecule is biologically available and chemically inert.

  • Segregation Verification: Confirm the aqueous waste contains only 2-methylamino-2-deoxy-L-gluconic acid and benign biological buffers. Verify the complete absence of heavy metals (e.g., copper, osmium) and regulated organic solvents (e.g., methanol, acetonitrile). If contaminated, abort this protocol and route to RCRA Hazardous Waste.

  • Baseline pH Assessment: Insert a calibrated pH probe into the waste receptacle. Record the initial pH.

  • Titration Setup: Equip a burette or dropper with 1M Sodium Hydroxide (NaOH) for acidic solutions, or 1M Hydrochloric Acid (HCl) for basic solutions.

  • Controlled Neutralization: Add the titrant dropwise while maintaining continuous magnetic stirring at 300 rpm. Monitor the pH dynamically.

  • Validation & Equilibration: Once the pH reaches the target window of 7.0 to 9.0, cease titration. Allow the solution to stir for 5 minutes to ensure complete ionic equilibration, then re-verify the pH [1].

  • Disposal & Dilution: Pour the neutralized solution down the laboratory sink while simultaneously running cold tap water. Maintain a minimum 10:1 water-to-waste volumetric ratio to mitigate sudden nutrient spikes in the local effluent system.

Neutralization Acidic Acidic State (pH < 5) Cationic Amine Protonated Carboxyl Zwitter Zwitterionic State (pH 6-8) Protonated Amine Deprotonated Carboxyl Acidic->Zwitter Add 1M NaOH Target Safe Drain Disposal (pH 7-9) Zwitter->Target Optimal State Basic Basic State (pH > 9) Neutral Amine Deprotonated Carboxyl Basic->Zwitter Add 1M HCl

pH-dependent speciation and neutralization pathway for amino sugar acids.

Protocol B: Solid Waste Management

Objective: Safely package and route unreacted solid powder. Causality: Unnecessary dissolution of solid chemical waste increases the liquid waste volume and processing burden. Solid segregation is the most logistically efficient disposal route for non-regulated biochemicals, aligning with [3].

  • Primary Containment: Collect any expired or unused 2-methylamino-2-deoxy-L-gluconic acid powder in its original manufacturer vial. If the vial is compromised, transfer the powder using a static-free spatula into a sealable polypropylene secondary container.

  • Labeling: Affix a standard EHS waste label to the solid container. Mark clearly as "Non-Regulated Solid Chemical Waste - 2-methylamino-2-deoxy-L-gluconic acid". Demarcate with an "X" and the generator's initials to signify it is non-hazardous under federal guidelines [2].

  • Segregation: Place the sealed container in the designated solid chemical waste bin. Do not mix with biohazardous (red bag) or radioactive waste streams.

Protocol C: Spill Management & Labware Decontamination

Objective: Prevent cross-contamination of future assays and safely recover spilled material. Causality: Trace amounts of amino sugars on labware can serve as unintended carbon sources for microbial growth, ruining sensitive biological assays.

  • Spill Recovery: If powder is spilled onto the benchtop, do not use wet paper towels initially, as this creates a sticky, concentrated syrup. Instead, mechanically sweep the dry powder into a dustpan using a designated lab brush, then transfer to the solid waste bin [3].

  • Decontamination of Labware: For non-disposable glassware (e.g., beakers, volumetric flasks), perform a triple-rinse with deionized (DI) water.

    • First Rinse: If the primary solvent was benign (water/ethanol), the first rinse can be drain-disposed. If the compound was dissolved in a hazardous solvent, collect the first rinse in a designated hazardous liquid waste carboy [1].

    • Subsequent Rinses: Flush down the sink with copious amounts of water.

References

  • Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth College Environmental Health & Safety Policy Portal URL: [Link]

  • Title: Hazardous Waste Determination Guide Source: Southwestern University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Management and Reduction Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheets (SDS) - Amino Acids Source: Carl Roth URL: [Link]

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